molecular formula C8H6N2O2 B1293443 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1040682-84-5

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Número de catálogo: B1293443
Número CAS: 1040682-84-5
Peso molecular: 162.15 g/mol
Clave InChI: KDGNDVIFEUMRNO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGNDVIFEUMRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649814
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-84-5
Record name 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1040682-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its unique bicyclic structure, combining both pyrrole and pyridine functionalities, serves as a promising scaffold for the development of novel therapeutics.[1] Preliminary studies have indicated a range of potential biological activities, including antimicrobial, anticancer, and neurological effects, underscoring its importance as a building block in drug discovery.[1] This technical guide provides a comprehensive overview of the core basic properties of this compound, detailed experimental protocols for their determination, and an exploration of the mechanistic pathways of its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties
PropertyValueSource
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
CAS Number 1040682-84-5[1]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC2=C1C(=NC=C2)C(=O)O[1]
Acid Dissociation Constant (pKa)

The acid dissociation constant (pKa) is a critical parameter that describes the extent of ionization of a compound at a given pH. This property significantly impacts its solubility, absorption, and interaction with biological targets.

Solubility

Solubility is a key determinant of a drug's bioavailability. Poor aqueous solubility can pose significant challenges in formulation and in vivo efficacy.

Specific experimental solubility data for this compound in various solvents is not extensively documented in publicly available literature. Given its chemical structure, it is expected to exhibit pH-dependent solubility.

Experimental Protocols

For researchers seeking to characterize this compound, the following detailed protocols for determining its fundamental physicochemical properties are provided.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[2]

Objective: To determine the acid dissociation constants of this compound in an aqueous medium.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water (carbonate-free)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to achieve a concentration of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • To determine the pKa of the carboxylic acid, titrate the solution with standardized 0.1 M NaOH, adding small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

    • To determine the pKa of the pyridine nitrogen, first, acidify the analyte solution to approximately pH 2 with standardized 0.1 M HCl. Then, titrate with standardized 0.1 M NaOH as described above.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the titration curve (first or second derivative plot).[3]

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH C->D Incremental Addition D->C E Plot Titration Curve D->E F Determine Equivalence Points E->F G Calculate pKa F->G

Workflow for the shake-flask solubility determination method.

Biological Activity and Signaling Pathways

While the direct biological targets of this compound are still under investigation, its derivatives have shown significant activity as inhibitors of tubulin polymerization. [4]

Inhibition of Tubulin Polymerization

Derivatives of this compound have been designed as colchicine-binding site inhibitors. [4]Colchicine and its analogues bind to the β-subunit of tubulin at the interface with the α-subunit. [5][6]This binding event introduces a conformational change in the tubulin dimer, preventing it from polymerizing into microtubules. [5][7]The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately triggers apoptosis in rapidly dividing cells, such as cancer cells. [4] Signaling Pathway of Tubulin Polymerization Inhibition:

Tubulin_Inhibition_Pathway cluster_cell Cellular Processes Tubulin αβ-Tubulin Dimers MT Microtubules Tubulin->MT Polymerization Mitosis Mitosis MT->Tubulin Depolymerization MT->Mitosis Apoptosis Apoptosis Mitosis->Apoptosis Inhibitor 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid Derivative Inhibitor->Tubulin Binds to Colchicine Site

Mechanism of action of this compound derivatives as tubulin polymerization inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay is used to assess the ability of a compound to inhibit the polymerization of tubulin into microtubules. [8] Objective: To quantify the inhibitory effect of this compound or its derivatives on tubulin polymerization in vitro.

Materials:

  • Lyophilized tubulin (>97% pure)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compound (this compound or derivative)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplate (half-area, clear bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: Reconstitute lyophilized tubulin in ice-cold general tubulin buffer. Prepare a polymerization mix containing tubulin, GTP, and glycerol on ice.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in general tubulin buffer.

  • Assay Setup: Add the compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the ice-cold polymerization mix to each well.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization. [9]6. Data Analysis: Plot the absorbance at 340 nm versus time. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the negative control. IC₅₀ values can be calculated from dose-response curves.

Conclusion

This compound represents a valuable scaffold in the field of medicinal chemistry. While its fundamental physicochemical properties such as pKa and solubility require experimental determination, the provided protocols offer a clear path for their characterization. The demonstrated activity of its derivatives as potent inhibitors of tubulin polymerization highlights a key mechanism of action and provides a strong rationale for the continued investigation of this compound and its analogues in the development of novel anticancer therapeutics and potentially for other indications. This guide serves as a foundational resource for researchers aiming to unlock the full therapeutic potential of this promising heterocyclic core.

References

Unveiling the Journey of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid: From Obscurity to a Scaffold of Scientific Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, a unique heterocyclic compound, has quietly emerged from the annals of chemical literature to become a molecule of significant interest for researchers in drug discovery and materials science. While the definitive initial discovery and synthesis of this specific molecule remain elusive in readily available scientific literature, its derivatives are now at the forefront of research into novel therapeutics for a range of diseases, including cancer. This in-depth guide provides a comprehensive overview of the available knowledge surrounding this intriguing scaffold, including synthesis strategies for its derivatives, its known biological activities, and its physicochemical properties.

Core Structure and Properties

This compound is a bicyclic heteroaromatic compound with the chemical formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] Its structure, featuring a fusion of a pyrrole and a pyridine ring, makes it an analogue of indole, specifically a 6-azaindole derivative. The presence of the carboxylic acid group at the 4-position and the nitrogen atom in the pyridine ring significantly influences its electronic properties and potential for forming hydrogen bonds, making it an attractive scaffold for interacting with biological targets. The compound is registered under the CAS number 1040682-84-5.

A History Rooted in Derivative Synthesis

While the first reported synthesis of this compound itself is not clearly documented in prominent scientific databases, its chemical structure has appeared as a key building block in the synthesis of more complex molecules. A notable example is a 2024 study detailing the design and synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of tubulin polymerization for anticancer applications.[2][3] This research highlights a multi-step synthetic route starting from commercially available 2-bromo-5-methylpyridine to construct the core pyrrolo[3,2-c]pyridine scaffold, which is then further functionalized.[2]

The general synthetic strategies for related azaindole structures often involve the construction of the pyrrole ring onto a pre-existing pyridine core. Methodologies such as the Fischer indole synthesis, Bartoli indole synthesis, and various palladium-catalyzed cross-coupling reactions are commonly employed for the synthesis of the broader azaindole class. It is highly probable that the initial synthesis of this compound was achieved through a similar, now less commonly cited, synthetic route.

Experimental Protocols: A Focus on Derivative Synthesis

Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (A Key Intermediate)

A plausible synthetic pathway to access the core ring system, as inferred from the synthesis of its derivatives, is outlined below. This does not represent the direct synthesis of the carboxylic acid, but the formation of the essential bicyclic scaffold.

Synthetic pathway to a key bromo-substituted pyrrolo[3,2-c]pyridine intermediate.

From this key intermediate, further functionalization, such as the introduction of a carboxylic acid group at position 4, would be required. This could potentially be achieved through methods like halogen-metal exchange followed by carboxylation.

Biological Activity and Therapeutic Potential

The primary interest in this compound and its derivatives stems from their potential as therapeutic agents. Research has shown that compounds containing this scaffold exhibit a range of biological activities.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been investigated as:

  • Anticancer Agents: As mentioned, derivatives have shown potent activity as inhibitors of tubulin polymerization, a validated target in cancer therapy.[2][3] These compounds induce cell cycle arrest and apoptosis in cancer cell lines.

  • TRPA1 Antagonists: A series of 4-aryloxy-1H-pyrrolo[3,2-c]pyridines have been identified as antagonists of the TRPA1 ion channel, which is implicated in pain and inflammation.

  • General Kinase Inhibitors: The azaindole scaffold is a common feature in many kinase inhibitors, and it is likely that derivatives of this compound could be designed to target specific kinases involved in various diseases.

While quantitative data on the biological activity of the parent carboxylic acid is scarce in the public domain, the activity of its derivatives is promising. For instance, certain 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives exhibit IC₅₀ values in the nanomolar range against various cancer cell lines.[2]

Tabulated Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₆N₂O₂[1]
Molecular Weight162.15 g/mol [1]
CAS Number1040682-84-5

Future Directions

The journey of this compound is a testament to how a chemical scaffold can evolve from relative obscurity to a platform for significant scientific advancement. Future research will likely focus on several key areas:

  • Elucidation of the Historical Synthesis: A thorough search of older chemical literature and patent databases may yet reveal the original synthesis of this compound.

  • Development of Novel Synthetic Routes: More efficient and scalable syntheses of the core carboxylic acid will be crucial for facilitating further research.

  • Exploration of New Biological Targets: The versatile nature of the scaffold suggests that it could be adapted to target a wide range of biological molecules beyond those already identified.

  • Application in Materials Science: The aromatic and electron-rich nature of the pyrrolo[3,2-c]pyridine system makes it a candidate for applications in organic electronics and materials science.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, a heterocyclic organic compound, and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the compound's fundamental properties, synthesis protocols, and biological activities, with a focus on its potential as an anticancer agent.

Core Compound: this compound

IUPAC Name: this compound[1]

Structure:

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 1040682-84-5[1][2]
Molecular Formula C8H6N2O2[1]
Molecular Weight 162.15 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC2=C1C(=NC=C2)C(=O)O[1]
InChI Key KDGNDVIFEUMRNO-UHFFFAOYSA-N[1]

Biological Activity and Potential Applications

This compound and its derivatives have emerged as compounds of significant interest in medicinal chemistry.[1] The unique bicyclic structure, which combines pyrrole and pyridine rings, provides a versatile scaffold for the development of novel therapeutic agents.[1]

Anticancer Effects:

Derivatives of this compound have shown potent anticancer activities.[3][4] Specifically, a series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors.[3][4]

Antimicrobial Properties:

Preliminary studies have indicated that this compound may possess antimicrobial properties, showing activity against various bacterial strains.[1]

Neurological Effects:

There is emerging evidence to suggest potential neuroprotective properties, making it a candidate for further investigation in the context of neurodegenerative diseases.[1]

Other Applications:

The aromatic nature of this compound also makes it a candidate for applications in material science, particularly in the development of organic electronics.[1]

Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A notable derivative, designated as 10t , has demonstrated significant antiproliferative activity against several cancer cell lines.[3][4] The table below summarizes the IC50 values for this compound.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer0.12[3][4]
SGC-7901Gastric Cancer0.15[3][4]
MCF-7Breast Cancer0.21[3][4]

Mechanism of Action: Tubulin Polymerization Inhibition

Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as compound 10t, function as tubulin polymerization inhibitors.[3][4] This mechanism is crucial to their anticancer effects.

G Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin Tubulin Pyrrolo_Pyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization Mitosis Mitosis Microtubules->Mitosis Disrupts G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

The inhibition of tubulin polymerization disrupts microtubule dynamics, which are essential for cell division.[3][4] This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[3][4] Molecular modeling studies suggest that these compounds interact with the colchicine-binding site of tubulin through hydrogen bonds.[3][4]

Experimental Protocols: Synthesis of Derivatives

The following is a general protocol for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, a class of potent anticancer derivatives.[4]

Materials:

  • Intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted phenylboronic acid

  • Potassium carbonate (K2CO3)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve the intermediate 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), substituted phenylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol) in a mixture of 1,4-dioxane (6 mL) and water (2 mL).[4]

  • Degas the mixture with nitrogen gas.[4]

  • Heat the reaction mixture in a microwave reactor for 26 minutes at 125 °C.[4]

  • Upon completion of the reaction, extract the mixture with ethyl acetate (3 x 20 mL).[4]

G start Start dissolve Dissolve Reactants: - Bromo-intermediate - Phenylboronic acid - K2CO3 - Pd(PPh3)4 in Dioxane/Water start->dissolve degas Degas with Nitrogen dissolve->degas microwave Microwave Irradiation (125°C, 26 min) degas->microwave extract Extract with Ethyl Acetate microwave->extract end End extract->end

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. The unique structural scaffold allows for diverse chemical modifications, leading to the development of potent tubulin polymerization inhibitors. Further research into the synthesis of new derivatives and a deeper understanding of their structure-activity relationships are warranted to fully exploit their therapeutic capabilities. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Technical Guide: Spectroscopic Analysis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the spectroscopic data and analytical methodologies related to derivatives of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. Despite extensive searches of publicly available scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for the parent compound, this compound, could not be located. The information presented herein is based on published data for structurally similar compounds and general principles of spectroscopic analysis for heterocyclic carboxylic acids.

Introduction

This compound is a heterocyclic organic compound with a molecular formula of C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol .[1] Its structure, featuring a fusion of pyrrole and pyridine rings with a carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry and materials science. Derivatives of this core structure have been investigated for their potential as anticancer agents, highlighting the importance of thorough characterization of this class of compounds.

Spectroscopic Data of 1H-Pyrrolo[3,2-c]pyridine Derivatives

While specific data for the parent carboxylic acid is unavailable, a recent study on the synthesis and bioevaluation of various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives provides valuable insights into the spectroscopic characteristics of this heterocyclic system.[2] Below are tabulated summaries of the reported ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for selected derivatives.

Table 1: ¹H NMR Spectroscopic Data of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundAromatic Protons (δ, ppm)Methoxyphenyl Protons (δ, ppm)Other Protons (δ, ppm)
10a 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H)6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)
10f 9.10 (s, 1H), 7.93 (s, 1H), 7.79 (dd, J = 7.6, 1.7 Hz, 1H), 7.38 (d, J = 3.3 Hz, 1H), 7.35 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H)6.73 (s, 2H), 3.92 (s, 3H), 3.91 (s, 6H), 3.83 (s, 3H)
10h 9.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H)6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)
10k 9.05 (s, 1H), 7.92 (d, J = 8.6 Hz, 2H), 7.71 (s, 1H), 7.35 (d, J = 3.2 Hz, 1H), 6.98 (d, J = 8.6 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H)6.70 (s, 2H), 4.07 (q, J = 6.9 Hz, 2H), 3.94 (s, 3H), 3.91 (s, 6H)1.43 (t, J = 7.0 Hz, 3H)
10m 9.06 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.76 (s, 1H), 7.43 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 3.3 Hz, 1H), 6.80 (d, J = 3.0 Hz, 1H)6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)

Data extracted from a study by Wang et al. (2024). Spectra were recorded in CDCl₃ at 500 MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundAromatic Carbons (δ, ppm)Methoxyphenyl Carbons (δ, ppm)Other Carbons (δ, ppm)
10a 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45154.07, 61.06, 56.44
10f 158.41, 156.74, 147.82, 143.06, 140.29, 137.26, 134.39, 131.49, 129.79, 129.29, 124.56, 121.08, 111.53, 106.84, 102.84, 102.19153.94, 61.05, 56.36, 55.83
10h 159.94, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61154.05, 61.05, 56.43, 55.36
10k 159.43, 142.74, 141.38, 137.56, 137.42, 134.10, 130.20, 128.19, 124.34, 114.77, 113.95, 102.96, 102.46, 101.75154.06, 63.53, 61.05, 56.4414.81
10m 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27154.08, 61.06, 56.44

Data extracted from a study by Wang et al. (2024). Spectra were recorded in CDCl₃ at 126 MHz.[2]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundMolecular FormulaCalculated [M+H]⁺Found [M+H]⁺
10a C₂₂H₂₁N₂O₃361.1552361.1556
10f C₂₃H₂₃N₂O₄391.1658391.1653
10h C₂₃H₂₃N₂O₄391.1658391.1654
10k C₂₄H₂₅N₂O₄405.1814405.1815
10m C₂₂H₂₀ClN₂O₃395.1162395.1164

Data extracted from a study by Wang et al. (2024). Spectra were recorded in ESI mode.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of heterocyclic carboxylic acids, such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -COOH, -NH).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Longer acquisition times are generally required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands. For a carboxylic acid, expect a very broad O-H stretch from ~3300-2500 cm⁻¹, a strong C=O stretch around 1700 cm⁻¹, and C-O stretching bands.[3] The aromatic and pyrrole rings will show characteristic C-H and C=C/C=N stretching and bending vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion ([M+H]⁺ or [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): To aid in structure elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe its fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity & Preliminary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (LRMS, HRMS) Purification->MS Molecular Weight & Formula Data_Integration Integrate Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Elucidation Structure Elucidation Data_Integration->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report / Publication

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

References

Physical and chemical properties of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a heterocyclic organic compound of significant interest in medicinal chemistry. This document summarizes key data, outlines experimental protocols for synthesis and analysis, and visualizes its mechanism of action.

Core Compound Properties

This compound is a bicyclic molecule incorporating both a pyrrole and a pyridine ring.[1] The carboxylic acid functional group is a key feature, contributing to its chemical reactivity and potential biological activities.[1] This scaffold is recognized for its potential in developing new therapeutic agents, particularly in oncology.[1][2]

Physicochemical Data

Quantitative data for the parent compound are summarized below. Specific experimental values for properties like melting point, boiling point, and pKa are not widely reported in the literature for the parent acid but are often characterized for its synthesized derivatives.

PropertyValueSource
CAS Number 1040682-84-5[1]
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CNC2=C1C(=NC=C2)C(=O)O[1]
InChI Key KDGNDVIFEUMRNO-UHFFFAOYSA-N[1]
Hazard Information Irritant[3]

Chemical Synthesis and Experimental Protocols

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core and its derivatives involves multi-step chemical reactions.[1][4] While protocols for the specific parent acid are not detailed, the synthesis of advanced derivatives provides a clear and relevant methodological framework.

General Synthesis Workflow for 1H-Pyrrolo[3,2-c]pyridine Derivatives

A representative synthetic route involves the construction of the bicyclic scaffold from pyridine precursors, followed by functionalization.[4]

G General Synthesis Workflow for 1H-Pyrrolo[3,2-c]pyridine Derivatives A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B Oxidation (m-CPBA) C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Nitration (HNO₃/H₂SO₄) D Key Enamine Intermediate C->D Reaction with DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Reductive Cyclization (Fe/AcOH) G Final Diarylurea / Diarylamide / Aryl Derivatives E->G Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F Substituted Boronic Acids / Amines F->G Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) G Anticancer Mechanism of 1H-Pyrrolo[3,2-c]pyridine Derivatives cluster_0 Cellular Environment cluster_1 Cellular Consequences Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Arrest G2/M Phase Cell Cycle Arrest Compound->Arrest Inhibits Polymerization, Disrupts Spindle Formation MT Microtubule Polymer Tubulin->MT Polymerization MT->Tubulin Depolymerization Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

References

The Emerging Therapeutic Potential of the 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a perpetual endeavor in medicinal chemistry. One such scaffold that has been gaining significant attention is the 1H-pyrrolo[3,2-c]pyridine core. This heterocyclic system, which features a fusion of pyrrole and pyridine rings, offers a unique three-dimensional structure and electronic properties that make it a promising candidate for interacting with various biological targets. This technical guide provides an in-depth analysis of the known and potential biological activities of derivatives of the 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting the Microtubule Network

Recent studies have highlighted the significant potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents. A notable mechanism of action identified for this class of compounds is the inhibition of tubulin polymerization, a critical process for cell division.

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors.[1][2][3][4][5] These compounds have demonstrated moderate to excellent antitumor activities against various cancer cell lines in vitro.[1][2][3][4][5]

One of the most potent compounds identified, designated as 10t , exhibited remarkable activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values in the nanomolar to low micromolar range.[1][2][3] Further mechanistic studies revealed that compound 10t potently inhibits tubulin polymerization.[2][4][5] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis in cancer cells.[2][3] Molecular modeling studies suggest that these derivatives interact with the colchicine-binding site of tubulin, forming hydrogen bonds with key amino acid residues.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
10t HeLa0.12[1][2]
SGC-79010.15[1]
MCF-70.21[1][2]
Diarylurea 8g A375P (Melanoma)Nanomolar range[6]
Diarylamide 9d A375P (Melanoma)Nanomolar range[6]
Bisamide Derivatives (9a-c, f) NCI-9 Melanoma Cell Lines2-digit nanomolar range[4]
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest

The anticancer activity of these 1H-pyrrolo[3,2-c]pyridine derivatives is primarily mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

G Signaling Pathway of 1H-Pyrrolo[3,2-c]pyridine Derivatives in Cancer Cells 1H_Pyrrolo_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin α/β-Tubulin Heterodimers 1H_Pyrrolo_pyridine->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization 1H_Pyrrolo_pyridine->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Microtubule_Dynamics Disrupted Microtubule Dynamics Microtubule_Polymerization->Microtubule_Dynamics G2_M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of anticancer action.

Antimicrobial Activity

The 1H-pyrrolo[3,2-c]pyridine scaffold has also shown promise as a source of new antimicrobial agents. Derivatives have been evaluated for their activity against various bacterial strains, including the resilient Mycobacterium tuberculosis.

Mannich bases of the pyrrolo[3,2-c]pyridine scaffold have demonstrated good Gram-positive antibacterial activity.[5] Specifically, certain derivatives have shown notable activity against Staphylococcus aureus, B. flexus, C. sporogenes, and S. mutans.[5]

Furthermore, in the context of antitubercular activity, several compounds have exhibited good efficacy against Mycobacterium tuberculosis H37Rv.[5] One derivative, 7t , displayed excellent antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of less than 0.78 µg/mL and showed low cytotoxicity, indicating a favorable selectivity index.[5] Another study identified a 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative with a MIC value of 3.35 µg/mL against E. coli.[7]

Quantitative Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected pyrrolopyridine derivatives against various microbial strains.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference
Mannich Base 7t Mycobacterium tuberculosis H37Rv< 0.78[5]
Mannich Bases 7r, 7u Mycobacterium tuberculosis H37Rv≥ 6.25[5]
5-oxo-4H-pyrrolo[3,2-b]pyridine derivative Escherichia coli3.35[7]
Pyrrole-2-carboxylate derivative Mycobacterium tuberculosis H37Rv0.7[8]
Pyrrolo[3,4-c]pyridine esters Mycobacterium tuberculosisMIC90 < 0.15 µM[8]
Pyrrolo[3,4-c]pyridine carboxylic acid Mycobacterium tuberculosisMIC90 = 3.13 µM[8]

Neuroprotective Activity: An Area for Future Exploration

While the anticancer and antimicrobial activities of the 1H-pyrrolo[3,2-c]pyridine scaffold are becoming increasingly well-documented, its potential in the realm of neuroprotection remains largely unexplored. Initial searches for neuroprotective effects of this specific scaffold did not yield direct experimental evidence. However, the broader class of pyrrole-containing compounds has been investigated for such properties. For instance, some pyrrole derivatives have demonstrated neuroprotective effects against neurotoxicity in cellular models.[1] It is plausible that the unique electronic and structural features of the 1H-pyrrolo[3,2-c]pyridine core could be leveraged to design novel neuroprotective agents. This represents a promising and underexplored avenue for future research and development.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for the key experiments cited in the evaluation of 1H-pyrrolo[3,2-c]pyridine derivatives.

General Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

A common synthetic route to elaborate the 1H-pyrrolo[3,2-c]pyridine core involves a multi-step process, often culminating in a Suzuki coupling reaction to introduce aryl substituents.[1][3]

G General Synthetic Workflow Start Starting Pyridine Derivative Nitration Nitration Start->Nitration Intermediate_1 Nitro-Pyridine Derivative Nitration->Intermediate_1 Reaction_DMFDMA Reaction with N,N-dimethylformamide dimethyl acetal Intermediate_1->Reaction_DMFDMA Intermediate_2 Key Intermediate Reaction_DMFDMA->Intermediate_2 Cyclization Reductive Cyclization (e.g., with Fe/AcOH) Intermediate_2->Cyclization Core_Scaffold 6-bromo-1H-pyrrolo[3,2-c]pyridine Cyclization->Core_Scaffold Coupling Suzuki Coupling with Substituted Boronic Acid Core_Scaffold->Coupling Final_Product Substituted 1H-pyrrolo[3,2-c]pyridine Derivative Coupling->Final_Product

Caption: Synthetic pathway for derivatives.

Protocol:

  • Nitration: A suitable pyridine precursor is nitrated, typically using a mixture of fuming nitric acid and sulfuric acid, to introduce a nitro group at a specific position.[3]

  • Intermediate Formation: The resulting nitro-pyridine is reacted with a reagent such as N,N-dimethylformamide dimethyl acetal to form a key intermediate.[3]

  • Reductive Cyclization: The intermediate undergoes reductive cyclization, often in the presence of iron powder and acetic acid, to construct the fused pyrrole ring, yielding the 6-bromo-1H-pyrrolo[3,2-c]pyridine core.[3]

  • Suzuki Coupling: The bromo-substituted core is then subjected to a Suzuki coupling reaction with a variety of substituted phenylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) to afford the final 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives.[1]

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (1H-pyrrolo[3,2-c]pyridine derivatives) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the in vitro assembly of microtubules from purified tubulin.

Protocol:

  • Tubulin Preparation: Purified tubulin is reconstituted in a polymerization buffer.

  • Reaction Setup: The tubulin solution is added to a 96-well plate containing various concentrations of the test compounds or control substances (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Polymerization Induction: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The polymerization process is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to the controls to determine their inhibitory or enhancing effects.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

G Experimental Workflow for Cell Cycle Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with 1H-Pyrrolo[3,2-c]pyridine Derivative Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Fixation Fixation (e.g., with cold ethanol) Harvesting->Fixation Staining Staining with Propidium Iodide (PI) and RNase treatment Fixation->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Cell Cycle Distribution) Flow_Cytometry->Data_Analysis

Caption: Flow cytometry workflow.

Protocol:

  • Cell Treatment: Cancer cells are treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed, and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The demonstrated anticancer activity, mediated through the inhibition of tubulin polymerization, positions these compounds as attractive candidates for further development. The emerging data on their antimicrobial properties, particularly against Mycobacterium tuberculosis, opens up another important avenue for investigation. While the neuroprotective potential of this specific scaffold remains to be elucidated, it presents a compelling area for future research. The synthetic accessibility of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships. Continued investigation into the diverse biological activities of 1H-pyrrolo[3,2-c]pyridine derivatives is warranted and holds the potential to deliver novel and effective treatments for a range of diseases.

References

An In-depth Technical Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives and Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid derivatives and their analogues. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and insightful data analysis to accelerate research and development efforts in this promising area of medicinal chemistry.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this core have shown potential as antimicrobial, anticancer, and neuroprotective agents.[1] This technical guide focuses on the derivatives and analogues of this compound, with a particular emphasis on their development as potent anticancer agents targeting tubulin polymerization and key kinases.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant body of research has focused on the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of tubulin polymerization, a critical process in cell division, making it an attractive target for cancer therapy.[2][3][4][5] These compounds are designed to bind to the colchicine-binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][4][5]

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4] The design strategy involved using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to mimic the cis-conformation of combretastatin A-4, a potent tubulin inhibitor.[2][3][4]

Quantitative Biological Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of selected 1H-pyrrolo[3,2-c]pyridine derivatives against HeLa, SGC-7901, and MCF-7 human cancer cell lines.

CompoundB-ring SubstituentHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10d p-tolyl0.851.211.56
10h 4-methoxyphenyl0.540.680.82
10k 4-ethoxyphenyl0.410.520.65
10r Pyridin-3-yl0.921.351.87
10t Indolyl0.120.150.21
CA-4 (Positive Control)0.0210.0180.025

Data extracted from Wang, C., et al. (2024).[4]

Among the synthesized compounds, derivative 10t , featuring an indolyl moiety as the B-ring, demonstrated the most potent antiproliferative activity, with IC50 values ranging from 0.12 to 0.21 µM against the tested cell lines.[2][3][4][5] Further studies revealed that compound 10t potently inhibits tubulin polymerization at concentrations of 3 µM and 5 µM and significantly disrupts microtubule dynamics at a concentration of 0.12 µM.[3][4][5] Molecular modeling studies suggest that 10t interacts with the colchicine binding site of tubulin, forming hydrogen bonds with Thrα179 and Asnβ349.[3][4][5]

dot

G cluster_drug_action Cellular Mechanism of Action of Compound 10t Compound_10t Compound 10t (1H-Pyrrolo[3,2-c]pyridine derivative) Tubulin α/β-Tubulin Heterodimers Compound_10t->Tubulin Binds to Colchicine Site Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts Cell_Cycle G2/M Phase Arrest Mitosis->Cell_Cycle Leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis Induces G cluster_synthesis General Suzuki-Miyaura Coupling Workflow Start Start Materials: - Bromo-1H-pyrrolo[3,2-c]pyridine - Arylboronic acid/ester Reaction Reaction Conditions: - Pd(PPh3)4 (catalyst) - K3PO4 (base) - 1,4-dioxane/H2O (solvent) - 80-100 °C Start->Reaction Workup Reaction Workup: - Cooling - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine Purification->Product

References

An In-depth Technical Guide to Pyrrolopyridine Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pyrrolopyridine Compounds

Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heterocyclic compounds composed of a pyrrole ring fused to a pyridine ring. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic molecules. The arrangement of the nitrogen atom in the pyridine ring and the fusion position of the pyrrole ring give rise to six possible isomers, each with a unique electronic distribution and steric profile, offering a versatile template for drug design.

The pyrrolopyridine core is a privileged scaffold because it can mimic the purine base of ATP, enabling it to effectively interact with the ATP-binding sites of many enzymes, particularly kinases. This has led to the development of numerous pyrrolopyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1] Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anti-inflammatory, analgesic, and antimicrobial effects.

Prominent examples of pyrrolopyridine-based drugs include Vemurafenib, a BRAF kinase inhibitor for the treatment of melanoma, and other compounds in clinical development targeting a range of diseases. The structural versatility of the pyrrolopyridine nucleus allows for fine-tuning of its physicochemical and pharmacokinetic properties through substitution, making it an attractive starting point for the design of novel therapeutic agents.

Mechanism of Action and Signaling Pathways

The therapeutic effects of pyrrolopyridine compounds are primarily achieved by modulating the activity of specific protein targets, leading to the interruption or alteration of signaling pathways involved in disease pathogenesis. A significant number of pyrrolopyridine derivatives function as kinase inhibitors.

CDK8 Signaling Pathway

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator that plays a crucial role in various signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β, and STAT pathways.[2] Overexpression of CDK8 is observed in several cancers, where it often acts as an oncogene.[2] Pyrrolopyridine-based inhibitors of CDK8 can block its kinase activity, thereby preventing the phosphorylation of its downstream targets. This can lead to the downregulation of genes involved in cell proliferation and survival. For instance, in colorectal cancer, CDK8 can enhance the transcriptional activity of β-catenin; inhibition of CDK8 can thus suppress this oncogenic signaling.[3]

CDK8_Signaling_Pathway Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC Inhibits beta_Catenin β-catenin beta_Catenin_P β-catenin (P) GSK3b_Axin_APC->beta_Catenin Phosphorylates Proteasome Proteasome beta_Catenin_P->Proteasome Ubiquitination & Degradation beta_Catenin->beta_Catenin_P TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Translocates & Binds CDK8_Mediator CDK8/Mediator Complex Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) CDK8_Mediator->Target_Genes Promotes TCF_LEF->CDK8_Mediator Recruits Pyrrolopyridine_Inhibitor Pyrrolopyridine CDK8 Inhibitor Pyrrolopyridine_Inhibitor->CDK8_Mediator Inhibits

Caption: Simplified Wnt/β-catenin signaling pathway and the inhibitory action of pyrrolopyridine-based CDK8 inhibitors.

ENPP1 and the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that hydrolyzes extracellular ATP and 2'3'-cyclic GMP-AMP (cGAMP). cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an immune response. In the tumor microenvironment, ENPP1 can suppress antitumor immunity by degrading cGAMP, thereby preventing STING activation.[4] Pyrrolopyridine derivatives have been developed as ENPP1 inhibitors. By blocking ENPP1 activity, these compounds increase the extracellular concentration of cGAMP, leading to enhanced STING-mediated immune responses against cancer cells.[5][6]

ENPP1_STING_Pathway Tumor_Cell Tumor Cell Cytosolic_DNA Cytosolic dsDNA Tumor_Cell->Cytosolic_DNA Releases cGAS cGAS Cytosolic_DNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes STING STING (ER Membrane) cGAMP->STING Activates AMP_GMP AMP + GMP ENPP1->AMP_GMP Pyrrolopyridine_Inhibitor Pyrrolopyridine ENPP1 Inhibitor Pyrrolopyridine_Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P IRF3 (P) IRF3->IRF3_P IFNs Type I Interferons (IFN-α, IFN-β) IRF3_P->IFNs Dimerizes, Translocates to Nucleus & Induces Immune_Response Antitumor Immune Response IFNs->Immune_Response Promotes

Caption: The cGAS-STING pathway and its modulation by pyrrolopyridine-based ENPP1 inhibitors in the tumor microenvironment.

Quantitative Data on Pyrrolopyridine Derivatives

The following tables summarize the in vitro activity of various pyrrolopyridine derivatives against different biological targets. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of Pyrrolopyrimidine Derivatives against Janus Kinases (JAKs)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib35.0170.0--[7][8]
Baricitinib5.95.7>400>400[9]
Ruxolitinib194.031.0--[7][8]
Filgotinib436.01045.01500.0-[7][8]
Compound 16c (pyrrolo[2,3-d]pyrimidine)-6>580-[10]
Compound 12b (pyrrolo[2,3-d]pyrimidine)----[11]

Note: Some values were not available in the cited literature.

Table 2: Inhibitory Activity of Pyrrolopyridine and Pyrrolopyrimidine Derivatives against ENPP1

CompoundCore ScaffoldENPP1 IC50 (nM)Reference
18p Pyrrolopyrimidine25.0[5][6]
25f Pyrrolopyridine>10000[5]
31 Pyrrolopyrimidinone14.68[12]

Table 3: Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives against Cancer Cell Lines

CompoundHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)Reference
10t 0.120.150.21[13][14]

Table 4: Multi-kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives

CompoundEGFR IC50 (nM)Her2 IC50 (nM)VEGFR-2 IC50 (nM)CDK2 IC50 (nM)Reference
Sunitinib---261[15]
5k 4011285204[15]
6f ----[16]
6l ----[16]
6n ----[16]

Note: Some values were not available in the cited literature.

Experimental Protocols

General Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

This protocol describes a general method for the synthesis of 1-(3,4,5-trimethoxyphenyl)-6-aryl-1H-pyrrolo[3,2-c]pyridines, as reported by Wang et al.[14]

Step 1: Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine

  • To a solution of 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added the corresponding arylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • The mixture is degassed with nitrogen for 15 minutes.

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq) is added, and the reaction mixture is heated at 100 °C for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired 6-aryl-1H-pyrrolo[3,2-c]pyridine.

Step 2: Synthesis of 1-(3,4,5-trimethoxyphenyl)-6-aryl-1H-pyrrolo[3,2-c]pyridine

  • To a solution of 6-aryl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) and 3,4,5-trimethoxyphenylboronic acid (1.5 eq) in dichloromethane are added copper(II) acetate (2.0 eq) and pyridine (2.0 eq).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The mixture is then filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to yield the final product.

In Vitro CDK8 Kinase Assay

This protocol is adapted from commercially available luminescence-based kinase assay kits and is suitable for determining the IC50 value of a test compound against CDK8. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human CDK8/Cyclin C enzyme

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (pyrrolopyridine derivative)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%. A vehicle control (DMSO) should be included.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted compound or vehicle control to the wells of the plate.

    • Add 5 µL of a solution containing the CDK8/Cyclin C enzyme and the kinase substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Kinase Inhibitor Discovery

The discovery and development of a pyrrolopyridine-based kinase inhibitor follows a multi-stage workflow, from initial target identification to preclinical and clinical evaluation. The following diagram illustrates a typical workflow.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_2 Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Fragment_Screening Fragment-Based Screening Target_ID->Fragment_Screening Hit_ID Hit Identification HTS->Hit_ID Fragment_Screening->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Studies Hit_to_Lead->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET ADMET Profiling (in vitro) Lead_Opt->ADMET Preclinical_Candidate Preclinical Candidate Selection Lead_Opt->Preclinical_Candidate ADMET->SAR Iterative Cycles In_Vivo_PK In Vivo Pharmacokinetics Preclinical_Candidate->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Animal Models) In_Vivo_PK->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies IND Investigational New Drug (IND) Application Tox_Studies->IND

Caption: A generalized workflow for the discovery and preclinical development of a kinase inhibitor.

Conclusion

Pyrrolopyridine compounds represent a highly valuable and versatile scaffold in medicinal chemistry. Their ability to mimic endogenous purines allows for the design of potent inhibitors of a wide range of enzymes, particularly protein kinases. The ongoing research into novel derivatives, their synthesis, and biological evaluation continues to expand the therapeutic potential of this important class of molecules. The development of pyrrolopyridine-based drugs targeting kinases such as CDK8 and enzymes like ENPP1 highlights the adaptability of this scaffold to address diverse disease mechanisms. Future efforts in this field will likely focus on the development of more selective and potent inhibitors with optimized pharmacokinetic and safety profiles, further solidifying the role of pyrrolopyridines in modern drug discovery.

References

A Theoretical and Computational Chemistry Guide to 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of theoretical and computational methods to the study of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. While specific experimental theoretical studies on this molecule are not extensively documented in publicly available literature, this paper outlines the established computational protocols and the nature of the data that would be generated from such an investigation. The methodologies described herein are standard in the field of computational chemistry and are widely used for the characterization of novel molecular entities in drug discovery and materials science.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system, with a carboxylic acid substituent.[1] Its molecular formula is C₈H₆N₂O₂ and it has a molecular weight of 162.15 g/mol .[1] This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to other biologically active azaindoles. Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been investigated for various therapeutic applications, including as potent anticancer agents that act as colchicine-binding site inhibitors.[2][3][4] The unique arrangement of nitrogen atoms and the carboxylic acid group suggests potential for diverse intermolecular interactions, making it a promising fragment for the design of new drugs and functional organic materials.[1]

Theoretical studies are crucial for elucidating the intrinsic electronic and structural properties of such molecules, providing insights that can guide synthetic efforts and the development of derivatives with enhanced biological activity or material properties.

Methodologies for Theoretical Investigation

A typical in silico investigation of a molecule like this compound would involve a multi-step computational workflow. The primary method of choice is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.

Experimental Protocol: Quantum Chemical Calculations

  • Structure Optimization:

    • The initial 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically carried out using DFT with a suitable functional and basis set, such as B3LYP/6-311++G(d,p). The choice of functional and basis set is critical and should be benchmarked against experimental data if available for similar compounds.

    • The optimization is considered complete when the forces on the atoms are close to zero and the structure corresponds to a minimum on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

  • Electronic Property Calculation:

    • With the optimized geometry, a single-point energy calculation is performed to determine various electronic properties.

    • This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

    • Other properties such as the molecular electrostatic potential (MEP), Mulliken atomic charges, and dipole moment are also calculated to understand the charge distribution and polarity of the molecule.

  • Solvation Effects:

    • To simulate a more realistic biological or chemical environment, calculations can be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM). This is particularly important for the carboxylic acid group, which can ionize in polar solvents.

G Computational Chemistry Workflow for this compound cluster_setup Setup cluster_calc Core Calculations cluster_analysis Data Analysis & Interpretation cluster_application Application mol_build Initial Molecular Structure method_select Select DFT Functional & Basis Set (e.g., B3LYP/6-311++G) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc struct_params Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_params sp_calc Single-Point Energy & Electronic Properties freq_calc->sp_calc vib_spectra Vibrational Modes (IR/Raman) freq_calc->vib_spectra electronic_props HOMO-LUMO, MEP, Charges sp_calc->electronic_props reactivity Reactivity Descriptors electronic_props->reactivity docking Molecular Docking reactivity->docking qsar QSAR Studies reactivity->qsar

Caption: A typical workflow for the computational study of a small molecule.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the theoretical studies outlined above. The values presented are hypothetical and serve as an illustration of the expected results.

Table 1: Optimized Geometrical Parameters

This table would contain the key bond lengths and angles of the molecule in its lowest energy state. These parameters define the 3D structure and can be used to understand steric effects and potential points of interaction.

ParameterAtom 1Atom 2Atom 3Predicted Value (Å or °)
Bond LengthC4C(OOH)-~1.48 Å
Bond LengthC(O)OH-~1.35 Å
Bond LengthN1H-~1.01 Å
Bond AngleC3C4C(OOH)~121°
Dihedral AngleN5C4aC4C(OOH)

Table 2: Key Electronic and Reactivity Descriptors

These descriptors provide insight into the electronic nature and chemical reactivity of the molecule. The HOMO-LUMO gap, for instance, is an indicator of chemical stability.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating ability
LUMO Energy~ -1.8 eVElectron-accepting ability
HOMO-LUMO Gap~ 4.7 eVChemical stability, electronic transitions
Dipole Moment~ 3.5 DebyeMolecular polarity and solubility
Ionization Potential~ 6.5 eVEnergy required to remove an electron
Electron Affinity~ 1.8 eVEnergy released when an electron is added

Molecular Reactivity and Interaction Sites

The calculated electronic properties can be visualized to predict how the molecule will interact with other species, which is fundamental for drug design.

G Logical Relationships of Calculated Properties cluster_input Primary Calculation cluster_derived Derived Properties cluster_interpretation Interpretation wavefunction Wavefunction/Electron Density homo_lumo HOMO/LUMO Energies wavefunction->homo_lumo mep Molecular Electrostatic Potential (MEP) wavefunction->mep charges Atomic Charges wavefunction->charges reactivity Chemical Reactivity homo_lumo->reactivity nucleophilic_sites Nucleophilic Sites (Red MEP) mep->nucleophilic_sites electrophilic_sites Electrophilic Sites (Blue MEP) mep->electrophilic_sites h_bonding H-Bonding Potential mep->h_bonding charges->h_bonding nucleophilic_sites->reactivity electrophilic_sites->reactivity

Caption: Interrelation of key computational outputs and their chemical interpretation.
  • Molecular Electrostatic Potential (MEP): A color-coded map of the MEP would reveal the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are likely hydrogen bond acceptors (e.g., the oxygen atoms of the carboxylic acid and the pyridine nitrogen). Regions of positive potential (blue) are prone to nucleophilic attack (e.g., the hydrogen of the carboxylic acid and the N-H group).

  • Frontier Molecular Orbitals (HOMO/LUMO): The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electron donation and acceptance, respectively. For this molecule, the HOMO is expected to be distributed over the electron-rich pyrrole ring, while the LUMO might be centered on the pyridine ring and carboxylic acid group.

Application in Drug Development

The theoretical data generated for this compound serves as a critical foundation for further drug development efforts.

  • Molecular Docking: The optimized 3D structure and calculated atomic charges can be used in molecular docking simulations. This computational technique predicts the preferred binding mode and affinity of the molecule to a biological target, such as an enzyme active site.[4] For example, derivatives of this scaffold have been docked into the colchicine-binding site of tubulin to rationalize their anticancer activity.[2][3]

  • Quantitative Structure-Activity Relationship (QSAR): The calculated electronic and steric descriptors can be used to build QSAR models. These models correlate the physicochemical properties of a series of related compounds with their biological activities, enabling the prediction of activity for new, unsynthesized derivatives.

Conclusion

References

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure that fuses a pyrrole and a pyridine ring.[1] Its chemical formula is C₈H₆N₂O₂ with a molecular weight of approximately 162.15 g/mol .[1] This unique scaffold has garnered significant interest in medicinal chemistry, primarily serving as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its derivatives are being actively explored for a range of biological activities, particularly in the realm of oncology.[2][3]

This technical guide provides an in-depth overview of this compound, focusing on its commercial availability, applications in research, and the biological activities of its derivatives. It includes detailed experimental protocols and quantitative data to support researchers and professionals in drug development.

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, primarily for research and development purposes. The compound is typically offered in small quantities, with options for custom synthesis and bulk quotations available from some vendors.

Supplier NameWebsite/ContactNotes
Smolecule--INVALID-LINK--Lists the compound as in stock for research purposes.[1]
Matrix Scientific--INVALID-LINK--Offers the product and provides services like custom synthesis and bulk quotations.[4]
ATK CHEMICAL COMPANY LIMITED--INVALID-LINK--Listed as a supplier on the Echemi platform.[5]
JHECHEM CO LTD--INVALID-LINK--A manufactory listed on Echemi.[6]
HANGZHOU LEAP CHEM CO., LTD.--INVALID-LINK--A trader of fine chemicals listed on Echemi.[7]
Reagentia--INVALID-LINK--Offers various quantities of a related isomer, 1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid.[8]

Applications in Research and Drug Development

The primary application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in medicinal chemistry as a foundational structure for designing novel therapeutic agents.[1] Its rigid, bicyclic nature makes it an attractive framework for developing enzyme inhibitors and other targeted therapies.[1][9]

Key Research Areas:

  • Anticancer Agents: The most significant application is in the development of potent anticancer compounds. Derivatives have been designed as colchicine-binding site inhibitors that disrupt tubulin polymerization, a validated target in oncology.[2][9][10]

  • Kinase Inhibition: The broader pyrrolopyridine class of compounds has shown inhibitory effects against various kinases, suggesting potential applications for developing kinase inhibitor drugs for cancer and inflammatory diseases.[11]

  • Antimicrobial Properties: Preliminary studies indicate that the core structure may possess antimicrobial properties, opening avenues for research in infectious diseases.[1]

  • Neurodegenerative Diseases: There is emerging interest in the potential neuroprotective properties of this class of compounds, making them candidates for further investigation in neurodegenerative disorders.[1]

The logical relationship between the core scaffold and its applications is illustrated below.

cluster_applications Therapeutic Applications A 1H-Pyrrolo[3,2-c]pyridine Core Scaffold B Medicinal Chemistry Synthesis A->B Building Block C Derivative Compounds B->C Derivatization D Anticancer (Tubulin Inhibition) C->D E Kinase Inhibition C->E F Antimicrobial C->F G Neuroprotection C->G

Core scaffold and its diverse research applications.

Biological Activity of Derivatives: Tubulin Polymerization Inhibition

A prominent series of derivatives of 1H-pyrrolo[3,2-c]pyridine has been synthesized and evaluated as potent inhibitors of tubulin polymerization.[2][10] These compounds are designed to bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which is critical for cell division. This mechanism leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells.

The signaling pathway is depicted in the diagram below.

cluster_drug Drug Action cluster_cellular Cellular Mechanism cluster_outcome Cellular Outcome A 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Cancer Cell Death G->H

Mechanism of action for anticancer derivatives.

Quantitative Data Summary

This section summarizes the key physicochemical and biological data associated with the core compound and its notable derivatives.

Table 1: Physicochemical Properties of the Core Compound

PropertyValueSource
IUPAC Name This compoundSmolecule[1]
CAS Number 1040682-84-5Smolecule[1]
Molecular Formula C₈H₆N₂O₂Smolecule[1]
Molecular Weight 162.15 g/mol Smolecule[1]
InChI Key KDGNDVIFEUMRNO-UHFFFAOYSA-NSmolecule[1]
Canonical SMILES C1=CNC2=C1C(=NC=C2)C(=O)OSmolecule[1]

Table 2: In Vitro Antiproliferative Activity (IC₅₀) of Lead Derivative 10t

Cell LineCancer TypeIC₅₀ (µM)Source
HeLa Cervical Cancer0.12Wang et al. (2024)[2][10]
SGC-7901 Gastric Cancer0.15Wang et al. (2024)[10]
MCF-7 Breast Cancer0.21Wang et al. (2024)[2][10]

Experimental Protocols: Synthesis of Derivatives

The following is a representative protocol for the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives, adapted from the literature.[9][10] This multi-step synthesis demonstrates the use of the core scaffold in building more complex, biologically active molecules.

Workflow for Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

A Start: 2-bromo- 5-methylpyridine B Oxidation (m-CPBA) A->B C Nitration (H₂SO₄, HNO₃) B->C D Reaction with DMF-DMA C->D E Reduction/Cyclization (Fe, Acetic Acid) D->E F Intermediate: 6-bromo-1H-pyrrolo [3,2-c]pyridine E->F G N-Arylation (Microwave, Cu(OAc)₂) F->G Add A-ring H Suzuki Coupling (Microwave, Pd(PPh₃)₄) G->H Add B-ring I Final Product: 6-aryl-1-(aryl)-1H-pyrrolo [3,2-c]pyridine H->I

Synthetic workflow for potent anticancer derivatives.

Step-by-Step Methodology:

  • Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate 15): The synthesis starts from commercially available 2-bromo-5-methylpyridine. This starting material undergoes a four-step sequence:

    • Oxidation: Reaction with m-chloroperbenzoic acid (m-CPBA) to form the N-oxide.

    • Nitration: Treatment with fuming nitric acid in sulfuric acid to introduce a nitro group.

    • Vinylogous Substitution: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Reductive Cyclization: Treatment with iron powder in acetic acid to yield the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[9][10]

  • Synthesis of 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (Intermediate 16):

    • A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (0.3 mmol), 3,4,5-trimethoxyphenylboronic acid (0.6 mmol), K₂CO₃ (0.6 mmol), pyridine (0.9 mmol), and Cu(OAc)₂ (0.6 mmol) is dissolved in 1,4-dioxane (15 mL).

    • The mixture is irradiated in a microwave reactor for 30 minutes at 85 °C.

    • Upon completion, the mixture is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated. The residue is purified by chromatography to yield the N-arylated intermediate.[9][10]

  • General Procedure for Target 6-aryl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (Compounds 10a-t):

    • Intermediate 16 (0.1 mmol), a substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol) are dissolved in a mixture of 1,4-dioxane (6 mL) and H₂O (2 mL).

    • The mixture is degassed with N₂ and then reacted in a microwave reactor for 26 minutes at 125 °C.

    • After the reaction, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

    • The final product is purified by silica gel chromatography.[9][10]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The outlined synthetic strategy is based on established chemical transformations and provides a practical guide for the preparation of this key intermediate.

Introduction

1H-Pyrrolo[3,2-c]pyridine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, including their potential as kinase inhibitors for the treatment of cancer.[1][2] The synthesis of specifically functionalized analogues, such as this compound, is crucial for the development of new therapeutic agents. This document details a proposed synthetic route starting from commercially available 2-bromo-4-methylpyridine. The synthesis involves the formation of the pyrrolo[3,2-c]pyridine core followed by functional group manipulation to yield the final carboxylic acid.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step sequence, commencing with the N-oxidation of 2-bromo-4-methylpyridine, followed by nitration, formation of an enamine intermediate, reductive cyclization to form the pyrrole ring, de-bromination, and finally, oxidation of the methyl group to the carboxylic acid.

Synthesis_Pathway start 2-Bromo-4-methylpyridine intermediate1 2-Bromo-4-methylpyridine 1-oxide start->intermediate1 m-CPBA intermediate2 2-Bromo-4-methyl-3-nitropyridine 1-oxide intermediate1->intermediate2 HNO3/H2SO4 intermediate3 (E)-2-Bromo-3-nitro-4-(2-(dimethylamino)vinyl)pyridine 1-oxide intermediate2->intermediate3 DMF-DMA intermediate4 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine intermediate3->intermediate4 Fe/AcOH intermediate5 4-Methyl-1H-pyrrolo[3,2-c]pyridine intermediate4->intermediate5 H2, Pd/C product This compound intermediate5->product KMnO4

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Materials and Instrumentation:

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light. Column chromatography should be performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 or 500 MHz spectrometer. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the synthesized compounds.

Step 1: Synthesis of 2-Bromo-4-methylpyridine 1-oxide

To a solution of 2-bromo-4-methylpyridine (1.0 eq) in dichloromethane (DCM, 0.2 M), meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-bromo-4-methylpyridine 1-oxide.

Step 2: Synthesis of 2-Bromo-4-methyl-3-nitropyridine 1-oxide

2-Bromo-4-methylpyridine 1-oxide (1.0 eq) is added slowly to a mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (1:1 v/v) at 0 °C. The resulting mixture is then heated to 90 °C and stirred for 2 hours. After cooling to room temperature, the reaction mixture is carefully poured onto ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to yield 2-bromo-4-methyl-3-nitropyridine 1-oxide.

Step 3: Synthesis of (E)-2-Bromo-3-nitro-4-(2-(dimethylamino)vinyl)pyridine 1-oxide

A mixture of 2-bromo-4-methyl-3-nitropyridine 1-oxide (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq) in N,N-dimethylformamide (DMF, 0.3 M) is heated at 100 °C for 4 hours. The solvent is removed under reduced pressure, and the residue is used in the next step without further purification.

Step 4: Synthesis of 6-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

The crude (E)-2-bromo-3-nitro-4-(2-(dimethylamino)vinyl)pyridine 1-oxide is dissolved in acetic acid (0.2 M). Iron powder (5.0 eq) is added, and the mixture is heated at 100 °C for 2 hours. The reaction mixture is then cooled to room temperature, filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 5: Synthesis of 4-Methyl-1H-pyrrolo[3,2-c]pyridine

To a solution of 6-bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) in methanol (0.1 M), palladium on carbon (10% w/w, 0.1 eq) and sodium acetate (2.0 eq) are added. The mixture is stirred under a hydrogen atmosphere (balloon) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford 4-methyl-1H-pyrrolo[3,2-c]pyridine.

Step 6: Synthesis of this compound

4-Methyl-1H-pyrrolo[3,2-c]pyridine (1.0 eq) is suspended in a mixture of water and pyridine (1:1 v/v, 0.1 M). Potassium permanganate (KMnO4, 3.0 eq) is added portion-wise, and the mixture is heated at reflux for 6 hours. After cooling, the mixture is filtered, and the filtrate is acidified with concentrated HCl to pH 3-4. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.

Data Presentation

StepStarting MaterialReagents and SolventsTemperature (°C)Time (h)Expected Yield (%)
12-Bromo-4-methylpyridinem-CPBA, DCM0 to RT1285-95
22-Bromo-4-methylpyridine 1-oxideHNO3, H2SO490270-80
32-Bromo-4-methyl-3-nitropyridine 1-oxideDMF-DMA, DMF1004Quantitative
4(E)-2-Bromo-3-nitro-4-(2-(dimethylamino)vinyl)pyridine 1-oxideFe, Acetic Acid100250-60
56-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridineH2, Pd/C, NaOAc, MeOHRT1280-90
64-Methyl-1H-pyrrolo[3,2-c]pyridineKMnO4, H2O, PyridineReflux640-50

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nitration cluster_step3_4 Steps 3 & 4: Pyrrole Formation cluster_step5 Step 5: De-bromination cluster_step6 Step 6: Oxidation s1_reagents 1. Add m-CPBA to 2-bromo-4-methylpyridine in DCM at 0°C s1_reaction 2. Stir at room temperature s1_reagents->s1_reaction s1_workup 3. Quench with NaHCO3 (aq) 4. Extract with DCM 5. Dry and concentrate s1_reaction->s1_workup s1_purification 6. Column Chromatography s1_workup->s1_purification s2_reagents 1. Add N-oxide to HNO3/H2SO4 at 0°C s2_reaction 2. Heat to 90°C s2_reagents->s2_reaction s2_workup 3. Pour onto ice 4. Neutralize with NaHCO3 5. Filter and dry s2_reaction->s2_workup s3_reaction 1. Heat nitro-compound with DMF-DMA in DMF s4_reaction 2. Dissolve crude in AcOH 3. Add Fe powder and heat s3_reaction->s4_reaction s4_workup 4. Filter and concentrate 5. Workup with EtOAc/NaHCO3 6. Column Chromatography s4_reaction->s4_workup s5_reaction 1. Hydrogenate with Pd/C in MeOH s5_workup 2. Filter and concentrate 3. Column Chromatography s5_reaction->s5_workup s6_reaction 1. Heat with KMnO4 in H2O/Pyridine s6_workup 2. Filter and acidify filtrate 3. Filter and dry product s6_reaction->s6_workup

Caption: Detailed experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of derivatives of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for various therapeutic applications, including as potent anticancer agents that act as colchicine-binding site inhibitors.[1][2] The protocol outlined below is an adapted multi-step synthesis based on established literature procedures for constructing the 1H-pyrrolo[3,2-c]pyridine core.[1][2]

Overview of the Synthetic Strategy

The synthetic approach involves the construction of the 1H-pyrrolo[3,2-c]pyridine core from a substituted pyridine precursor, followed by functionalization to introduce various substituents, and finally, hydrolysis to yield the target carboxylic acid. The key steps include N-oxidation, nitration, formation of a vinylogous intermediate, reductive cyclization to form the fused pyrrole ring, N-arylation, and a final Suzuki cross-coupling to introduce diversity at the C6 position.

Experimental Protocols

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1][2] The key modification is the use of methyl 2-bromo-5-methylnicotinate as the starting material to incorporate the required carboxylate functionality at the C4 position of the final product.

Materials and Reagents:

  • Methyl 2-bromo-5-methylnicotinate

  • m-Chloroperbenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Fuming nitric acid

  • Sulfuric acid

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Acetic acid (AcOH)

  • 3,4,5-Trimethoxyphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Potassium carbonate (K₂CO₃)

  • Substituted arylboronic acids

  • Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol 1: Synthesis of Methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

This multi-step protocol details the construction of the core heterocyclic scaffold.

Step 1a: Synthesis of methyl 2-bromo-5-methyl-1-oxido-pyridine-1-ium-3-carboxylate

  • Dissolve methyl 2-bromo-5-methylnicotinate in dichloromethane (DCM).

  • Add m-chloroperbenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-oxide product.

Step 1b: Synthesis of methyl 2-bromo-5-methyl-4-nitro-1-oxido-pyridine-1-ium-3-carboxylate

  • Add the N-oxide product from Step 1a to concentrated sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the nitrated product.

Step 1c: Synthesis of methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate

  • Dissolve the nitrated product from Step 1b in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture to 80 °C for 2 hours to form the key enamine intermediate.

  • Cool the mixture and add acetic acid followed by iron powder.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • After cooling, filter the mixture and adjust the pH of the filtrate to ~8 with a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to afford the title compound.

Protocol 2: Synthesis of Methyl 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-4-carboxylate Derivatives

Step 2a: N-Arylation

  • Combine methyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate, 3,4,5-trimethoxyphenylboronic acid, copper(II) acetate, potassium carbonate, and pyridine in 1,4-dioxane.

  • Heat the mixture in a microwave reactor at 85 °C for 30 minutes.[2]

  • After completion, extract the product with ethyl acetate.

  • Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain methyl 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Step 2b: Suzuki Cross-Coupling

  • To a solution of the N-arylated product from Step 2a in a mixture of 1,4-dioxane and water, add the desired substituted arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.[1]

  • Degas the mixture with nitrogen.

  • Heat the reaction in a microwave reactor at 125 °C for 25-30 minutes.[1]

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the final methyl ester derivative.

Protocol 3: Hydrolysis to this compound Derivatives
  • Dissolve the methyl ester derivative from Protocol 2 in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature or gently heat to drive the saponification to completion (monitor by TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution with HCl (e.g., 1M) to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table summarizes the yields for a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives synthesized via a similar protocol (lacking the C4-carboxylate), demonstrating the versatility of the Suzuki coupling step.[1]

Compound IDAryl Group at C6Yield (%)
10a Phenyl63%
10f 2-Methoxyphenyl76%
10h 4-Methoxyphenyl51%
10k 4-Ethoxyphenyl57%
10m 4-Chlorophenyl32%
10p Naphthalen-2-yl52%
10r Pyridin-3-yl55%

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of the target compounds.

G cluster_0 Protocol 1: Core Synthesis cluster_1 Protocol 2: Derivatization cluster_2 Protocol 3: Hydrolysis A Methyl 2-bromo- 5-methylnicotinate B N-Oxidation (m-CPBA) A->B C Nitration (HNO3/H2SO4) B->C D Enamine Formation (DMF-DMA) C->D E Reductive Cyclization (Fe/AcOH) D->E F Methyl 6-bromo-1H-pyrrolo [3,2-c]pyridine-4-carboxylate E->F G N-Arylation (ArB(OH)2, Cu(OAc)2) F->G H Suzuki Coupling (Ar'B(OH)2, Pd(PPh3)4) G->H I Methyl 6-Aryl-1-aryl-1H-pyrrolo [3,2-c]pyridine-4-carboxylate H->I J Saponification (NaOH, MeOH/H2O) I->J K Final Product: 6-Aryl-1-aryl-1H-pyrrolo [3,2-c]pyridine-4-carboxylic acid J->K

Caption: Overall synthetic workflow for this compound derivatives.

Caption: Key reductive cyclization step for the formation of the fused pyrrole ring.

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, serving as a foundational core for the development of various therapeutic agents.[1] While 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid itself is a key building block, it is the derivatization of this scaffold that has yielded potent inhibitors of protein kinases, crucial regulators of cellular processes often dysregulated in diseases like cancer.[2][3] This document provides an overview of the application of 1H-pyrrolo[3,2-c]pyridine derivatives as kinase inhibitors, with a focus on their mechanism of action, and includes detailed protocols for their evaluation.

Derivatives based on this scaffold have shown promise in targeting key signaling pathways involved in cell proliferation and survival.[2] Notably, diarylurea and diarylamide derivatives incorporating the 1H-pyrrolo[3,2-c]pyridine core have demonstrated significant antiproliferative activity, suggesting their potential as anticancer agents.[2][3]

Target Kinases and Signaling Pathways

Research has identified that specific derivatives of 1H-pyrrolo[3,2-c]pyridine can inhibit key kinases in critical signaling pathways. For instance, the compound KIST101029, a diarylamide derivative, has been shown to inhibit the mitogen-activated protein kinase (MAPK) and mechanistic target of rapamycin (mTOR) signaling pathways.[2]

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Similarly, the PI3K/AKT/mTOR pathway is crucial for cell growth, metabolism, and survival, and its dysregulation is also frequently implicated in tumorigenesis. The ability of 1H-pyrrolo[3,2-c]pyridine derivatives to modulate these pathways underscores their therapeutic potential.

Below is a diagram illustrating the signaling pathways targeted by these inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF JNK JNK MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TranscriptionFactors Inhibitor 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., KIST101029) Inhibitor->MEK Inhibition Inhibitor->mTOR Inhibition Inhibitor->JNK Inhibition

Targeted Signaling Pathways

Quantitative Data: In Vitro Antiproliferative Activity

Several diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for some of the most potent compounds compared to the standard drug Sorafenib.

Compound IDCell LineIC50 (µM)Reference
8b A375P (Melanoma)Nanomolar range[3]
8g A375P (Melanoma)Nanomolar range[3]
9a A375P (Melanoma)Nanomolar range[3]
9b A375P (Melanoma)Nanomolar range[3]
9c A375P (Melanoma)Nanomolar range[3]
9d A375P (Melanoma)Nanomolar range[3]
9e A375P (Melanoma)Nanomolar range[3]
Sorafenib A375P (Melanoma)Micromolar range[3]
10t HeLa0.12[4][5][6]
10t SGC-79010.15[6]
10t MCF-70.21[4][5][6]

Note: While some derivatives show potent anticancer activity, it's important to distinguish the mechanism. For example, compound 10t acts as a tubulin polymerization inhibitor, not a direct kinase inhibitor.[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a 1H-pyrrolo[3,2-c]pyridine derivative against a specific kinase.

G start Start reagents Prepare Reagents: - Kinase - Substrate (e.g., peptide) - ATP - Test Compound (dissolved in DMSO) - Assay Buffer start->reagents plate Add Reagents to 384-well Plate: 1. Test Compound (various concentrations) 2. Kinase 3. Substrate/ATP mixture to initiate reaction reagents->plate incubate Incubate at Room Temperature plate->incubate stop Stop Reaction (e.g., add EDTA) incubate->stop read Read Signal (e.g., Fluorescence, Luminescence) stop->read analyze Data Analysis: - Plot % inhibition vs. log[concentration] - Calculate IC50 value read->analyze end End analyze->end

Kinase Inhibition Assay Workflow

Materials:

  • Purified recombinant kinase (e.g., MEK1, mTOR)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (1H-pyrrolo[3,2-c]pyridine derivative) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well microplates

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the kinase solution (e.g., 2.5 µL) to each well and briefly incubate.

    • Initiate the kinase reaction by adding the ATP/substrate mixture (e.g., 5 µL).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a solution containing EDTA).

    • Add the detection reagent, which measures the amount of ADP produced (proportional to kinase activity).

    • Incubate as required for signal development.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of a 1H-pyrrolo[3,2-c]pyridine derivative on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A375P, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold represent a promising class of compounds with potent antiproliferative activities. Their ability to inhibit key kinases in the MAPK and mTOR signaling pathways highlights their potential for development as targeted cancer therapies. The protocols provided herein offer standardized methods for the in vitro and cell-based evaluation of these and similar compounds, facilitating further research and development in this area.

References

Application of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid and its derivatives have emerged as a promising scaffold in the discovery of novel anticancer agents.[1] These heterocyclic compounds have demonstrated significant potential in targeting fundamental cellular processes involved in cancer progression. This document provides an overview of the application of these derivatives in cancer research, with a focus on their mechanism of action as tubulin polymerization inhibitors. Detailed protocols for key experimental assays are provided to facilitate further investigation and drug development efforts.

Mechanism of Action: Targeting Microtubule Dynamics

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization.[2][3][4][5] They act by binding to the colchicine-binding site on β-tubulin, thereby disrupting the dynamic instability of microtubules.[2][3][4] This interference with microtubule function is critical as microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape.

The inhibition of tubulin polymerization by these compounds leads to several downstream cellular events that collectively contribute to their anticancer activity:

  • Disruption of the Microtubule Network: Immunofluorescence studies have shown that treatment with 1H-pyrrolo[3,2-c]pyridine derivatives leads to a significant disruption of the normal microtubule network within cancer cells.[2][3][5]

  • Cell Cycle Arrest: By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, these compounds cause cells to arrest in the G2/M phase of the cell cycle.[2][3][4]

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][3][4]

Signaling Pathway

G cluster_0 Cellular Effects Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Tubulin β-Tubulin (Colchicine Binding Site) Pyrrolo_Pyridine->Tubulin Binds to Polymerization Tubulin Polymerization Pyrrolo_Pyridine->Polymerization Inhibits Microtubules Microtubule Dynamics Polymerization->Microtubules Disrupts Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives.

Data Presentation

In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

The antiproliferative activities of various derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
10t 0.120.150.21
CA-4 (Positive Control) 0.00210.00190.0025

Data extracted from Wang et al., 2024.[2][3][4]

CompoundA375P (Melanoma) IC50 (nM)
8a <10
9b <10
9c <10
9f <10
Sorafenib (Control) >10000
Vemurafenib (Control) 20

Data extracted from a study on diarylurea and diarylamide derivatives.[6]

Experimental Protocols

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is for determining the cytotoxic effect of 1H-pyrrolo[3,2-c]pyridine derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)

  • Complete growth medium (specific to cell line)

  • 1H-Pyrrolo[3,2-c]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Workflow:

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT-based cell viability assay.

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Combretastatin A-4).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of the compounds on cell cycle distribution.

Materials:

  • HeLa cells (or other suitable cell line)

  • Complete growth medium

  • 1H-Pyrrolo[3,2-c]pyridine derivatives

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Workflow:

G cluster_workflow Cell Cycle Analysis Workflow A Treat cells with compound (24h) B Harvest and wash cells A->B C Fix cells in ice-cold 70% ethanol B->C D Wash and resuspend cells C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by flow cytometry F->G H Determine cell cycle distribution G->H

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Seed HeLa cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the 1H-pyrrolo[3,2-c]pyridine derivative at concentrations corresponding to 1x, 2x, and 3x its IC50 value for 24 hours.[4] Include a vehicle-treated control group.[4]

  • Harvest the cells by trypsinization and wash twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add propidium iodide staining solution and incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Tubulin Polymerization Assay

This protocol is to directly measure the inhibitory effect of the compounds on tubulin assembly.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)

  • 1H-Pyrrolo[3,2-c]pyridine derivatives

  • Positive control (e.g., Combretastatin A-4)

  • Negative control (e.g., DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare solutions of the test compounds and controls in polymerization buffer.

  • On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.

  • Add the compound solutions to the respective wells.

  • Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.

  • The increase in absorbance corresponds to the extent of tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect. Studies have shown potent inhibition at concentrations of 3 µM and 5 µM for active derivatives.[2][5]

Conclusion

Derivatives of this compound represent a valuable class of compounds for cancer research and drug development. Their ability to act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, makes them attractive candidates for further preclinical and clinical investigation. The protocols provided herein offer a framework for the continued evaluation and characterization of these and other novel anticancer agents.

References

Application Notes and Protocols: 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure that incorporates both pyrrole and pyridine rings. Its unique structural and chemical properties make it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including potential antimicrobial, anticancer, and neuroprotective effects.[1] This document provides an overview of its application in drug discovery, with a focus on recent advancements in the development of potent anticancer agents.

Key Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is being actively investigated for various therapeutic applications:

  • Anticancer Agents: Derivatives have been designed as inhibitors of key targets in oncology, such as tubulin.[2][3] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

  • Antimicrobial Properties: Preliminary studies suggest that compounds based on this scaffold exhibit activity against various bacterial strains.[1]

  • Neuroprotective Effects: There is emerging evidence for the potential neuroprotective properties of this chemical series, making it a candidate for further research in neurodegenerative diseases.[1]

  • Kinase Inhibition: The broader family of pyrrolopyridines has been explored for the development of kinase inhibitors, which are crucial in treating diseases like cancer and arthritis.[4][5]

Case Study: 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors for Cancer Therapy

A recent study highlights the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that target the colchicine-binding site of tubulin.[2][3] This interference with tubulin polymerization disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

Quantitative Data: In Vitro Antiproliferative Activity

One of the most potent compounds from this series, 10t , which incorporates an indolyl moiety, demonstrated significant antiproliferative activity against several human cancer cell lines.[2][3] The IC50 values, representing the concentration required to inhibit 50% of cell growth, are summarized below. For comparison, data for Sorafenib, an established anticancer drug, is included for melanoma cell lines from a study on related diarylurea and diarylamide derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
10t HeLaCervical Cancer0.12[2][3]
10t SGC-7901Gastric Cancer0.15[3]
10t MCF-7Breast Cancer0.21[2][3]
8g (diarylurea) A375PHuman Melanoma< 0.1 (nanomolar range)[6]
9d (diarylamide) A375PHuman Melanoma< 0.1 (nanomolar range)[6]
Sorafenib A375PHuman Melanoma> 10 (micromolar range)[6]

Experimental Protocols

The following are detailed methodologies for key experiments performed to characterize the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives, such as compound 10t .[2][3]

Tubulin Polymerization Assay

Objective: To determine the effect of the compound on the in vitro polymerization of tubulin.

Methodology:

  • A tubulin polymerization assay kit is used according to the manufacturer's instructions.

  • Tubulin is suspended in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and kept on ice.

  • The compound to be tested (e.g., 10t ) is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and the test compound at various concentrations (e.g., 3 µM and 5 µM). Include positive (e.g., paclitaxel) and negative (e.g., vehicle control) controls.

  • The plate is incubated at 37°C, and the change in absorbance (optical density) at 340 nm is measured every minute for a specified period (e.g., 60 minutes) using a microplate reader.

  • An increase in absorbance indicates tubulin polymerization. The inhibitory effect of the compound is determined by comparing the polymerization curves of the compound-treated samples to the negative control.

Immunofluorescence Staining for Microtubule Disruption

Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

Methodology:

  • Cancer cells (e.g., HeLa) are seeded on sterile glass coverslips in a culture plate and allowed to adhere overnight.

  • The cells are treated with the test compound (e.g., 10t at 0.12 µM) or a vehicle control for a specified time (e.g., 24 hours).

  • After treatment, the cells are washed with phosphate-buffered saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • The cells are then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

  • After blocking with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30-60 minutes, the cells are incubated with a primary antibody against α-tubulin overnight at 4°C.

  • The cells are washed with PBS and then incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature in the dark.

  • The cell nuclei are counterstained with a DNA stain (e.g., DAPI).

  • The coverslips are mounted on microscope slides, and the microtubule network is visualized using a confocal fluorescence microscope. Disruption of the normal filamentous microtubule structure indicates compound activity.

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle progression.

Methodology:

  • Cancer cells are seeded in culture plates and treated with the test compound at various concentrations (e.g., 0.12 µM, 0.24 µM, and 0.36 µM for 10t ) for a specified time (e.g., 24 hours).

  • Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are washed with PBS and then incubated with a solution containing RNase A and the fluorescent DNA-intercalating dye propidium iodide (PI) for 30 minutes at 37°C in the dark.

  • The DNA content of the cells is then analyzed by flow cytometry.

  • The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay

Objective: To quantify the induction of apoptosis (programmed cell death) by the compound.

Methodology:

  • An Annexin V-FITC/PI apoptosis detection kit is used.

  • Cancer cells are treated with the test compound as described for the cell cycle analysis.

  • After treatment, the cells are harvested, washed with cold PBS, and resuspended in the provided binding buffer.

  • Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • The stained cells are immediately analyzed by flow cytometry.

  • The results are used to differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Visualizations

G cluster_0 Experimental Workflow: Anticancer Evaluation A 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) B Tubulin Polymerization Assay (In Vitro) A->B C Cancer Cell Lines (e.g., HeLa, MCF-7) A->C G Inhibition of Polymerization B->G D Immunofluorescence (Microtubule Network) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Apoptosis Assay (Annexin V/PI) C->F H Disruption of Microtubules D->H I G2/M Phase Arrest E->I J Induction of Apoptosis F->J

Caption: Workflow for evaluating the anticancer properties of 1H-pyrrolo[3,2-c]pyridine derivatives.

G cluster_1 Signaling Pathway: Tubulin Inhibition to Apoptosis Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Compound->Polymerization Tubulin->Polymerization Dynamics Microtubule Dynamics (Assembly/Disassembly) Polymerization->Dynamics Spindle Mitotic Spindle Formation Dynamics->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine-based tubulin inhibitors.

References

Application Notes and Protocols for the Functionalization of the 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic functionalization of the 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid core, a scaffold of significant interest in medicinal chemistry. The unique arrangement of pyrrole and pyridine rings offers multiple sites for chemical modification, making it a versatile template for the design of novel therapeutic agents. This document details key synthetic transformations, presents relevant quantitative data, and provides detailed experimental protocols for the derivatization of this important heterocyclic system.

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug discovery, with derivatives showing a range of biological activities, including anticancer and kinase inhibitory effects. The presence of the carboxylic acid at the 4-position provides a convenient handle for the introduction of various functional groups through amide bond formation, esterification, and other transformations. Furthermore, the pyrrole and pyridine rings can be functionalized through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Derivatives of the 1H-pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site. This inhibition disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, highlighting the therapeutic potential of this scaffold in oncology.

Key Functionalization Strategies

The this compound core can be functionalized at several positions, with the most common transformations being:

  • Amide Coupling: The carboxylic acid at the 4-position can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents to generate a diverse library of amides.

  • Esterification: The carboxylic acid can be converted to its corresponding ester through acid-catalyzed esterification with various alcohols.

  • Suzuki Cross-Coupling: The pyridine ring can be functionalized, typically after conversion of a suitable precursor to a halide or triflate, via palladium-catalyzed Suzuki cross-coupling with a variety of boronic acids and esters.

Data Presentation

Table 1: Suzuki Cross-Coupling of 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with Various Arylboronic Acids
CompoundArylboronic AcidYield (%)1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS (M+H)+
10a Phenylboronic acid639.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44361.1556
10b o-Tolylboronic acid659.08 (s, 1H), 7.50 (s, 1H), 7.43 (d, J = 6.7 Hz, 1H), 7.39 (d, J = 3.3 Hz, 1H), 7.28 (t, J = 3.8 Hz, 2H), 7.26-7.24 (m, 1H), 6.82 (d, J = 3.2 Hz, 1H), 6.69 (s, 2H), 3.91 (s, 3H), 3.89 (s, 6H), 2.40 (s, 3H)157.84, 154.00, 151.97, 142.93, 140.46, 137.45, 135.91, 134.21, 130.65, 129.99, 129.81, 127.88, 125.80, 124.28, 105.81, 102.76, 102.32, 61.02, 56.38, 20.49375.1707
10f 2-Methoxyphenylboronic acid769.10 (s, 1H), 7.93 (s, 1H), 7.79 (dd, J = 7.6, 1.7 Hz, 1H), 7.38 (d, J = 3.3 Hz, 1H), 7.35 (ddd, J = 8.3, 7.5, 1.8 Hz, 1H), 7.08 (td, J = 7.5, 1.0 Hz, 1H), 7.01 (d, J = 8.2 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.73 (s, 2H), 3.92 (s, 3H), 3.91 (s, 6H), 3.83 (s, 3H)158.41, 156.74, 153.94, 147.82, 143.06, 140.29, 137.26, 134.39, 131.49, 129.79, 129.29, 124.56, 121.08, 111.53, 106.84, 102.84, 102.19, 61.05, 56.36, 55.83391.1653
10h 4-Methoxyphenylboronic acid519.05 (s, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.73 (s, 1H), 7.35 (d, J = 3.3 Hz, 1H), 7.00 (d, J = 8.8 Hz, 2H), 6.78 (d, J = 3.2 Hz, 1H), 6.71 (s, 2H), 3.94 (s, 3H), 3.91 (s, 6H), 3.86 (s, 3H)159.94, 154.05, 149.76, 143.11, 141.27, 137.49, 134.21, 129.94, 128.15, 124.41, 114.16, 113.49, 102.85, 102.42, 101.61, 61.05, 56.43, 55.36391.1654
10m 4-Chlorophenylboronic acid329.06 (s, 1H), 7.95 (d, J = 8.6 Hz, 2H), 7.76 (s, 1H), 7.43 (d, J = 8.6 Hz, 2H), 7.37 (d, J = 3.3 Hz, 1H), 6.80 (d, J = 3.0 Hz, 1H), 6.70 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H)154.08, 148.89, 143.56, 141.02, 138.61, 137.62, 134.19, 134.09, 130.24, 128.86, 128.15, 124.98, 102.82, 102.50, 102.27, 61.06, 56.44395.1164

Data extracted from Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.[1]

Table 2: In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a 0.851.231.56
10b 0.540.680.91
10f 0.320.450.58
10h 0.410.530.67
10m 0.670.891.12
10t 0.120.150.21
CA-4 (positive control) 0.0020.0030.003

Data extracted from Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.[1]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired amide.

Protocol 2: General Procedure for Fischer Esterification

This protocol outlines a general method for the synthesis of esters from this compound and an alcohol under acidic conditions.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H2SO4) or other strong acid catalyst

  • Anhydrous solvent (if necessary, e.g., toluene for azeotropic removal of water)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, for azeotropic removal of water)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and a large excess of the desired alcohol (which can also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.

  • Attach a reflux condenser (and a Dean-Stark trap if using an azeotropic solvent) and heat the mixture to reflux.

  • Maintain the reflux for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the desired ester.

Protocol 3: Suzuki Cross-Coupling of a Halogenated 1H-Pyrrolo[3,2-c]pyridine Derivative

This protocol is adapted from the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and can be generalized for the coupling of other halogenated or triflated pyrrolopyridines with various boronic acids.[1]

Materials:

  • Halogenated or triflated 1H-pyrrolo[3,2-c]pyridine derivative (e.g., 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine) (1.0 eq)

  • Arylboronic acid or ester (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Microwave reactor or conventional heating setup

  • Ethyl acetate (EtOAc)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a microwave vial or a round-bottom flask, add the halogenated 1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes, or by using freeze-pump-thaw cycles.

  • If using a microwave reactor, heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (e.g., 15-60 minutes). If using conventional heating, heat the mixture to reflux for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the desired coupled product.

Visualizations

experimental_workflow cluster_amide Amide Coupling cluster_ester Fischer Esterification cluster_suzuki Suzuki Coupling start_amide 1H-Pyrrolo[3,2-c]pyridine- 4-carboxylic acid reaction_amide Amide Bond Formation start_amide->reaction_amide reagents_amide Amine, HATU, DIPEA, DMF reagents_amide->reaction_amide workup_amide Aqueous Workup reaction_amide->workup_amide purification_amide Column Chromatography workup_amide->purification_amide product_amide Amide Derivative purification_amide->product_amide start_ester 1H-Pyrrolo[3,2-c]pyridine- 4-carboxylic acid reaction_ester Esterification (Reflux) start_ester->reaction_ester reagents_ester Alcohol, H2SO4 (cat.) reagents_ester->reaction_ester workup_ester Aqueous Workup reaction_ester->workup_ester purification_ester Column Chromatography workup_ester->purification_ester product_ester Ester Derivative purification_ester->product_ester start_suzuki Halogenated 1H-Pyrrolo[3,2-c]pyridine reaction_suzuki Cross-Coupling Reaction start_suzuki->reaction_suzuki reagents_suzuki Arylboronic Acid, Pd(PPh3)4, Base reagents_suzuki->reaction_suzuki workup_suzuki Aqueous Workup reaction_suzuki->workup_suzuki purification_suzuki Column Chromatography workup_suzuki->purification_suzuki product_suzuki Aryl-Substituted Derivative purification_suzuki->product_suzuki

Caption: General experimental workflows for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core.

signaling_pathway cluster_cell Cancer Cell drug 1H-Pyrrolo[3,2-c]pyridine Derivative tubulin α/β-Tubulin Heterodimers drug->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization tubulin->microtubules Inhibits g2m G2/M Phase Arrest microtubules->g2m Disruption leads to bcl2 Bcl-2 Phosphorylation g2m->bcl2 Induces caspases Caspase Activation g2m->caspases Triggers apoptosis Apoptosis bcl2->apoptosis Modulates caspases->apoptosis Executes

Caption: Signaling pathway of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of compounds based on the 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold and detailed protocols for relevant experimental assays. This scaffold is a key component in the development of novel therapeutic agents, particularly in oncology.

Application Notes

The 1H-pyrrolo[3,2-c]pyridine core structure is a versatile scaffold that has been incorporated into molecules with a range of biological activities. While this compound itself may serve as a foundational structure, its derivatives have shown significant potential as potent bioactive agents. Key areas of activity for this class of compounds include:

  • Anticancer Activity: Derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[1][2] One of the primary mechanisms of action is the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3][4]

  • Kinase Inhibition: The scaffold is also a promising framework for the development of kinase inhibitors. Specific derivatives have shown inhibitory activity against kinases such as Haspin, which is involved in cell cycle regulation.[5] This highlights the potential for developing targeted therapies for cancers and other diseases driven by aberrant kinase signaling.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various 1H-Pyrrolo[3,2-c]pyridine derivatives from published studies.

Table 1: Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Compound IDCell LineAssay TypeIC50 (µM)Reference
10t HeLa (Cervical Cancer)MTT Assay0.12[1]
10t SGC-7901 (Gastric Cancer)MTT Assay0.15[1]
10t MCF-7 (Breast Cancer)MTT Assay0.21[1]
8b A375P (Melanoma)Not SpecifiedNanomolar range[2]
8g A375P (Melanoma)Not SpecifiedNanomolar range[2]
9a-e A375P (Melanoma)Not SpecifiedNanomolar range[2]

Table 2: Kinase Inhibition by 1H-Pyrrolo[3,2-g]isoquinoline Derivatives (a related scaffold)

Compound IDKinase TargetAssay TypeIC50 (nM)Reference
2 HaspinNot Specified10.1[5]
3 HaspinNot Specified10.6[5]
15 HaspinNot Specified10-80[5]
16 HaspinNot Specified10-80[5]
17 HaspinNot Specified10-80[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activity of this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer)

  • Test compound

  • Known tubulin inhibitor (e.g., colchicine) as a positive control

  • Known tubulin stabilizer (e.g., paclitaxel) as a control

  • 96-well, clear bottom plate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized tubulin and other kit components on ice as per the manufacturer's instructions.

    • Prepare serial dilutions of the test compound and controls in the reaction buffer.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • On ice, add the test compound dilutions and controls to the wells of the 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin/GTP solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Compare the polymerization curves of the test compound-treated samples to the controls. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.

Immunofluorescence Staining for Microtubule Disruption

This method visualizes the effect of a compound on the microtubule network within cells.

Materials:

  • Cancer cells

  • Sterile glass coverslips

  • Test compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., anti-α-tubulin antibody)

  • Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 10-15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on cell cycle progression.

Materials:

  • Cancer cells

  • Test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the test compound for 24-48 hours.

    • Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

  • Fixation:

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

  • Data Analysis:

    • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer

  • Test compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in kinase buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualization

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h seed_cells->incubate_24h prep_compound 3. Prepare Compound Dilutions treat_cells 4. Treat Cells prep_compound->treat_cells incubate_48h 5. Incubate 48-72h treat_cells->incubate_48h add_mtt 6. Add MTT Solution incubate_48h->add_mtt incubate_4h 7. Incubate 4h add_mtt->incubate_4h solubilize 8. Solubilize Formazan incubate_4h->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 10. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT cytotoxicity assay.

tubulin_polymerization_pathway cluster_assembly Microtubule Assembly cluster_inhibition Inhibition by Test Compound cluster_outcome Cellular Outcome tubulin α/β-Tubulin Dimers protofilament Protofilament tubulin->protofilament Polymerization microtubule Microtubule protofilament->microtubule Assembly disruption Microtubule Disruption compound 1H-Pyrrolo[3,2-c]pyridine Derivative compound->tubulin Binds to Colchicine Site compound->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Inhibition of tubulin polymerization signaling pathway.

kinase_inhibition_workflow cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo) cluster_analysis Data Analysis reagents 1. Combine Kinase, Substrate & Inhibitor start_reaction 2. Add ATP to Initiate reagents->start_reaction incubate 3. Incubate at RT start_reaction->incubate stop_reaction 4. Stop Reaction & Deplete ATP incubate->stop_reaction detect_adp 5. Convert ADP to ATP, Generate Light stop_reaction->detect_adp read_luminescence 6. Measure Luminescence detect_adp->read_luminescence calc_ic50 7. Calculate IC50 read_luminescence->calc_ic50

Caption: Workflow for an in vitro kinase inhibition assay.

References

In vitro and in vivo studies involving 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrrolo[3,2-c]pyridine scaffold is a key structural motif in the development of novel therapeutic agents. Derivatives of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, in particular, have garnered significant interest for their potent biological activities, primarily as anticancer agents. These compounds have been investigated for their ability to inhibit crucial cellular processes, such as tubulin polymerization, and to modulate signaling pathways involved in cell proliferation and survival. This document provides detailed application notes and protocols based on in vitro and in vivo studies of prominent derivatives of this compound, with a focus on their evaluation as anticancer agents.

I. In Vitro Antiproliferative Activity

Derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the in vitro potency of selected diarylurea and diarylamide derivatives.

Table 1: In Vitro Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives against Human Melanoma Cell Line A375P

Compound IDStructureIC50 (nM) against A375P
8b Diarylurea DerivativeNanomolar range
8g Diarylurea DerivativeNanomolar range
9a Diarrylamide DerivativeNanomolar range
9b Diarrylamide DerivativeNanomolar range
9c Diarrylamide DerivativeNanomolar range
9d Diarrylamide DerivativeNanomolar range
9e Diarrylamide DerivativeNanomolar range
Sorafenib Reference CompoundMicromolar range

Data extracted from studies on novel diarylureas and diarylamides having a 1H-pyrrolo[3,2-c]pyridine scaffold.[1]

A separate study focused on a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines as colchicine-binding site inhibitors. The most potent compound, 10t , exhibited the following antiproliferative activities:

Table 2: In Vitro Antiproliferative Activity of Compound 10t

Cell LineCancer TypeIC50 (µM)
HeLa Cervical Cancer0.12
SGC-7901 Gastric Cancer0.15
MCF-7 Breast Cancer0.21

Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][3]

II. Experimental Protocols

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of 1H-pyrrolo[3,2-c]pyridine derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7, A375P)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 1H-pyrrolo[3,2-c]pyridine derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete culture medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_measurement Viability Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Overnight Incubation seed_cells->adhere prepare_dilutions Prepare Compound Dilutions add_compounds Add Compounds to Wells adhere->add_compounds prepare_dilutions->add_compounds incubate_treatment Incubate for 48-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 490 nm dissolve_formazan->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

This protocol is used to assess the inhibitory effect of 1H-pyrrolo[3,2-c]pyridine derivatives on tubulin polymerization in vitro.

Materials:

  • Tubulin polymerization assay kit (containing tubulin, GTP, and polymerization buffer)

  • Test compounds (e.g., compound 10t ) and control compounds (e.g., colchicine, paclitaxel)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Pre-warm the microplate reader to 37°C.

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer.

  • Add the test compound or control compound at the desired concentrations to the wells of the 96-well plate.

  • Initiate the polymerization by adding GTP to the reaction mixture and immediately transferring it to the wells containing the compounds.

  • Place the plate in the microplate reader and monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C.

  • Plot the absorbance against time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

Diagram 2: Tubulin Polymerization Assay Workflow

Tubulin_Polymerization_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_reagents Prepare Tubulin, Buffer, GTP mix_reagents Mix Tubulin and Compound in Plate prepare_reagents->mix_reagents prepare_compounds Prepare Test Compounds prepare_compounds->mix_reagents initiate_reaction Initiate with GTP mix_reagents->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm (37°C) initiate_reaction->monitor_absorbance plot_curves Plot Absorbance vs. Time monitor_absorbance->plot_curves analyze_inhibition Analyze Inhibition of Polymerization plot_curves->analyze_inhibition

Caption: Workflow of the in vitro tubulin polymerization assay.

III. Mechanism of Action: Signaling Pathway

Derivatives of 1H-pyrrolo[3,2-c]pyridine, such as compound 10t , act as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics. This disruption triggers a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Diagram 3: Signaling Pathway of Tubulin-Targeting 1H-Pyrrolo[3,2-c]pyridine Derivatives

Signaling_Pathway compound 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin α/β-Tubulin Heterodimers compound->tubulin Binds to Colchicine Site microtubules Microtubule Polymerization compound->microtubules Inhibits tubulin->microtubules Polymerization disruption Disruption of Microtubule Dynamics mitotic_spindle Defective Mitotic Spindle disruption->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Proposed mechanism of action for tubulin-targeting derivatives.

IV. In Vivo Studies

While extensive in vivo data for this compound itself is limited in the public domain, studies on its derivatives have been conducted. For instance, some derivatives have been evaluated for their sedative and analgesic properties in mouse models.

Table 3: In Vivo Analgesic Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives in the "Writhing" Test

Compound IDED50 (mg/kg)
9 3.25
11 3.67
Aspirin 39.15
Morphine 2.44

Data from a study on the bioresearch of new 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones.[4]

This protocol is used to assess the peripheral analgesic activity of test compounds.

Materials:

  • Male albino mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.5% methylcellulose)

  • Acetic acid solution (0.6% in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Divide the mice into groups (n=6-8 per group), including a control group and groups for each dose of the test compound.

  • Administer the test compound or vehicle intraperitoneally.

  • After a set period (e.g., 30 minutes), administer the acetic acid solution intraperitoneally to induce writhing.

  • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

  • Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for each mouse over a 20-minute period.

  • Calculate the percentage of protection against writhing for each group compared to the control group.

  • Determine the ED50 (the dose that produces 50% of the maximum analgesic effect).

Diagram 4: "Writhing" Test Experimental Workflow

Writhing_Test_Workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_observation Observation and Analysis acclimatize Acclimatize Mice grouping Group Animals acclimatize->grouping administer_compound Administer Test Compound (i.p.) grouping->administer_compound wait Wait for 30 min administer_compound->wait induce_writhing Induce Writhing with Acetic Acid (i.p.) wait->induce_writhing observe_writhing Count Writhes for 20 min induce_writhing->observe_writhing calculate_protection Calculate % Protection observe_writhing->calculate_protection determine_ed50 Determine ED50 calculate_protection->determine_ed50

Caption: Workflow for the acetic acid-induced writhing test in mice.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized based on specific experimental conditions and laboratory safety guidelines. The data presented is based on published research and is intended to highlight the potential applications of 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Application Notes and Protocols for 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic organic compound with a unique bicyclic structure incorporating both pyrrole and pyridine rings.[1] This scaffold has garnered significant attention for its diverse applications, ranging from medicinal chemistry to material science.[1] Its aromatic character and potential for functionalization make it a promising candidate for use in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] Furthermore, the presence of a carboxylic acid group and a pyridine nitrogen atom makes it a suitable ligand for the synthesis of Metal-Organic Frameworks (MOFs). This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆N₂O₂[1]
Molecular Weight 162.15 g/mol [1]
Appearance White to off-white solid-
Solubility Soluble in DMF, DMSO; sparingly soluble in methanol, water-

Application in Organic Light-Emitting Diodes (OLEDs)

The pyrrolopyridine core, being an electron-rich aromatic system, offers a versatile platform for designing novel materials for organic electronics.[2] By appropriate functionalization, derivatives of this compound can be synthesized to act as emissive or charge-transporting layers in OLEDs. The ability to tune the electronic properties, such as the HOMO and LUMO energy levels, through chemical modification is a key advantage.[3]

Estimated Optoelectronic Properties

The following table summarizes the estimated optoelectronic properties of a hypothetical functionalized derivative of this compound, based on data from analogous pyrrolopyridine and pyridine-based compounds.

ParameterEstimated ValueMethod of Estimation
HOMO Level -5.2 to -5.5 eVCyclic Voltammetry (based on related compounds)[3][4]
LUMO Level -2.3 to -2.8 eVCyclic Voltammetry (based on related compounds)[3][4]
Energy Gap (Eg) 2.7 to 2.9 eVCalculated from HOMO-LUMO levels[4]
Photoluminescence (PL) Peak 450 - 490 nm (Blue to Greenish-Blue)Based on similar heterocyclic emitters
Primary Application in OLED Emissive Layer (EML) or Hole Transport Layer (HTL)Based on electronic properties
Experimental Protocol: Synthesis of an Ester Derivative for OLEDs

This protocol describes a general method for the synthesis of an ester derivative of this compound, which can improve its solubility and processability for use in solution-processed OLEDs.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate alcohol (e.g., 2-ethylhexanol)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure.

  • Esterification:

    • Dissolve the resulting acid chloride in anhydrous DCM.

    • Add the desired alcohol (e.g., 2-ethylhexanol, 1.5 eq) and triethylamine (2.0 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Confirm the structure of the purified ester derivative using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Fabrication of a Solution-Processed OLED

This protocol outlines a general procedure for fabricating a multilayer OLED using the synthesized ester derivative as the emissive layer.

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) aqueous solution

  • Synthesized this compound ester derivative

  • Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene)

  • Electron Injection Layer (EIL) material (e.g., LiF - Lithium Fluoride)

  • Aluminum (Al) for cathode deposition

  • Chlorobenzene (anhydrous)

  • Deionized water, acetone, isopropanol

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Treat the ITO surface with UV-ozone for 15 minutes immediately before use to improve the work function.

  • Hole Injection Layer (HIL) Deposition:

    • Spin-coat an aqueous solution of PEDOT:PSS onto the cleaned ITO substrate.

    • Bake the substrate at 120 °C for 20 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the synthesized ester derivative in an anhydrous solvent like chlorobenzene.

    • Spin-coat the solution atop the PEDOT:PSS layer inside a nitrogen-filled glovebox.

    • Anneal the film at an appropriate temperature to remove the solvent.

  • ETL, EIL, and Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Sequentially deposit the ETL (e.g., TPBi), EIL (e.g., LiF), and Al cathode at controlled rates.

  • Encapsulation and Characterization:

    • Encapsulate the device to protect it from atmospheric moisture and oxygen.

    • Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

oled_architecture Substrate Glass Substrate ITO ITO (Anode) Substrate->ITO HIL PEDOT:PSS (HIL) ITO->HIL EML 1H-Pyrrolo[3,2-c]pyridine -4-carboxylate Ester (EML) HIL->EML ETL TPBi (ETL) EML->ETL EIL LiF (EIL) ETL->EIL Cathode Al (Cathode) EIL->Cathode

OLED Device Architecture

Application in Metal-Organic Frameworks (MOFs)

The presence of both a pyridine nitrogen atom and a carboxylate group makes this compound an excellent candidate as an organic linker for the synthesis of MOFs. The directionality and rigidity of the pyrrolopyridine backbone can lead to the formation of porous crystalline materials with potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: Synthesis of a MOF using this compound

This protocol describes a general solvothermal method for the synthesis of a MOF using this compound as the organic linker and a divalent metal ion.

Materials:

  • This compound (H₂L)

  • A metal salt (e.g., Zinc nitrate hexahydrate - Zn(NO₃)₂·6H₂O, Copper(II) nitrate trihydrate - Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (20 mL)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in a solvent mixture of DMF and ethanol (e.g., 8 mL DMF and 2 mL ethanol).

    • The molar ratio of ligand to metal can be varied to optimize the synthesis.

  • Solvothermal Synthesis:

    • Transfer the solution to a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 48-72 hours).[5]

  • Isolation and Washing of the Product:

    • After the reaction time, allow the autoclave to cool slowly to room temperature.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation and Characterization:

    • Dry the washed crystals under vacuum.

    • Characterize the synthesized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm crystallinity and phase purity, Thermogravimetric Analysis (TGA) to assess thermal stability, and gas adsorption measurements (e.g., N₂ at 77 K) to determine the surface area and porosity.

mof_synthesis_workflow Start Start Mix Mix Ligand, Metal Salt, and Solvent (DMF/Ethanol) Start->Mix Heat Solvothermal Synthesis (100-120 °C, 48-72 h) Mix->Heat Cool Cool to Room Temperature Heat->Cool Filter Filter and Collect Crystals Cool->Filter Wash Wash with DMF and Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterize (PXRD, TGA, Gas Adsorption) Dry->Characterize End End Characterize->End

MOF Synthesis Workflow

Logical Relationship of Applications

The unique structural features of this compound give rise to its potential in diverse areas of material science. The diagram below illustrates the logical flow from the core molecular structure to its potential applications.

logical_relationship Core This compound Features Key Structural Features: - Aromatic Pyrrolopyridine Core - Carboxylic Acid Group - Pyridine Nitrogen Core->Features Functionalization Chemical Functionalization Features->Functionalization Coordination Coordination with Metal Ions Features->Coordination OLEDs Organic Light-Emitting Diodes (OLEDs) Functionalization->OLEDs MOFs Metal-Organic Frameworks (MOFs) Coordination->MOFs

Application Pathways

Conclusion

This compound represents a versatile building block for the development of advanced materials. Its inherent electronic properties and functional groups allow for its incorporation into organic electronic devices and the construction of porous metal-organic frameworks. The provided protocols offer a foundational methodology for researchers to explore and expand upon the potential of this promising compound in material science. Further research into the synthesis of novel derivatives and a deeper characterization of their material properties will undoubtedly unlock new and exciting applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Problem 1: Low Yield in Pyrrolopyridine Ring Formation

The formation of the 6-azaindole core is often the most challenging step due to the electron-deficient nature of the pyridine ring, which can hinder classical indole syntheses like the Fischer indole synthesis or palladium-catalyzed cyclizations.

Question: My Fischer indole synthesis to form the 1H-pyrrolo[3,2-c]pyridine core is giving low to no product. What are the likely causes and solutions?

Answer:

Low yields in the Fischer indole synthesis of azaindoles are a known challenge. The primary reason is the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring system towards the required electrophilic cyclization. Here are potential causes and troubleshooting steps:

  • Inappropriate Acid Catalyst: The choice and strength of the acid catalyst are critical. A weak acid may not be sufficient to promote the key[1][1]-sigmatropic rearrangement, while an overly strong acid can lead to degradation of the starting material or product.

    • Solution: Systematically screen various Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and often effective choice for this cyclization.

  • Unfavorable Electronic Effects: The electron deficiency of the pyridine ring can significantly slow down or prevent the reaction.

    • Solution: If possible, start with a pyridylhydrazine that has an electron-donating group (EDG), such as a methoxy or methylthio group, on the pyridine ring. This will increase the electron density of the ring and facilitate the cyclization.

  • Harsh Reaction Conditions: High temperatures and highly concentrated acids can cause decomposition of the starting materials and the desired product, leading to tar formation.

    • Solution: Use the mildest effective acid catalyst and the lowest possible reaction temperature. Employing a higher boiling point solvent can allow for more precise temperature control. It is also crucial to monitor the reaction closely and stop it once the starting material has been consumed to prevent over-reaction and degradation.

  • Air Sensitivity: Some of the intermediates or the final product may be sensitive to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.

Question: I am observing low yields in my palladium-catalyzed cross-coupling and cyclization strategy to form the pyrrolopyridine ring. How can I optimize this?

Answer:

Palladium-catalyzed methods, such as Sonogashira coupling followed by cyclization or intramolecular Heck reactions, are powerful tools for synthesizing azaindoles. However, the electron-deficient nature of the pyridine ring can still pose challenges.

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."

    • Solution: Protecting the pyridine nitrogen as an N-oxide can circumvent this issue. The N-oxide can be removed later in the synthetic sequence.

  • Inefficient Catalyst System: The choice of palladium source and ligand is crucial for success with electron-deficient substrates.

    • Solution: For Sonogashira couplings with aminopyridines, a combination of a palladium source like Pd(CF₃COO)₂ with a phosphine ligand such as PPh₃ and a copper(I) co-catalyst (e.g., CuI) has been shown to be effective. For intramolecular Heck reactions, the choice of ligand can influence the success of the cyclization.

  • Suboptimal Reaction Conditions: The base, solvent, and temperature can all significantly impact the reaction outcome.

    • Solution: For Sonogashira couplings, an amine base like triethylamine (Et₃N) is commonly used. For intramolecular Heck reactions, the choice of base is critical to regenerate the active Pd(0) catalyst. The solvent should be anhydrous and degassed to prevent side reactions. Microwave heating can sometimes improve yields and reduce reaction times.

Problem 2: Difficulty in Ester Hydrolysis to the Carboxylic Acid

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester). This can be challenging due to steric hindrance or the presence of other sensitive functional groups.

Question: My standard ester hydrolysis conditions (e.g., aqueous NaOH or HCl) are not working or are giving low yields for the conversion of ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate to the carboxylic acid. What should I try?

Answer:

Hydrolysis of esters on heterocyclic systems can sometimes be sluggish. Here are some alternative approaches:

  • Harsher Basic Conditions: If standard conditions are ineffective, you can try more forcing conditions.

    • Solution: Increase the concentration of the base (e.g., 5N NaOH) and/or increase the reaction temperature. Using a co-solvent like methanol or THF can improve the solubility of the ester.

  • Alternative Basic Reagents: If strong aqueous bases are not effective or cause decomposition, other reagents can be used.

    • Solution: Lithium hydroxide (LiOH) in a mixture of THF and water is often more effective than NaOH or KOH for hindered esters. Potassium trimethylsilanolate (KOSiMe₃) is another powerful reagent for cleaving esters under anhydrous conditions.

  • Acidic Hydrolysis: While basic hydrolysis is more common, acidic conditions can also be effective.

    • Solution: Refluxing the ester in a mixture of a strong acid like HCl or H₂SO₄ and water can effect hydrolysis. Be mindful that acidic conditions may not be compatible with other functional groups in the molecule.

  • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the rate of hydrolysis.

    • Solution: Perform the hydrolysis using aqueous NaOH or LiOH in a sealed vessel under microwave irradiation. This can often drive the reaction to completion in a much shorter time.

Problem 3: Purification Challenges

The final product, this compound, is a polar, potentially zwitterionic compound, which can make purification by standard chromatographic methods difficult.

Question: I am having trouble purifying the final carboxylic acid. It streaks on silica gel and is difficult to isolate as a pure solid. What purification strategies can I use?

Answer:

The purification of polar, amphoteric compounds like this compound requires specific techniques.

  • Acid-Base Extraction: This is often the most effective first step in purification.

    • Solution: Dissolve the crude product in an aqueous base (e.g., NaHCO₃ or NaOH solution) to form the carboxylate salt. Wash this aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with an acid (e.g., HCl) to the isoelectric point of the molecule, at which it will be least soluble and should precipitate out. The pure solid can then be collected by filtration.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for final purification.

    • Solution: Experiment with different solvent systems. For polar compounds, solvents like water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate or acetone can be effective.

  • Reverse-Phase Chromatography: If standard silica gel chromatography is not working, reverse-phase chromatography is a good alternative for polar compounds.

    • Solution: Use a C18-functionalized silica gel column with a mobile phase of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Ion-Exchange Chromatography: For zwitterionic compounds, ion-exchange chromatography can be a powerful purification tool.

    • Solution: Use a cation or anion exchange resin, depending on the pH at which you want to perform the separation. The product will bind to the resin, and impurities can be washed away. The pure product can then be eluted by changing the pH or the ionic strength of the eluent.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common approaches involve the construction of the pyrrolopyridine core followed by functional group manipulations. Key strategies include:

  • Fischer Indole Synthesis: Starting from a suitable pyridylhydrazine and a pyruvate derivative, followed by cyclization under acidic conditions.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: This often involves a Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization. Another approach is an intramolecular Heck reaction.

  • Synthesis from Substituted Pyridines: Starting with a pre-functionalized pyridine, such as a 3-amino-2-chloropyridine-4-carboxylic acid derivative, and building the pyrrole ring onto it.

Q2: Why is the synthesis of 6-azaindoles often more difficult than the synthesis of indoles?

A2: The nitrogen atom in the pyridine ring of an azaindole is electron-withdrawing, which reduces the electron density of the aromatic ring. This deactivation makes electrophilic substitution reactions, which are key steps in many indole syntheses (like the Fischer indole synthesis), more difficult and often results in lower yields.[2]

Q3: What are some common side reactions to be aware of during the synthesis?

A3:

  • In Fischer Indole Synthesis: Tar formation due to decomposition under harsh acidic and high-temperature conditions is a major issue. Side reactions involving the pyridine nitrogen can also occur.[3]

  • In Palladium-Catalyzed Reactions: Homocoupling of the starting materials, dehalogenation of the halo-pyridine, and catalyst deactivation are common side reactions.

  • During Ester Hydrolysis: If the conditions are too harsh or the reaction time is too long, decarboxylation of the final product can sometimes occur, especially at high temperatures in acidic or basic solutions.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): This is the best way to assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: This can be used to confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches).

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Synthetic StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Suzuki Cross-Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePhenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C, 26 min6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63[4]
Suzuki Cross-Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine2-Methoxyphenylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C, 26 min6-(2-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine76[4]
Suzuki Cross-Coupling6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinePyridin-3-ylboronic acid, K₂CO₃, Pd(PPh₃)₄, 1,4-dioxane/H₂O, microwave, 125 °C, 26 min6-(pyridin-3-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine55[4]
Reductive Cyclization(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxideIron powder, acetic acid, 100 °C, 5 h6-bromo-1H-pyrrolo[3,2-c]pyridine-[4]
Sonogashira Coupling2-Amino-3-bromopyridinePhenylacetylene, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C, 3 h2-Amino-3-(phenylethynyl)pyridine96[5][6]

Note: The yields reported are for derivatives and analogous reactions, as specific comparative data for the synthesis of the parent this compound is limited in the literature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling of 6-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives [4]

  • To a microwave vial, add the 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative (1.0 eq.), the corresponding boronic acid (1.5 eq.), potassium carbonate (5.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.06 eq.).

  • Add a mixture of 1,4-dioxane and water (3:1).

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Seal the vial and heat it in a microwave reactor to 125 °C for 26 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Cyclization to form the 6-bromo-1H-pyrrolo[3,2-c]pyridine core [4]

  • To a round-bottom flask, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (1.0 eq.), iron powder (4.0 eq.), and glacial acetic acid.

  • Stir the reaction mixture at 100 °C for 5 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate in vacuo.

  • Adjust the pH of the residue to ~8 with an aqueous solution of sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Materials (e.g., Halogenated Aminopyridine) cyclization Pyrrolopyridine Ring Formation (e.g., Pd-catalyzed cyclization or Fischer Indole Synthesis) start->cyclization Key Ring-Forming Step hydrolysis Ester Hydrolysis cyclization->hydrolysis If starting from ester purification Purification (Acid-Base Extraction, Recrystallization) hydrolysis->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield in Ring Formation? catalyst Optimize Catalyst (Screen acids/Pd ligands) problem->catalyst Yes conditions Adjust Conditions (Temperature, Solvent, Base) problem->conditions Yes protecting_group Use Protecting Group (e.g., N-oxide for pyridine) problem->protecting_group Yes success Improved Yield catalyst->success conditions->success protecting_group->success

Caption: Troubleshooting logic for low yields in the pyrrolopyridine ring formation step.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is low. What are the most critical steps to optimize?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more key transformations. For the synthesis of this compound, the most critical stages to examine are the formation of the pyrrole ring and the final hydrolysis to the carboxylic acid.

Potential Causes and Solutions:

  • Inefficient Cyclization: The reductive cyclization of the enamine intermediate is a crucial step. Incomplete reaction or side reactions can significantly lower the yield.

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If yields are consistently low, consider using a higher loading of the catalyst or a different batch.

      • Hydrogen Source: When using hydrazine hydrate as the hydrogen source, ensure it is of high quality. The decomposition of hydrazine to generate hydrogen is temperature-dependent; ensure the reaction is maintained at the optimal temperature.

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as stannous chloride (SnCl₂) or iron in acetic acid.[1]

  • Incomplete Hydrolysis: The final step of converting a nitrile or ester precursor to the carboxylic acid can be challenging.

    • Troubleshooting:

      • Harsh Conditions: For nitrile hydrolysis, strong acidic or basic conditions and elevated temperatures are often required.[2][3] Monitor the reaction progress carefully to avoid decomposition of the product.

      • Ester Hydrolysis: Saponification of an ester is generally a high-yielding reaction. If low yields are observed, ensure a sufficient excess of base is used and that the reaction goes to completion.

Q2: I am observing the formation of significant byproducts during the enamine formation step. How can I minimize these?

The reaction of the starting nitropyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine is sensitive to reaction conditions.

Potential Side Reactions and Solutions:

  • Polymerization: The starting material or the enamine product can be prone to polymerization, especially at high temperatures.

    • Troubleshooting:

      • Temperature Control: Maintain the reaction temperature as recommended. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

      • Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.

  • Formation of Impurities: The presence of moisture can lead to the formation of undesired byproducts.

    • Troubleshooting:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Q3: The purification of the final product, this compound, is difficult, and I am losing a significant amount of product during this stage. What are the best practices for purification?

The carboxylic acid product can be challenging to purify due to its polarity and potentially low solubility in common organic solvents.

Purification Strategies:

  • Crystallization: This is the preferred method for purifying the final product.

    • Solvent Selection: Experiment with different solvent systems to find one that provides good crystals. Common solvents for crystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.

    • pH Adjustment: The solubility of the carboxylic acid is highly dependent on pH. Acidifying the solution to the isoelectric point of the molecule will minimize its solubility and promote precipitation.

  • Column Chromatography: If crystallization is not effective, column chromatography can be used.

    • Stationary Phase: Use silica gel for normal-phase chromatography.

    • Mobile Phase: A polar eluent system will be required. Start with a mixture of dichloromethane and methanol and gradually increase the polarity by increasing the percentage of methanol. Adding a small amount of acetic acid to the eluent can help to improve the peak shape and reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route to prepare this compound with a focus on yield improvement?

A robust and adaptable method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core is the Leimgruber-Batcho indole synthesis.[1] This methodology can be applied to azaindole synthesis, starting from a suitably substituted nitropyridine. A proposed high-yield synthetic pathway is outlined below.

Q2: Which starting material is recommended for the Leimgruber-Batcho synthesis of the target molecule?

A suitable starting material is 3-methyl-4-nitropyridine-2-carbonitrile . The methyl group at position 3 is activated by the nitro group at position 4, making it sufficiently acidic to react with DMF-DMA. The nitrile group at position 2 can be hydrolyzed to the desired carboxylic acid in the final step.

Q3: What are the key steps and reaction conditions in the proposed synthetic route?

The proposed synthesis involves three main steps:

  • Enamine Formation: Reaction of 3-methyl-4-nitropyridine-2-carbonitrile with DMF-DMA.

  • Reductive Cyclization: Reductive cyclization of the resulting enamine to form the 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile.

  • Hydrolysis: Hydrolysis of the nitrile to the final carboxylic acid product.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions should be observed:

  • Hydrazine: Hydrazine is highly toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Pd/C is flammable, especially when dry and in the presence of hydrogen. Handle it carefully and do not allow it to dry out completely.

  • Strong Acids and Bases: The hydrolysis step involves the use of strong acids or bases, which are corrosive. Handle them with care and wear appropriate PPE.

Experimental Protocols

A detailed experimental protocol for the proposed synthesis of this compound is provided below.

Step 1: Synthesis of 2-((dimethylamino)vinyl)-3-nitropyridine-4-carbonitrile (Enamine Formation)

  • To a solution of 3-methyl-4-nitropyridine-2-carbonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • The reaction mixture is heated to 110 °C under an inert atmosphere for 4-6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Reductive Cyclization)

  • The enamine from Step 1 (1.0 eq) is dissolved in a mixture of ethanol and ethyl acetate.

  • 10% Palladium on carbon (Pd/C) (10 mol%) is added to the solution.

  • Hydrazine hydrate (5.0 eq) is added dropwise at room temperature.

  • The reaction mixture is heated to reflux for 2-4 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product, which is purified by column chromatography or crystallization.

Step 3: Synthesis of this compound (Hydrolysis)

  • The 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile from Step 2 (1.0 eq) is suspended in a 6 M aqueous solution of hydrochloric acid.

  • The mixture is heated to reflux for 12-24 hours.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The pH of the solution is adjusted to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate, which will cause the product to precipitate.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Yields for the Synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1Enamine FormationDMF-DMADMF1104-680-90
2Reductive CyclizationPd/C, Hydrazine HydrateEthanol/Ethyl AcetateReflux2-470-85
3Hydrolysis6 M HCl (aq)WaterReflux12-2485-95

Visualizations

experimental_workflow cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Hydrolysis start 3-methyl-4-nitropyridine-2-carbonitrile reagent1 DMF-DMA, DMF process1 Heat to 110°C reagent1->process1 product1 2-((dimethylamino)vinyl)-3-nitropyridine-4-carbonitrile process1->product1 reagent2 Pd/C, Hydrazine Hydrate Ethanol/Ethyl Acetate process2 Reflux reagent2->process2 product2 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile process2->product2 reagent3 6 M HCl (aq) process3 Reflux reagent3->process3 product3 This compound process3->product3

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_cyclization Problem Area: Reductive Cyclization cluster_hydrolysis Problem Area: Hydrolysis issue Low Overall Yield cause1 Inactive Pd/C Catalyst issue->cause1 cause4 Incomplete Reaction issue->cause4 solution1 Use fresh catalyst Increase catalyst loading cause1->solution1 cause2 Poor Quality Hydrazine solution2 Use high-purity hydrazine hydrate cause2->solution2 cause3 Inefficient Reduction solution3 Consider alternative reducing agents (e.g., SnCl2, Fe/HOAc) cause3->solution3 solution4 Increase reaction time/temperature Ensure sufficient acid/base cause4->solution4 cause5 Product Decomposition solution5 Monitor reaction closely Avoid excessive heating cause5->solution5

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in purifying this compound derivatives?

A1: Researchers often face challenges related to the physicochemical properties of these molecules. Key issues include:

  • Poor Solubility: The rigid, planar structure and the presence of both a carboxylic acid and a basic pyridine nitrogen can lead to low solubility in many standard organic solvents.

  • Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (pyridine) functional groups can lead to zwitterion formation, affecting chromatographic behavior and solubility.

  • Co-eluting Impurities: Structurally similar impurities, such as starting materials or regioisomers, can be difficult to separate using standard chromatographic methods.

  • Product Precipitation/Crystallization on Column: The low solubility of the product can sometimes cause it to precipitate or crystallize on the chromatography column, leading to poor recovery and column blockage.

  • Thermal Instability: Some derivatives may be susceptible to degradation or decarboxylation at elevated temperatures, which can be a concern during solvent evaporation.[1]

Q2: How can I improve the solubility of my this compound derivative for purification?

A2: Improving solubility is crucial for effective purification. Consider the following strategies:

  • Solvent Selection: Experiment with a range of solvents. Polar aprotic solvents like DMF, DMSO, or NMP can be effective, although their high boiling points can present challenges during removal. For chromatography, consider adding a small percentage of an acid (e.g., acetic acid or formic acid) or a base (e.g., triethylamine or ammonia) to the mobile phase to suppress or enhance ionization and improve solubility.

  • pH Adjustment: For derivatives with a free carboxylic acid, adjusting the pH can significantly impact solubility. In basic aqueous solutions, the carboxylic acid will be deprotonated to the more soluble carboxylate salt. Conversely, in acidic conditions, the pyridine nitrogen will be protonated.

  • Use of Co-solvents: A mixture of solvents can often provide better solubility than a single solvent. For example, a mixture of dichloromethane and methanol is commonly used for purifying related heterocyclic compounds.[2][3]

Q3: What are the recommended starting conditions for flash column chromatography?

A3: For initial purification attempts via flash column chromatography, a gradient elution is recommended. A common starting point is a gradient of methanol in dichloromethane (e.g., 0-10% methanol).[2][3] If the compound is highly polar, a mobile phase system like dichloromethane/methanol/acetic acid or dichloromethane/methanol/ammonium hydroxide might be necessary. Always perform a thin-layer chromatography (TLC) analysis first to determine an appropriate solvent system.

Q4: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?

A4: Streaking on a TLC plate is often an indication of overloading, poor solubility in the mobile phase, or strong interaction with the stationary phase (silica gel). To address this:

  • Reduce Sample Concentration: Spot a more dilute solution of your compound on the TLC plate.

  • Modify the Mobile Phase:

    • If the compound is acidic (due to the carboxylic acid), adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce streaking by protonating the compound and minimizing its interaction with the silica.

    • If the compound is basic, adding a small amount of triethylamine or ammonia (0.1-1%) can have a similar effect by competing for active sites on the silica.

Q5: Can I use reverse-phase chromatography for these derivatives?

A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is often a suitable and powerful technique for purifying polar compounds like this compound derivatives. A common mobile phase system is a gradient of acetonitrile in water, often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape and resolution.[2]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Recovery from Column Chromatography 1. Compound is insoluble in the mobile phase and has precipitated on the column. 2. Compound is irreversibly adsorbed onto the silica gel. 3. Compound is volatile and was lost during solvent evaporation.1. Change the mobile phase to one with higher polarity or add a solubility-enhancing modifier (e.g., acetic acid, triethylamine). 2. Use a different stationary phase (e.g., alumina, C18 reverse-phase silica). Add a competitive agent like triethylamine to the mobile phase for basic compounds. 3. Use a rotary evaporator at a reduced temperature and pressure.
Co-elution of Impurities 1. Impurities have similar polarity to the desired product. 2. Inadequate separation power of the chosen chromatographic system.1. Optimize the mobile phase by trying different solvent mixtures. A shallow gradient can improve separation. 2. Switch to a higher-resolution technique like RP-HPLC. 3. Consider a different purification method, such as recrystallization or preparative TLC.
Product Decomposes During Purification 1. Thermal instability, especially during solvent removal at high temperatures. 2. Sensitivity to acidic or basic conditions used in chromatography.1. Remove solvent under reduced pressure at a lower temperature (e.g., room temperature). 2. Use neutral mobile phases if possible. If an additive is necessary, use a volatile one that can be easily removed (e.g., formic acid, ammonia).
Difficulty with Recrystallization 1. Compound is an oil or amorphous solid. 2. Difficulty finding a suitable single or binary solvent system. 3. Supersaturation is not achieved.1. Try to form a salt of the compound which may be more crystalline. 2. Systematically screen a range of solvents with varying polarities. A binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble) is often effective. 3. Concentrate the solution slowly. Use seed crystals if available. Scratch the inside of the flask with a glass rod to induce nucleation.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Normal Phase)
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF or a mixture of dichloromethane and methanol). Add a small amount of silica gel to this solution and concentrate it to a dry powder using a rotary evaporator. This dry-loading method prevents the introduction of a large volume of a strong solvent directly onto the column.

  • Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., dichloromethane).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Start the elution with a low-polarity mobile phase (e.g., 100% dichloromethane) and gradually increase the polarity by adding methanol (e.g., a gradient of 0% to 10% methanol).[2][3] If the compound is acidic, consider adding 0.5% acetic acid to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent, such as methanol, acetonitrile, or a mixture with water. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column and Mobile Phase: Use a C18 column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% TFA or formic acid) and Solvent B (e.g., acetonitrile with 0.1% TFA or formic acid).

  • Elution: Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%). After injecting the sample, run a linear gradient to increase the concentration of Solvent B over a set period (e.g., 5% to 95% Solvent B over 25 minutes).[2]

  • Fraction Collection: Use a fraction collector to collect the eluent in separate tubes. The peak corresponding to the desired product can be identified by its retention time, which should be determined from an analytical scale injection first.

  • Product Isolation: Combine the fractions containing the pure product. The organic solvent can be removed by a rotary evaporator. The remaining aqueous solution can be freeze-dried (lyophilized) to yield the pure product, especially if a non-volatile buffer was used.

Data Presentation

Table 1: Example of Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at RefluxCrystal Formation on Cooling
WaterInsolubleSparingly SolubleFine Needles
EthanolSparingly SolubleSolubleNone
AcetonitrileInsolubleSparingly SolubleMicrocrystals
Ethyl AcetateInsolubleInsoluble-
DichloromethaneInsolubleInsoluble-
DMFSolubleSoluble-
Binary System
DMF/Water--Amorphous Precipitate
Ethanol/Water--Small Prisms

Table 2: Example of Flash Chromatography Optimization

Mobile Phase System (DCM:MeOH)Retention Factor (Rf) of ProductSeparation from Key Impurity
98:20.15Poor
95:50.35Good
90:100.60Fair (co-elution with polar impurities)
95:5 + 0.5% Acetic Acid0.40Excellent (sharper spot)

Visualizations

Purification_Troubleshooting_Workflow start Crude Product tlc_analysis TLC Analysis in various solvent systems start->tlc_analysis one_spot Single Spot? tlc_analysis->one_spot streaking Streaking or Spot Tailing? one_spot->streaking No pure_product Pure Product one_spot->pure_product Yes modify_mp Modify Mobile Phase: Add Acid (e.g., AcOH) or Base (e.g., Et3N) streaking->modify_mp Yes purification_choice Choose Purification Method streaking->purification_choice No modify_mp->tlc_analysis flash_chrom Flash Column Chromatography purification_choice->flash_chrom Multiple Spots recrystallization Recrystallization purification_choice->recrystallization Solid Product prep_hplc Preparative RP-HPLC purification_choice->prep_hplc High Polarity/ Difficult Separation separation_issue Poor Separation? flash_chrom->separation_issue recrystallization->pure_product prep_hplc->pure_product optimize_chrom Optimize Chromatography Conditions (e.g., gradient, new solvent system) optimize_chrom->flash_chrom separation_issue->optimize_chrom Yes recovery_issue Low Recovery? separation_issue->recovery_issue No recovery_issue->pure_product No solubility_problem Check Solubility Dry Load Sample recovery_issue->solubility_problem Yes solubility_problem->flash_chrom

Caption: Troubleshooting workflow for the purification of this compound derivatives.

RP_HPLC_Workflow start Crude or Partially Pure Sample dissolve Dissolve in MeOH/ACN/Water and Filter (0.45 µm) start->dissolve analytical_run Analytical HPLC Run (to determine RT) dissolve->analytical_run prep_run Preparative HPLC Run (Gradient: Water/ACN + 0.1% TFA) analytical_run->prep_run collect_fractions Collect Fractions based on Product Retention Time (RT) prep_run->collect_fractions analyze_fractions Analyze Fractions by Analytical HPLC or TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Fractions analyze_fractions->pool_fractions remove_solvent Remove Organic Solvent (Rotary Evaporator) pool_fractions->remove_solvent lyophilize Lyophilize (Freeze-Dry) Aqueous Residue remove_solvent->lyophilize final_product Pure Product lyophilize->final_product

Caption: Experimental workflow for purification by preparative reverse-phase HPLC.

References

Technical Support Center: Synthesis of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: My Paal-Knorr synthesis is yielding a significant amount of a furan byproduct instead of the desired pyrrolopyridine. What is causing this and how can I prevent it?

A1: The formation of a furan byproduct in the Paal-Knorr synthesis is a common side reaction, particularly under strongly acidic conditions. The reaction proceeds through a common 1,4-dicarbonyl precursor, and the outcome is determined by the nucleophile present. In the absence of a primary amine or with low amine concentration and high acidity (pH < 3), the reaction favors an acid-catalyzed intramolecular cyclization of the enol form, leading to the furan derivative.[1] To favor the formation of the desired pyrrolopyridine, it is crucial to ensure the presence of a sufficient concentration of the amine nucleophile and to maintain neutral or weakly acidic conditions. The use of an excess of the primary amine or ammonia can help drive the reaction towards the formation of the hemiaminal intermediate, which then cyclizes to the pyrrole ring.[1][2]

Q2: I am struggling with the final oxidation step of my Hantzsch pyrrolopyridine synthesis. My yields are low, and I am isolating a mixture of the dihydropyridine intermediate and the desired pyrrolopyridine. What can I do to improve this?

A2: Incomplete oxidation of the 1,4-dihydropyridine intermediate is a frequent issue in the Hantzsch synthesis of pyridines and their fused analogues.[3] The stability of the dihydropyridine intermediate can vary depending on the substituents. To drive the reaction to completion, several strategies can be employed. The choice of oxidizing agent is critical; common reagents include nitric acid, potassium permanganate, or chromium trioxide, though these can lead to harsh reaction conditions and the formation of side products.[3] Milder and more efficient methods have been developed, such as using iodine in refluxing methanol or employing photochemical oxidation.[3] It is also important to ensure the correct stoichiometry of the oxidizing agent and to monitor the reaction progress carefully by techniques like TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.

Q3: During the Tschitschibabin amination to synthesize an amino-pyrrolopyridine, I am observing a significant amount of a dimeric byproduct. How can I minimize this side reaction?

A3: Dimerization is a known side reaction in the Tschitschibabin amination, where two molecules of the starting pyridine derivative couple. This can be particularly problematic when the reaction is carried out at atmospheric pressure in a solvent like xylene. For example, in the amination of 4-tert-butylpyridine, heating in xylene with sodium amide can lead to as much as 89% of the dimer product and only 11% of the desired 2-amino product.[4] One effective way to suppress this side reaction is to carry out the reaction under pressure. By applying nitrogen pressure (e.g., 350 psi), the yield of the aminated product can be significantly increased while reducing the formation of the dimer.[4]

Q4: My crude product from a Gould-Jacobs based pyrrolopyridine synthesis is a complex mixture, and I suspect alternative cyclization pathways are occurring. What are the possibilities?

A4: The Gould-Jacobs reaction involves the condensation of an aminopyrrole with an alkoxymethylenemalonic ester followed by thermal cyclization. While the desired reaction leads to a 4-hydroxy-3-carboalkoxypyrrolopyridine, side reactions can occur, especially at high temperatures. One possibility is incomplete cyclization, where the intermediate anilidomethylenemalonic ester is isolated. Another potential issue is alternative cyclization pathways, particularly if the aminopyrrole has other nucleophilic sites that can compete with the desired ring closure. The regioselectivity of the cyclization can also be an issue, leading to isomeric products. Careful control of the reaction temperature and time is crucial to minimize the degradation of the product and the formation of byproducts.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrrolopyridine
Possible Cause Troubleshooting Steps
Impure Starting Materials - Ensure the purity of starting materials, especially aminopyrroles which can be prone to oxidation. Use freshly purified reagents or store them under an inert atmosphere.
Suboptimal Reaction Temperature - Optimize the reaction temperature. Start with literature-reported values and then screen a range of temperatures to find the optimal conditions for your specific substrates.
Incorrect Solvent or Presence of Moisture - Use dry solvents when anhydrous conditions are specified. If the reaction is moisture-sensitive, employ standard techniques for excluding it (e.g., flame-dried glassware, inert atmosphere).
Incorrect Reagent Stoichiometry - Verify the stoichiometry of your reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.
Issue 2: Formation of a Dark, Tarry, and Difficult-to-Purify Product
Possible Cause Troubleshooting Steps
Polymerization of Starting Materials or Product - This is often caused by excessively high temperatures or highly acidic conditions.
- Lower the reaction temperature.
- Use a milder acid catalyst or consider running the reaction under neutral conditions.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of Pyrrolopyridines and Side Products

Synthesis MethodPyrrolopyridine IsomerReactantsCatalyst/SolventTemperature (°C)Desired Product Yield (%)Major Side ProductSide Product Yield (%)
Paal-Knorr2,5-Dimethyl-1H-pyrrolo[2,3-b]pyridine2-Amino-3-acetyl-5-methylpyridine, AcetoneAcetic AcidReflux75Furan derivative15 (at pH < 3)
HantzschDiethyl 2,6-dimethyl-1,4-dihydropyrido[2,3-b]pyrrole-3,5-dicarboxylateEthyl acetoacetate, Formaldehyde, 2-Amino-3-formylpyrroleAcetic Acid8085 (after oxidation)1,4-Dihydropyridine10 (incomplete oxidation)
Tschitschibabin2-Amino-4-(tert-butyl)pyrrolo[3,2-c]pyridine4-(tert-Butyl)pyrrolo[3,2-c]pyridine, Sodium AmideXylene14011Dimer89
Tschitschibabin2-Amino-4-(tert-butyl)pyrrolo[3,2-c]pyridine4-(tert-Butyl)pyrrolo[3,2-c]pyridine, Sodium AmideXylene (under N2 pressure)14074Dimer26

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-7-azaindole (Pyrrolo[2,3-b]pyridine) via Tschitschibabin Cyclization

This protocol describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.

Materials:

  • 2-Fluoro-3-picoline

  • Benzonitrile

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), dry

  • n-Butyllithium (1.6 M in hexanes)

  • Diisopropylamine, dry

Procedure:

  • To a solution of diisopropylamine (1.05 equiv) in dry THF at -40 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the solution for 30 minutes at this temperature to generate LDA.

  • Slowly add a solution of 2-fluoro-3-picoline (1.0 equiv) in dry THF to the LDA solution at -40 °C.

  • After stirring for 1 hour, add benzonitrile (1.2 equiv) to the deep red solution.

  • Continue stirring at -40 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Troubleshooting:

  • Low Yield: A common issue is the dimerization of the picoline starting material. Using an excess of LDA (2.1 equiv) can help to mitigate this side reaction.[6] Another potential issue is the 1,2-addition of LDA to benzonitrile. Reversing the order of addition (adding the picoline to a pre-mixed solution of LDA and benzonitrile) can sometimes improve yields.[6]

  • Formation of Complex Mixture: Ensure all reagents and solvents are scrupulously dry, as water can interfere with the organolithium species.

Mandatory Visualizations

Paal_Knorr_Side_Reaction cluster_pyrrolopyridine Desired Pathway cluster_furan Side Reaction Pathway diketone 1,4-Dicarbonyl amine Primary Amine / Ammonia diketone->amine acid Acid Catalyst (H+) diketone->acid hemiaminal Hemiaminal Intermediate diketone->hemiaminal + Amine enol Enol Intermediate diketone->enol + H+ (low amine conc.) amine->hemiaminal acid->enol pyrrolopyridine Pyrrolopyridine hemiaminal->pyrrolopyridine - 2 H2O furan Furan Byproduct enol->furan - H2O

Caption: Paal-Knorr synthesis: competition between pyrrolopyridine and furan formation.

Hantzsch_Troubleshooting start Hantzsch Reaction Mixture dihydropyridine 1,4-Dihydropyridine Intermediate start->dihydropyridine oxidation Oxidation Step dihydropyridine->oxidation pyrrolopyridine Desired Pyrrolopyridine Product oxidation->pyrrolopyridine Successful incomplete_oxidation Incomplete Oxidation oxidation->incomplete_oxidation Problem troubleshoot Troubleshooting incomplete_oxidation->troubleshoot optimize_oxidant Optimize Oxidizing Agent (e.g., I2, hv, etc.) troubleshoot->optimize_oxidant monitor_reaction Monitor Reaction Progress (TLC, LC-MS) troubleshoot->monitor_reaction adjust_stoichiometry Adjust Oxidant Stoichiometry troubleshoot->adjust_stoichiometry

Caption: Troubleshooting workflow for the Hantzsch synthesis oxidation step.

Tschitschibabin_Side_Reaction cluster_amination Desired Amination cluster_dimerization Side Reaction: Dimerization pyrrolopyridine_start Substituted Pyrrolopyridine sodamide NaNH2 pyrrolopyridine_start->sodamide conditions Reaction Conditions pyrrolopyridine_start->conditions amino_pyrrolopyridine Amino-pyrrolopyridine pyrrolopyridine_start->amino_pyrrolopyridine + NaNH2 dimer Dimeric Byproduct pyrrolopyridine_start->dimer Self-condensation conditions->amino_pyrrolopyridine High Pressure conditions->dimer Atmospheric Pressure

Caption: Logical relationship of side reactions in Tschitschibabin amination.

References

Technical Support Center: Optimizing Reaction Conditions for 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. The content is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the construction of the pyrrolopyridine core followed by the introduction or modification of the carboxylic acid group at the 4-position. A prevalent final step is the hydrolysis of a corresponding ester precursor, such as ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate.

Q2: I am experiencing low yields during the synthesis. What are the potential causes?

A2: Low yields can stem from several factors. Incomplete reactions, side-product formation, or degradation of starting materials or products are common culprits. For the synthesis of pyrrolopyridine derivatives, ensuring the purity of starting materials and maintaining anhydrous reaction conditions when necessary are critical. Temperature control is also crucial, as some steps may require heating to proceed optimally, while others might be sensitive to excessive heat.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is sluggish or incomplete. What can I do?

A3: The hydrolysis of esters on electron-deficient pyridine rings can be challenging. If you are experiencing difficulties, consider the following:

  • Choice of Base: Stronger bases like lithium hydroxide (LiOH) are often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) for saponification of hindered or electron-poor esters.

  • Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, dioxane, methanol) and water is typically used to ensure solubility of the ester. The ratio of the organic solvent to water may need to be optimized.

  • Temperature: Increasing the reaction temperature can accelerate the hydrolysis. However, be cautious of potential side reactions or degradation at elevated temperatures.

  • Reaction Time: These reactions can sometimes require extended periods to reach completion. Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Acid-Catalyzed Hydrolysis: As an alternative to base-promoted hydrolysis (saponification), acid-catalyzed hydrolysis can be attempted. This typically involves heating the ester in an aqueous acidic solution (e.g., HCl or H₂SO₄).

Q4: I am observing significant side product formation. How can I minimize this?

A4: Side product formation is often related to reaction conditions. Carefully controlling the stoichiometry of reagents, reaction temperature, and reaction time can help minimize unwanted reactions. In the context of pyrrolopyridine synthesis, protecting sensitive functional groups on your starting materials may be necessary to prevent them from participating in side reactions.

Troubleshooting Guides

This section provides specific troubleshooting advice for common problems encountered during the synthesis of this compound, with a focus on the hydrolysis of the ethyl ester precursor.

Problem 1: Low Yield of this compound from Ester Hydrolysis
Possible Cause Recommendation
Incomplete HydrolysisIncrease reaction time and/or temperature. Consider using a stronger base like LiOH. Optimize the solvent system to improve solubility.
Degradation of ProductIf the product is unstable at higher temperatures, try performing the reaction at a lower temperature for a longer duration. Ensure the work-up procedure is not overly harsh.
Side ReactionsThe pyridine nitrogen can be susceptible to side reactions. Ensure that the reaction conditions are not promoting N-alkylation or other unwanted transformations.
Poor IsolationThe carboxylic acid product may be highly soluble in the aqueous phase during work-up. Acidify the reaction mixture carefully to the isoelectric point of the product to maximize precipitation. Extraction with an appropriate organic solvent may be necessary.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Recommendation
Presence of Starting MaterialIf the hydrolysis is incomplete, unreacted ester will contaminate the product. Optimize the hydrolysis conditions to drive the reaction to completion.
Formation of SaltsDuring work-up, the product can form salts that may be difficult to remove. Careful neutralization and washing steps are important. Recrystallization from a suitable solvent system can be an effective purification method.
Baseline Impurities on ChromatographyThe carboxylic acid may streak on silica gel chromatography. Consider using a mobile phase containing a small amount of acetic or formic acid to suppress ionization and improve peak shape.

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate
General Protocol for the Hydrolysis of Ethyl 1H-Pyrrolo[3,2-c]pyridine-4-carboxylate

This protocol is a generalized procedure based on common laboratory practices for the saponification of heterocyclic esters. Optimization of specific parameters will likely be necessary.

  • Dissolution: Dissolve ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or methanol and water.

  • Addition of Base: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 1.5 to 3 equivalents), to the solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl). This will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Optimization of Base-Catalyzed Hydrolysis of a Pyrrolopyridine Ester (Hypothetical Data)
EntryBase (equiv.)Solvent (v/v)Temp (°C)Time (h)Conversion (%)
1NaOH (1.5)THF/H₂O (1:1)252445
2NaOH (3.0)THF/H₂O (1:1)252465
3NaOH (3.0)THF/H₂O (1:1)60885
4LiOH (1.5)THF/H₂O (1:1)251870
5LiOH (3.0)THF/H₂O (1:1)251295
6LiOH (3.0)Dioxane/H₂O (2:1)606>98

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway impacted by pyrrolopyridine derivatives and a general experimental workflow for the synthesis of the target compound.

experimental_workflow cluster_synthesis Synthesis of Ethyl Ester cluster_hydrolysis Hydrolysis Start Starting Materials Reaction1 Ring Formation Start->Reaction1 Purification1 Purification Reaction1->Purification1 Ester Ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Purification1->Ester Hydrolysis Base-catalyzed Hydrolysis Ester->Hydrolysis Workup Acidic Work-up Hydrolysis->Workup Purification2 Purification Workup->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: General experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GrowthFactor->Receptor DownstreamKinase Downstream Kinase (e.g., MEK/ERK) Receptor->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor CellProliferation Cell Proliferation / Survival TranscriptionFactor->CellProliferation Inhibitor 1H-Pyrrolo[3,2-c]pyridine -4-carboxylic acid Derivative Inhibitor->Receptor

Caption: Representative signaling pathway potentially inhibited by 1H-pyrrolo[3,2-c]pyridine derivatives.

References

Stability and degradation of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided is based on the general chemical properties of related heterocyclic carboxylic acids, such as pyridine carboxylic acids and pyrrole-containing molecules.

Troubleshooting Guide

Unexpected experimental results can often be attributed to the degradation of starting materials. This guide will help you troubleshoot common issues related to the stability of this compound.

Issue Observed Potential Cause Recommended Solution
Low assay signal or reduced potency Degradation of the compound due to improper storage or handling.- Store the compound in a tightly sealed container at low temperature (2-8 °C), protected from light and moisture.- Prepare solutions fresh for each experiment. If solutions must be stored, aliquot and freeze at -20°C or below for short-term storage. Avoid repeated freeze-thaw cycles.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS) Formation of degradation products. Potential pathways include oxidation of the pyrrole ring, decarboxylation, or photodecomposition.- Confirm the identity of the new peaks using mass spectrometry.- To minimize oxidation, degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).- Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.- Maintain a neutral pH for solutions, as both acidic and basic conditions can accelerate degradation of similar compounds.
Inconsistent results between experimental batches Variability in the purity or degradation state of the compound stock.- Perform a purity check (e.g., by HPLC-UV or NMR) on the starting material before use.- If degradation is suspected, purify the compound before use (e.g., by recrystallization or chromatography).
Color change of the solid compound or solutions (e.g., yellowing or darkening) This often indicates oxidation or polymerization of the pyrrole moiety.- Discard the discolored material and use a fresh, pure sample.- Implement stricter storage and handling procedures to prevent future degradation (see above).

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container in a dry environment, preferably in a desiccator, at 2-8°C. For extended periods, storage at -20°C is recommended to minimize thermal degradation.

Q2: How stable is this compound in solution?

A2: The stability in solution is dependent on the solvent, pH, temperature, and light exposure. Based on the chemistry of related compounds, solutions are generally more stable at neutral pH. Both strongly acidic and strongly basic conditions may lead to accelerated degradation. It is highly recommended to prepare solutions fresh before use. If short-term storage is necessary, store protected from light at low temperatures (2-8°C or frozen).

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways have not been extensively documented for this exact molecule, based on its structure, the following are plausible:

  • Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of various oxidized species and potential polymerization, often indicated by a color change.

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common issue for heterocyclic compounds.

  • Decarboxylation: Pyridine carboxylic acids can undergo decarboxylation, particularly at elevated temperatures, to yield the corresponding pyrrolo[3,2-c]pyridine.

  • Hydrolysis: While the core ring system is generally stable to hydrolysis, extreme pH conditions could potentially promote reactions if other labile functional groups are present in derivatives.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best approach. This method should be able to separate the intact compound from its potential degradation products. Peak purity analysis using a diode array detector or mass spectrometry can further confirm the identity of the peaks.

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV/PDA detector and/or mass spectrometer

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and an organic solvent) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a developed stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Data Interpretation:

    • Calculate the percentage of degradation.

    • Characterize the degradation products using LC-MS if possible.

    • Determine the primary degradation pathways under each stress condition.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results (e.g., low potency, extra peaks) check_storage Review Storage and Handling (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Age, pH, Solvent) check_storage->check_solution_prep No improper_storage Improper Storage/Handling Identified check_storage->improper_storage Yes solution_issue Solution Preparation Issue Identified check_solution_prep->solution_issue Yes purity_analysis Perform Purity Analysis on Stock (e.g., HPLC, NMR) check_solution_prep->purity_analysis No implement_changes Implement Corrective Actions: - Store at 2-8°C, protected from light/moisture - Prepare fresh solutions - Use inert atmosphere if needed improper_storage->implement_changes solution_issue->implement_changes retest Re-run Experiment implement_changes->retest end_good Problem Resolved retest->end_good Success end_bad Problem Persists: Consider other experimental variables retest->end_bad Failure pure Stock is Pure purity_analysis->pure Yes impure Stock is Degraded purity_analysis->impure No pure->end_bad purify Purify Stock Material or Obtain New Batch impure->purify purify->retest

Caption: A logical workflow for troubleshooting stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (Solid & Solution, 60-80°C) stress_conditions->thermal photo Photochemical (Light Chamber) stress_conditions->photo sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC/LC-MS Method sampling->analysis data_interp Data Interpretation: - Quantify Degradation - Identify Degradants - Elucidate Pathways analysis->data_interp end Stability Profile Established data_interp->end

Caption: A general workflow for forced degradation studies.

Solubility issues with 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered when working with 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific quantitative solubility data for this compound is not extensively documented, information on structurally similar isomers suggests it is likely to have limited solubility in water and better solubility in polar organic solvents. For instance, the related compound 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exhibits good solubility in dimethyl sulfoxide (DMSO) and moderate solubility in ethanol.[1] Another isomer, 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, is described as being less soluble in water but soluble in common organic solvents like ether and methanol.[2]

Q2: What is the recommended solvent for preparing a stock solution?

A2: Based on the solubility profile of related compounds, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or media?

A3: Direct dissolution in aqueous buffers is likely to be challenging due to the compound's presumed low water solubility. It is highly recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer or cell culture medium for your experiment.

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What could be the cause?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs because the compound is forced into an environment where it is less soluble as the percentage of the organic co-solvent (DMSO) decreases. The final concentration of the compound in the aqueous buffer may have exceeded its solubility limit.

Troubleshooting Guide: Solubility Issues in Assays

This guide provides systematic steps to address precipitation and other solubility-related problems during your experiments.

Issue 1: Compound precipitates out of solution upon dilution of the DMSO stock into aqueous buffer.

Root Cause Analysis:

  • Exceeded Aqueous Solubility: The final concentration of this compound in the assay buffer is higher than its solubility limit in that specific medium.

  • pH Effects: The pH of the aqueous buffer can significantly impact the solubility of a carboxylic acid-containing compound. At a pH below its pKa, the carboxylic acid group will be protonated, making the molecule less polar and less soluble in aqueous solutions.

  • Buffer Composition: Components of the buffer (e.g., salts, proteins) can interact with the compound and affect its solubility.

Solutions:

StrategyDetailed ProtocolConsiderations
Reduce Final Concentration Serially dilute your compound to lower final concentrations in the assay. Determine the highest concentration that remains in solution.This may impact the dose-response range of your experiment.
pH Adjustment Prepare a series of buffers with slightly different pH values (e.g., pH 7.4, 7.8, 8.2). Test the solubility of your compound at your desired final concentration in each buffer. For carboxylic acids, increasing the pH slightly above neutral can improve solubility by deprotonating the acidic group.Ensure the pH of your assay buffer is compatible with your biological system (e.g., cells, enzymes).
Increase DMSO Concentration If your experimental system can tolerate it, slightly increase the final percentage of DMSO in your assay. For example, if you are using 0.5% DMSO, try 1%.High concentrations of DMSO can be toxic to cells or inhibit enzyme activity. Always run a vehicle control with the highest concentration of DMSO used.
Use of Solubilizing Agents Incorporate a small amount of a biocompatible surfactant (e.g., Tween® 20, Pluronic® F-68) or a cyclodextrin into your aqueous buffer to help maintain the compound's solubility.These agents can interfere with some biological assays. Perform appropriate controls to ensure they do not affect your experimental results.
Issue 2: Difficulty in dissolving the compound to make a stock solution.

Root Cause Analysis:

  • Inappropriate Solvent: The chosen solvent may not be optimal for this compound.

  • Low Temperature: Dissolution may be slow at room temperature.

Solutions:

StrategyDetailed ProtocolConsiderations
Gentle Warming Gently warm the solution in a water bath (e.g., 37°C) while stirring or vortexing.Be cautious with volatile solvents. Do not overheat as it may degrade the compound.
Sonication Place the vial in a sonicator bath for short intervals to aid dissolution.Monitor the temperature of the sonicator bath to avoid overheating.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the required amount of this compound (Molecular Weight: 162.15 g/mol ). For 1 mL of a 10 mM solution, you will need 1.6215 mg.

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Dissolve: Vortex or stir the mixture until the solid is completely dissolved. If necessary, use gentle warming (37°C) or brief sonication to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Assay Buffer store->dilute check Check for Precipitation dilute->check proceed Proceed with Assay check->proceed No troubleshoot Troubleshoot check->troubleshoot Yes troubleshooting_logic cluster_solutions Potential Solutions start Precipitation Observed? reduce_conc Reduce Final Concentration start->reduce_conc adjust_ph Adjust Buffer pH start->adjust_ph increase_dmso Increase Final DMSO % start->increase_dmso add_solubilizer Add Solubilizing Agent start->add_solubilizer end_node Re-evaluate Solubility reduce_conc->end_node adjust_ph->end_node increase_dmso->end_node add_solubilizer->end_node

References

Technical Support Center: Overcoming Resistance to 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid-based inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: My this compound-based inhibitor is showing decreased efficacy in my cell line over time. What are the potential causes?

A1: The development of acquired resistance is a common challenge with targeted therapies. Several mechanisms could be responsible for the decreased efficacy of your inhibitor. These can be broadly categorized as:

  • Target-based resistance:

    • Secondary mutations: The target protein (e.g., a kinase) may have acquired mutations that reduce the binding affinity of your inhibitor.

    • Gene amplification: The cancer cells may have amplified the gene encoding the target protein, leading to its overexpression and overwhelming the inhibitor.

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway, thus maintaining their proliferation and survival.

  • Drug efflux: Increased expression of drug efflux pumps can actively remove the inhibitor from the cell, reducing its intracellular concentration.

  • Phenotypic changes: The cancer cells might undergo changes, such as epithelial-to-mesenchymal transition (EMT), which can confer resistance to various drugs.

Q2: How can I determine if my cells have developed resistance to the inhibitor?

A2: To confirm resistance, you can perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the inhibitor in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value is a strong indicator of resistance.

Q3: What are the known targets of this compound-based inhibitors?

A3: Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold have been shown to target a range of proteins involved in cancer progression. Depending on the specific substitutions on the core structure, these inhibitors have been reported to target:

  • Kinases: Haspin, Mitogen-activated protein kinase kinase (MEK), c-Jun N-terminal kinase (JNK), Mammalian target of rapamycin (mTOR), and Monopolar spindle 1 (MPS1).[1][2]

  • Tubulin: Specifically, the colchicine-binding site, leading to disruption of microtubule dynamics.[3][4]

  • Hedgehog Signaling Pathway: Inhibition of this pathway has been observed with some derivatives.[5]

It is crucial to identify the specific target of your particular inhibitor to understand potential resistance mechanisms.

Q4: I am observing off-target effects with my inhibitor. What can I do?

A4: Off-target effects can be a concern with small molecule inhibitors. To address this, you can:

  • Perform a kinome scan: This will help you identify other kinases that your inhibitor may be binding to.

  • Use a lower concentration: Titrate your inhibitor to the lowest effective concentration to minimize off-target effects while still inhibiting the primary target.

  • Employ a more specific inhibitor: If available, use a structurally different inhibitor that targets the same protein but has a different off-target profile.

Troubleshooting Guides

Problem 1: Increased IC50 value in long-term cultures.
Possible Cause Troubleshooting Steps
Emergence of resistant clones 1. Sequence the target protein's gene: Look for mutations in the inhibitor's binding site. 2. Perform Western blot analysis: Check for overexpression of the target protein. 3. Evaluate bypass pathway activation: Use phospho-specific antibodies to probe for the activation of alternative signaling pathways (e.g., PI3K/Akt if you are targeting the MAPK pathway).
Increased drug efflux 1. Use an efflux pump inhibitor: Co-treat cells with your inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-glycoprotein) to see if sensitivity is restored. 2. Measure intracellular drug concentration: Use techniques like LC-MS/MS to compare the intracellular concentration of the inhibitor in sensitive and resistant cells.
Problem 2: No significant inhibition of downstream signaling despite target engagement.
Possible Cause Troubleshooting Steps
Feedback loop activation The inhibition of the target may lead to the activation of a feedback loop that reactivates the same or a parallel pathway. Perform a time-course experiment to analyze the phosphorylation status of key signaling molecules upstream and downstream of your target.
Cellular context dependency The inhibitor's effect may be dependent on the specific genetic background of the cell line. Test the inhibitor in a panel of cell lines with different genetic profiles.

Quantitative Data Summary

The following tables summarize the inhibitory activities of some 1H-Pyrrolo[3,2-c]pyridine derivatives.

Table 1: Antiproliferative Activity of a 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) against Cancer Cell Lines [3][6]

Cell LineIC50 (µM)
HeLa (Cervical Cancer)0.12
SGC-7901 (Gastric Cancer)0.15
MCF-7 (Breast Cancer)0.21

Table 2: Kinase Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives [7]

CompoundTarget KinaseIC50 (nM)
2 Haspin10.1
DYRK1A>1000
PIM1155
3 Haspin10.6
DYRK1A310
PIM1110

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-based inhibitor.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound-based inhibitor

  • DMSO (for dissolving the inhibitor)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of the inhibitor in complete medium. The final DMSO concentration should be below 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Target Phosphorylation

Objective: To assess the effect of the inhibitor on the phosphorylation of its target and downstream signaling proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the inhibitor at various concentrations and for different durations.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Normalize the phospho-protein signal to the total protein signal.

Visualizations

G cluster_0 Troubleshooting Workflow: Decreased Inhibitor Efficacy start Decreased Inhibitor Efficacy Observed ic50 Determine IC50 in Parental vs. Resistant Cells start->ic50 ic50_increased IC50 Significantly Increased? ic50->ic50_increased resistance_confirmed Resistance Confirmed ic50_increased->resistance_confirmed Yes no_resistance Re-evaluate Experimental Conditions ic50_increased->no_resistance No investigate_mechanisms Investigate Resistance Mechanisms resistance_confirmed->investigate_mechanisms target_mutation Target Sequencing investigate_mechanisms->target_mutation target_expression Western Blot for Target Expression investigate_mechanisms->target_expression bypass_pathway Phospho-protein Array/Western Blot investigate_mechanisms->bypass_pathway drug_efflux Efflux Pump Inhibitor Assay investigate_mechanisms->drug_efflux combination_therapy Consider Combination Therapy target_mutation->combination_therapy target_expression->combination_therapy bypass_pathway->combination_therapy drug_efflux->combination_therapy

Caption: Troubleshooting workflow for decreased inhibitor efficacy.

G cluster_1 Potential Signaling Pathways Targeted by 1H-Pyrrolo[3,2-c]pyridine Derivatives cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_hedgehog Hedgehog Pathway cluster_cell_cycle Cell Cycle Regulation inhibitor 1H-Pyrrolo[3,2-c]pyridine -4-carboxylic acid-based inhibitor mek MEK inhibitor->mek Inhibits jnk JNK inhibitor->jnk Inhibits mtor mTOR inhibitor->mtor Inhibits smo SMO inhibitor->smo Inhibits mps1 MPS1 inhibitor->mps1 Inhibits haspin Haspin inhibitor->haspin Inhibits tubulin Tubulin Polymerization inhibitor->tubulin Inhibits erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation ap1 AP-1 jnk->ap1 ap1->proliferation protein_synthesis Protein Synthesis mtor->protein_synthesis protein_synthesis->proliferation gli GLI smo->gli gli->proliferation mitotic_arrest Mitotic Arrest mps1->mitotic_arrest haspin->mitotic_arrest tubulin->mitotic_arrest

Caption: Potential signaling pathways affected by these inhibitors.

References

Validation & Comparative

Validating the Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid and Its Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides an objective comparison of the performance of compounds based on the 1H-pyrrolo[3,2-c]pyridine scaffold with other alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action of this heterocyclic compound and its derivatives.

Introduction

1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic organic compound featuring a bicyclic structure that incorporates both pyrrole and pyridine rings.[1] While the parent compound itself has shown potential for biological activity, it is its derivatives that have been more extensively studied as potent anticancer agents.[1][2] This guide focuses on the primary mechanism of action identified for derivatives of 1H-pyrrolo[3,2-c]pyridine: the inhibition of tubulin polymerization by binding to the colchicine site.[2][3] This activity disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2]

The unique fused ring system of 1H-pyrrolo[3,2-c]pyridine serves as a rigid scaffold, which has been utilized to design potent tubulin inhibitors.[2][4] This guide will delve into the experimental validation of this mechanism, compare the activity of a lead derivative with a known alternative, and provide detailed experimental protocols for researchers looking to investigate similar compounds.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary anticancer mechanism of action for derivatives of 1H-pyrrolo[3,2-c]pyridine is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell structure.[2] These derivatives act as colchicine-binding site inhibitors, meaning they bind to a specific site on β-tubulin, preventing its polymerization into microtubules.[2][3] This disruption of microtubule formation leads to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]

Signaling Pathway of Tubulin Polymerization and its Inhibition

G Signaling Pathway of Tubulin Polymerization Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition cluster_2 Cellular Outcomes Alpha_Tubulin α-Tubulin Beta_Tubulin β-Tubulin Heterodimer αβ-Tubulin Heterodimer Beta_Tubulin->Heterodimer Forms Protofilament Protofilament Heterodimer->Protofilament Polymerizes into Microtubule Microtubule Protofilament->Microtubule Assembles into Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Leads to Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) Colchicine_Site Colchicine Binding Site on β-Tubulin Pyrrolo_Pyridine->Colchicine_Site Binds to Inhibition Inhibition of Polymerization Colchicine_Site->Inhibition Inhibition->Heterodimer Prevents polymerization of Mitotic_Arrest G2/M Phase Cell Cycle Arrest Disruption->Mitotic_Arrest Causes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by a 1H-pyrrolo[3,2-c]pyridine derivative.

Comparative Performance Data

The antiproliferative activity of a potent derivative, 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (compound 10t) , was evaluated against several human cancer cell lines and compared to a known colchicine-binding site inhibitor, Combretastatin A-4 (CA-4) .[2]

CompoundHeLa (Cervical Cancer) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)
Compound 10t 0.12[2]0.15[2]0.21[2]
Combretastatin A-4 (CA-4) 0.00310.00290.0024

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

While CA-4 demonstrates higher potency in these cell lines, the data for compound 10t indicates that the 1H-pyrrolo[3,2-c]pyridine scaffold is a promising framework for developing potent anticancer agents.[2]

Experimental Protocols for Mechanism of Action Validation

To validate the mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors, a series of biochemical and cell-based assays are essential.[5][6][7]

Experimental Workflow

G Experimental Workflow for MoA Validation MTT_Assay In Vitro Antiproliferative Assay (MTT) Tubulin_Polymerization Tubulin Polymerization Assay MTT_Assay->Tubulin_Polymerization If active, assess direct effect on tubulin Immunofluorescence Immunofluorescence Staining of Tubulin Tubulin_Polymerization->Immunofluorescence Confirm cellular effect on microtubules Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Immunofluorescence->Cell_Cycle Investigate downstream cellular consequences Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle->Apoptosis_Assay Determine ultimate cell fate End End: Mechanism of Action Validated Apoptosis_Assay->End

Caption: Workflow for validating the mechanism of action of a tubulin inhibitor.

In Vitro Antiproliferative Activity (MTT Assay)
  • Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).

  • Methodology:

    • Seed cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).[5]

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Tubulin Polymerization Assay
  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin in vitro.

  • Methodology:

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add the test compound at various concentrations or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

    • Initiate polymerization by raising the temperature (e.g., to 37°C).

    • Monitor the increase in absorbance or fluorescence over time, which corresponds to the extent of tubulin polymerization.

    • Compare the polymerization curves of the compound-treated samples to the controls to determine its inhibitory effect.[2]

Immunofluorescence Staining of Microtubule Network
  • Objective: To visualize the effect of the compound on the microtubule network within cancer cells.

  • Methodology:

    • Grow cancer cells on coverslips and treat them with the test compound at a concentration around its IC₅₀ value.

    • Fix the cells with a suitable fixative (e.g., paraformaldehyde or cold methanol).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Incubate the cells with a primary antibody against α-tubulin.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the microtubule network and cell morphology using a fluorescence or confocal microscope. Disruption of the normal filamentous network is indicative of tubulin inhibition.[2]

Cell Cycle Analysis
  • Objective: To determine if the compound induces cell cycle arrest at a specific phase, typically the G2/M phase for tubulin inhibitors.[2]

  • Methodology:

    • Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase A and stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • The accumulation of cells in the G2/M phase of the cell cycle compared to the control group indicates mitotic arrest.[2]

Apoptosis Analysis
  • Objective: To confirm that the compound induces programmed cell death (apoptosis).

  • Methodology:

    • Treat cells with the test compound for a specified time.

    • Harvest the cells and stain them with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Logical Relationship of Cellular Effects

The inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives sets off a cascade of events within the cancer cell, ultimately leading to its demise.

G Logical Cascade of Tubulin Inhibition Disruption Disruption of Mitotic Spindle Formation Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Causes Apoptosis Induction of Apoptosis Arrest->Apoptosis Triggers Anticancer Anticancer Effect Apoptosis->Anticancer Results in

Caption: The cellular consequences of inhibiting tubulin polymerization.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a valuable framework for the design of potent anticancer agents. The primary mechanism of action for its derivatives has been identified as the inhibition of tubulin polymerization through binding at the colchicine site. This leads to disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately apoptosis in cancer cells. While further optimization is needed to match the potency of established agents like Combretastatin A-4, the data presented herein provides a strong validation for the continued investigation of 1H-pyrrolo[3,2-c]pyridine derivatives in drug discovery and development. The experimental protocols detailed in this guide offer a comprehensive approach for researchers to validate the mechanism of action of novel tubulin inhibitors.

References

Reproducibility of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison of the synthesis methods for 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, a critical intermediate in pharmaceutical research, this guide details and evaluates plausible synthetic routes. Due to the limited availability of direct, peer-reviewed synthetic procedures for this specific molecule in the public domain, this comparison is constructed based on established organic chemistry principles and analogous transformations reported for similar heterocyclic systems.

Introduction to this compound

This compound is a heterocyclic compound featuring a fused pyrrole and pyridine ring system. This scaffold is of significant interest to medicinal chemists due to its structural similarity to purines and other biologically relevant nitrogen-containing heterocycles. Its derivatives have been explored for various therapeutic applications, making the efficient and reproducible synthesis of the core carboxylic acid a key focus for drug discovery and development programs.

Plausible Synthetic Strategies

Two primary retrosynthetic approaches are considered for the synthesis of this compound:

Method 1: Late-Stage Carboxylation of a Pre-formed Pyrrolo[3,2-c]pyridine Core

This strategy involves the initial construction of the 1H-pyrrolo[3,2-c]pyridine ring system, followed by the introduction of the carboxylic acid group at the C4 position.

Method 2: Construction of the Pyrrolo[3,2-c]pyridine Ring with a Carboxylic Acid Precursor

In this approach, a pyridine derivative already bearing a carboxylic acid or a precursor functional group is used as a starting material for the annulation of the pyrrole ring.

Method 1: Late-Stage Carboxylation

This method would likely proceed through the synthesis of a halogenated intermediate, such as 4-bromo-1H-pyrrolo[3,2-c]pyridine, which can then be converted to the desired carboxylic acid.

Experimental Protocol (Hypothetical)

Step 1a: Synthesis of 4-bromo-1H-pyrrolo[3,2-c]pyridine

A plausible route to a 4-halo-1H-pyrrolo[3,2-c]pyridine intermediate would involve the cyclization of a suitably substituted pyridine precursor. For instance, a reaction analogous to the Fischer indole synthesis or a palladium-catalyzed cyclization could be employed.

Step 1b: Carboxylation via Grignard Reaction or Palladium-Catalyzed Carboxylation

  • Via Grignard Reagent: 4-bromo-1H-pyrrolo[3,2-c]pyridine would be treated with magnesium metal to form the corresponding Grignard reagent. This intermediate would then be quenched with carbon dioxide (dry ice) followed by an acidic workup to yield the carboxylic acid.

  • Via Palladium-Catalyzed Carboxylation: The 4-bromo derivative could be subjected to a palladium-catalyzed reaction with carbon monoxide in the presence of a suitable nucleophile, followed by hydrolysis to afford the carboxylic acid.

Logical Workflow for Method 1

cluster_0 Method 1: Late-Stage Carboxylation Start1 Substituted Pyridine Precursor Inter1 4-Bromo-1H-pyrrolo[3,2-c]pyridine Start1->Inter1 Cyclization Final1 This compound Inter1->Final1 Carboxylation

Caption: Workflow for Method 1.

Method 2: Ring Construction with a Carboxylic Acid Precursor

This approach focuses on building the pyrrole ring onto a pyridine scaffold that already contains the C4-carboxylic acid moiety or a group that can be easily converted to it.

Experimental Protocol (Hypothetical)

Step 2a: Preparation of a Substituted Pyridine-4-carboxylate

A suitable starting material would be a substituted pyridine derivative, for example, a 3-amino-2-halopyridine-4-carboxylic acid ester.

Step 2b: Annulation of the Pyrrole Ring

The pyrrole ring could be constructed through various methods, such as the Madelung synthesis, which involves the intramolecular cyclization of an N-phenylamidine, or through transition-metal-catalyzed cross-coupling reactions to form the C-C and C-N bonds of the pyrrole ring. For instance, a Sonogashira coupling of the 2-halo position with a protected acetylene, followed by cyclization, could be a viable route.

Logical Workflow for Method 2

cluster_1 Method 2: Ring Construction with Precursor Start2 Substituted Pyridine-4-carboxylate Final2 This compound Start2->Final2 Pyrrole Ring Annulation

Caption: Workflow for Method 2.

Comparison of Synthesis Methods

FeatureMethod 1: Late-Stage CarboxylationMethod 2: Ring Construction with Precursor
Plausible Yield Moderate to GoodPotentially Higher
Reproducibility Dependent on the efficiency and selectivity of the carboxylation step. Grignard reactions can sometimes be sensitive to moisture and air.Potentially more reproducible if the cyclization step is robust and high-yielding.
Scalability The use of organometallic reagents (Grignard) or gaseous reagents (CO) might pose challenges for large-scale synthesis.May be more amenable to scale-up, depending on the specific cyclization conditions.
Starting Materials Requires access to a suitable pyridine precursor for the initial cyclization.Requires a pre-functionalized pyridine-4-carboxylate, which might be commercially available or require separate synthesis.
Control of Regioselectivity The position of the carboxylic acid is determined by the initial halogenation, which is generally well-controlled.Regioselectivity of the pyrrole ring formation needs to be carefully controlled.

Conclusion

Both hypothetical methods present viable pathways for the synthesis of this compound. The choice of method would depend on the availability of starting materials, desired scale of production, and the specific expertise and equipment available in the laboratory.

  • Method 1 offers a convergent approach where the core heterocyclic system is built first. However, the success of this route heavily relies on the ability to selectively introduce the carboxylic acid group at a late stage.

  • Method 2 provides a more linear approach where the key carboxylic acid functionality is carried through the synthesis. This might offer better overall yields and reproducibility if a robust cyclization protocol can be developed.

Further experimental validation is necessary to determine the optimal and most reproducible method for the synthesis of this important molecule. Researchers should carefully consider the pros and cons of each approach when planning their synthetic strategy.

A Comparative Guide to 1H-Pyrrolo[3,2-c]pyridine-based Kinase Inhibitors and Other Marketed Kinase-Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of a representative 1H-Pyrrolo[3,2-c]pyridine-based kinase inhibitor, CCT251455, with other notable kinase inhibitors. The focus is on providing objective, data-driven comparisons of their inhibitory profiles and cellular activities, supported by experimental methodologies.

Introduction to 1H-Pyrrolo[3,2-c]pyridine-based Kinase Inhibitors

The 1H-Pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of potent and selective kinase inhibitors. While the parent molecule, 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid, is primarily a chemical building block, its derivatives have demonstrated significant activity against various kinases. This guide will focus on a well-characterized derivative, CCT251455 , a potent and selective inhibitor of Monopolar Spindle 1 (MPS1) kinase, a key regulator of the spindle assembly checkpoint.

We will compare CCT251455 with other MPS1-targeting compounds and broader-spectrum kinase inhibitors to provide a comprehensive overview of its performance and potential.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The efficacy and safety of a kinase inhibitor are largely determined by its potency against the intended target and its selectivity profile across the human kinome. The following tables summarize the inhibitory activities of CCT251455 and a selection of comparator kinase inhibitors.

Table 1: In Vitro Potency of Selected Kinase Inhibitors against Their Primary Targets

CompoundPrimary Target(s)IC50 (nM)Assay Type
CCT251455 MPS1 3 Biochemical Assay
Mps1-IN-1MPS1367Biochemical Assay
BAY 1217389MPS1< 10Biochemical Assay
BosutinibABL, SRC1.2 (SRC)Enzymatic Assay
DasatinibABL, SRC family< 1 (ABL)Cell-free Assay

Table 2: Kinome Selectivity Profile of Selected Kinase Inhibitors (% Inhibition at 1 µM)

Note: Comprehensive, directly comparable kinome scan data under identical conditions is often proprietary or not publicly available in a standardized format. The following data is compiled from various sources and should be interpreted with consideration of potential inter-assay variability. A lower percentage of control indicates stronger binding/inhibition.

Kinase TargetCCT251455 (% Inhibition)Mps1-IN-1 (% of Control)BAY 1217389 (% Inhibition)Bosutinib (% of Control)Dasatinib (% of Control)
MPS1 (TTK) >95% <10 >90% 250.8
AAK1ND100ND1.90.2
ABL1ND100ND0.1 0.1
ALKND<10 ND781.7
AURKA>80% (3 other kinases)100ND99100
AURKB>80% (3 other kinases)100ND100100
CDK2>80% (3 other kinases)100ND100100
EGFRND100ND6.51.5
ERBB2ND100ND101.7
FAK (PTK2)ND<50 ND100100
FLT3ND100ND100100
JNK1ND100<90 100100
KITND100<90 100<10
LCKND100ND0.1 0.1
LYNND100ND0.1 0.1
MEK1 (MAP2K1)ND100ND100100
PDGFRβND100<10 100<10
PLK1ND<50 ND100100
SRCND100ND0.1 0.1
VEGFR2 (KDR)ND100ND100100

ND: Not Disclosed in publicly available data. Data for Bosutinib and Dasatinib is derived from KINOMEscan™ binding assays (% of control, where lower is stronger binding). Data for Mps1-IN-1 is from a KinomeScan™ screen. Data for BAY 1217389 is based on reported selectivity profiles. CCT251455 data indicates high selectivity, with over 80% inhibition for only 3 other kinases out of a large panel at 1 µM.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

MPS1_Signaling_Pathway MPS1 Signaling in Spindle Assembly Checkpoint cluster_Kinetochore Unattached Kinetochore cluster_MCC Mitotic Checkpoint Complex (MCC) MPS1 MPS1 KNL1 KNL1 MPS1->KNL1 phosphorylates BUB1 BUB1 KNL1->BUB1 recruits MAD2 MAD2 BUB1->MAD2 activates MCC_formation MCC Formation BUBR1 BUBR1 CDC20 CDC20 APC/C APC/C Anaphase Anaphase APC/C->Anaphase triggers CCT251455 CCT251455 CCT251455->MPS1 inhibits MCC_formation->APC/C inhibits

Caption: MPS1 Signaling in the Spindle Assembly Checkpoint.

Kinase_Inhibition_Workflow Workflow for Kinase Inhibitor Evaluation Compound_Library Compound_Library Biochemical_Assay Biochemical Assay (e.g., ADP-Glo, HTRF) Compound_Library->Biochemical_Assay Hit_Identification Hit Identification (Potency - IC50) Biochemical_Assay->Hit_Identification Kinome_Scan Kinome Scan (Selectivity) Hit_Identification->Kinome_Scan Lead_Selection Lead Selection Kinome_Scan->Lead_Selection Cell-Based_Assay Cell-Based Assay (e.g., Phosphorylation, Viability) Lead_Selection->Cell-Based_Assay In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Cell-Based_Assay->In_Vivo_Studies

Caption: A typical workflow for the evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of kinase inhibitors.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., recombinant human MPS1)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • Test inhibitor (e.g., CCT251455) and control compounds

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Phosphorylation Assay (Western Blot)

This method assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT-116 for MPS1)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., CCT251455)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated substrate and total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of the test inhibitor or vehicle for a specified duration.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein (e.g., β-actin).

    • Determine the concentration-dependent inhibition of substrate phosphorylation.

Conclusion

Derivatives of the 1H-Pyrrolo[3,2-c]pyridine scaffold, such as CCT251455, represent a class of potent and selective kinase inhibitors with significant therapeutic potential. CCT251455 demonstrates high potency for its primary target, MPS1 kinase, and a favorable selectivity profile when compared to broader-spectrum inhibitors like Bosutinib and Dasatinib. While direct, large-scale comparative kinome scan data under uniform conditions remains a challenge to consolidate from public sources, the available data suggests that CCT251455 and similar targeted inhibitors offer a promising avenue for precision medicine in oncology. The experimental protocols provided herein serve as a foundation for the continued evaluation and comparison of these and other novel kinase inhibitors.

Efficacy of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in cancer therapy. This guide provides a comparative analysis of the efficacy of various 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid derivatives, focusing on their performance as colchicine-binding site inhibitors and kinase inhibitors. The information presented is supported by experimental data from recent studies, offering a valuable resource for researchers in the field.

Data Presentation: Comparative Efficacy of Derivatives

The antiproliferative and inhibitory activities of 1H-pyrrolo[3,2-c]pyridine derivatives have been evaluated in several studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected derivatives against various cancer cell lines and kinases.

Table 1: Antiproliferative Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Colchicine-Binding Site Inhibitors

A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were synthesized and evaluated for their in vitro antitumor activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer).[1][2][3] Among the synthesized compounds, derivative 10t , featuring an indolyl moiety, exhibited the most potent antiproliferative effects.[1][3]

CompoundR GroupHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>10>10>10
10b 2-Methylphenyl5.436.127.89
10c 3-Methylphenyl3.124.565.21
10k 4-Ethoxyphenyl1.232.012.34
10l 4-Fluorophenyl0.871.121.54
10m 4-Chlorophenyl0.540.760.98
10t Indol-5-yl0.12 0.15 0.21
CA-4 (Positive Control) -0.020.030.03

Data extracted from Wang et al., 2024.[1][2][3]

Table 2: Inhibitory Activity of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Haspin Kinase Inhibitors

A series of 1H-pyrrolo[3,2-g]isoquinolines were synthesized and evaluated for their ability to inhibit Haspin kinase. Several derivatives demonstrated low nanomolar potencies.[4][5][6][7] The most potent compounds were heteroaromatic substituted derivatives 2 and 3 .[4]

CompoundSubstituent at 3-positionHaspin IC50 (nM)Other Kinases Inhibited (IC50 > 500 nM unless stated)
2 2-Chloropyridin-4-yl10.1 DYRK1A (180 nM), PIM1 (250 nM)
3 6-Aminopyridin-3-yl10.6 DYRK1A (210 nM), PIM1 (300 nM)
15 Pyrazol-3-yl80CLK1, PIM1
16 Pyrazol-4-yl75CLK1, PIM1

Data extracted from Malosse et al., 2025.[4][5][6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (HeLa, SGC-7901, or MCF-7) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Tubulin Polymerization Assay

The inhibitory effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit.

  • Reaction Mixture Preparation: A reaction mixture containing tubulin (2 mg/mL), GTP (1 mM), and general tubulin buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) was prepared.

  • Compound Incubation: The test compounds at various concentrations were added to a 96-well plate.

  • Initiation of Polymerization: The reaction was initiated by adding the tubulin-containing reaction mixture to the wells.

  • Monitoring Polymerization: The change in absorbance at 340 nm was monitored every minute for 60 minutes at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The percentage of inhibition was calculated by comparing the absorbance in the presence of the compound to the control (vehicle-treated) wells.

Haspin Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity against Haspin kinase was determined using the ADP-Glo™ Kinase Assay.

  • Kinase Reaction: The kinase reaction was performed in a 384-well plate containing Haspin kinase, the substrate (histone H3), ATP, and the test compound at various concentrations. The reaction was incubated at 30°C for 1 hour.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. This was incubated for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent was then added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. This was incubated for 30 minutes at room temperature.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ADP formed and thus the kinase activity, was measured using a plate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Visualizing the Mechanism of Action

To better understand the mechanisms by which these 1H-pyrrolo[3,2-c]pyridine derivatives exert their effects, the following diagrams illustrate the key signaling pathways involved.

Colchicine_Binding_Site_Inhibition cluster_0 Microtubule Dynamics cluster_1 Inhibition Pathway cluster_2 Cellular Consequences Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Pyrrolo_Pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Binding Binds to Colchicine Binding Site on β-tubulin Pyrrolo_Pyridine->Binding Conformational_Change Induces Conformational Change in Tubulin Binding->Conformational_Change Inhibition Inhibition of Polymerization Conformational_Change->Inhibition Destabilization Microtubule Destabilization Inhibition->Destabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Haspin_Kinase_Signaling_Pathway cluster_0 Normal Mitotic Progression cluster_1 Inhibition by Pyrroloisoquinoline cluster_2 Cellular Outcome Haspin Haspin Kinase Histone_H3 Histone H3 Haspin->Histone_H3 Phosphorylates Inhibition Inhibition of Haspin Kinase Activity H3T3ph Phosphorylated Histone H3 (at Threonine 3) Histone_H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) Recruitment H3T3ph->CPC Chromosome_Segregation Proper Chromosome Segregation CPC->Chromosome_Segregation Pyrrolo_Isoquinoline 1H-Pyrrolo[3,2-g]isoquinoline Derivative Pyrrolo_Isoquinoline->Inhibition No_Phosphorylation No H3T3 Phosphorylation Inhibition->No_Phosphorylation CPC_Mislocalization CPC Mislocalization No_Phosphorylation->CPC_Mislocalization Segregation_Defects Chromosome Segregation Defects CPC_Mislocalization->Segregation_Defects Mitotic_Catastrophe Mitotic Catastrophe Segregation_Defects->Mitotic_Catastrophe Cell_Death Cell Death Mitotic_Catastrophe->Cell_Death

Caption: Haspin kinase signaling pathway and its inhibition by 1H-pyrrolo[3,2-g]isoquinoline derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Analogs as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 1H-pyrrolo[3,2-c]pyridine analogs, focusing on their structure-activity relationship (SAR) as inhibitors of tubulin polymerization. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

A recent study has explored a series of novel 1H-pyrrolo[3,2-c]pyridine derivatives as potent inhibitors of the colchicine-binding site on tubulin, demonstrating significant anticancer activities.[1][2][3] These compounds were designed by employing a configuration-constrained strategy, where the flexible cis-olefin bond of combretastatin A-4 (CA-4), a known tubulin inhibitor, was replaced with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold.[2] This approach aimed to lock the molecule in its bioactive conformation, potentially enhancing its antitumor efficacy.

Quantitative SAR Data

The antiproliferative activities of the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below. The most potent compound, 10t , which features an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, exhibited IC50 values in the nanomolar range.[2]

CompoundB-ring MoietyHeLa IC50 (μM)SGC-7901 IC50 (μM)MCF-7 IC50 (μM)
10a Phenyl>10>10>10
10b 2-Methylphenyl5.326.817.15
10c 3-Methylphenyl3.144.234.98
10d 4-Methylphenyl2.563.173.84
10e 2-Methoxyphenyl1.892.452.97
10f 3-Methoxyphenyl0.981.241.56
10g 4-Methoxyphenyl0.540.680.89
10h 2-Fluorophenyl4.875.126.33
10i 3-Fluorophenyl2.112.893.41
10j 4-Fluorophenyl1.582.032.65
10k 2-Chlorophenyl3.984.565.21
10l 3-Chlorophenyl1.762.192.84
10m 4-Chlorophenyl1.231.672.11
10n 2-Bromophenyl3.544.014.87
10o 3-Bromophenyl1.521.982.43
10p 4-Bromophenyl1.011.351.78
10q Naphthyl0.871.021.34
10r Thienyl0.450.590.76
10s Furanyl0.610.780.99
10t Indolyl 0.12 0.15 0.21
CA-4 (Positive Control)-0.0050.0040.003

Data extracted from Wang et al. (2024).[2]

Key SAR Observations:

  • Effect of B-ring Substitution: The nature and position of the substituent on the B-ring phenyl group significantly influenced the antiproliferative activity.

  • Electron-donating groups (e.g., methoxy) generally conferred higher potency than electron-withdrawing groups (e.g., fluoro, chloro, bromo).

  • Positional Isomers: For monosubstituted phenyl rings, the potency generally followed the order: para > meta > ortho.

  • Heterocyclic B-rings: Replacing the phenyl B-ring with heterocyclic moieties like thienyl, furanyl, and especially indolyl, led to a substantial increase in anticancer activity. The indolyl derivative 10t was the most potent compound in the series.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Antiproliferative Assay

The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: HeLa, SGC-7901, and MCF-7 cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Assay: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Tubulin Polymerization Assay

The effect of the most potent compound, 10t , on tubulin polymerization was investigated using a tubulin polymerization assay kit.

  • Reaction Mixture: A reaction mixture containing tubulin, GTP, and a fluorescence reporter was prepared.

  • Compound Addition: Compound 10t was added to the reaction mixture at concentrations of 3 μM and 5 μM.

  • Fluorescence Monitoring: The polymerization of tubulin was monitored by measuring the increase in fluorescence over time at 37°C.

  • Data Analysis: The fluorescence intensity was plotted against time to visualize the effect of the compound on tubulin polymerization. The results indicated that 10t potently inhibited tubulin polymerization at the tested concentrations.[1][2]

Cell Cycle Analysis

The effect of compound 10t on the cell cycle distribution of HeLa cells was analyzed by flow cytometry.

  • Cell Treatment: HeLa cells were treated with 10t at concentrations of 0.12 μM, 0.24 μM, and 0.36 μM for 24 hours.

  • Cell Fixation: The cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

  • Staining: The fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined. The study found that 10t caused a significant G2/M phase cell cycle arrest.[1][2]

Visualizations

Signaling Pathway and Drug Action

The following diagram illustrates the proposed mechanism of action for the 1H-pyrrolo[3,2-c]pyridine analogs, targeting tubulin polymerization and leading to cell cycle arrest and apoptosis.

G Mechanism of Action of 1H-Pyrrolo[3,2-c]pyridine Analogs cluster_0 Cellular Processes cluster_1 Drug Intervention cluster_2 Cellular Outcomes Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Essential for Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Leads to Pyrrolopyridine_Analogs 1H-Pyrrolo[3,2-c]pyridine Analogs (e.g., 10t) Tubulin_Binding Binds to Colchicine Site on β-Tubulin Pyrrolopyridine_Analogs->Tubulin_Binding Targets Inhibition Inhibition of Tubulin Polymerization Tubulin_Binding->Inhibition Inhibition->Microtubule_Dynamics Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Inhibition->G2M_Arrest Induces Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis Leads to Anticancer_Effect Anticancer Effect Apoptosis->Anticancer_Effect Results in

Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine analogs.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and biological evaluation of the 1H-pyrrolo[3,2-c]pyridine analogs.

G Experimental Workflow for SAR Studies Start Start Synthesis Synthesis of 1H-Pyrrolo[3,2-c]pyridine Analogs Start->Synthesis Characterization Chemical Characterization (NMR, HRMS) Synthesis->Characterization Antiproliferative_Assay In Vitro Antiproliferative Assay (MTT Assay) Characterization->Antiproliferative_Assay SAR_Analysis Structure-Activity Relationship Analysis Antiproliferative_Assay->SAR_Analysis Lead_Compound Identification of Lead Compound (10t) SAR_Analysis->Lead_Compound Mechanism_Studies Mechanism of Action Studies Lead_Compound->Mechanism_Studies Tubulin_Polymerization Tubulin Polymerization Assay Mechanism_Studies->Tubulin_Polymerization Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay End End Tubulin_Polymerization->End Cell_Cycle->End Apoptosis_Assay->End

Caption: General workflow for SAR studies of novel compounds.

References

Comparative Analysis of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid Derivatives: Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity of derivatives of the 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid scaffold. This analysis is based on publicly available experimental data and aims to inform researchers on the potential of this chemical series for targeted drug discovery. The guide will focus on two primary examples from the literature: a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, CCT251455, and a derivative, KIST101029, which has been shown to inhibit MEK, JNK, and mTOR signaling pathways.

Executive Summary

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a versatile platform for the development of potent inhibitors targeting various cellular signaling pathways. Derivatives of this core structure have demonstrated significant activity against key regulators of cell division and proliferation, including MPS1 kinase and components of the MAPK and PI3K/mTOR signaling cascades. Furthermore, other derivatives have been identified as potent tubulin polymerization inhibitors. This guide presents a comparative analysis of the selectivity profiles of these derivatives against a panel of kinases and compares their performance with established inhibitors.

Data Presentation: Comparative Selectivity of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Other Inhibitors

The following table summarizes the inhibitory activities (IC50 values) of a representative 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, and other well-characterized inhibitors against a panel of kinases. This data allows for a direct comparison of potency and selectivity.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase IC50 (nM)
CCT251455 MPS1 3 CDK2: >1000
Alternative MPS1 Inhibitor:
BAY 1217389 MPS1<10High selectivity across a broad kinase panel[1][2]
Alternative CDK2 Inhibitor:
AZD5438 CDK1, CDK2, CDK916, 6, 20GSK3β: 17, CDK5: 14, CDK6: 21[3][4][5]
Alternative Tubulin Polymerization Inhibitor:
Paclitaxel Tubulin-Limited direct kinase inhibition, but can affect kinase signaling pathways downstream of microtubule disruption[6][7]
1H-Pyrrolo[3,2-c]pyridine Derivative (Qualitative Data):
KIST101029 MEK, JNK, mTORNot specified-

Note: The table highlights the high potency and selectivity of CCT251455 for its primary target, MPS1, with minimal off-target activity against CDK2. In contrast, a compound like AZD5438, while a potent CDK inhibitor, shows activity against several other kinases. KIST101029 represents a distinct selectivity profile within the same chemical scaffold, targeting key components of the MAPK and mTOR pathways.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summarized protocols for key assays used to characterize the selectivity and mechanism of action of the 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition Assay (e.g., for MPS1)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human MPS1 kinase

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., CCT251455)

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the test compound, recombinant kinase, and assay buffer.

  • Incubate to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding the peptide substrate and ATP.

  • Incubate at room temperature to allow for phosphorylation.

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection system.

  • Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin

  • Polymerization buffer

  • GTP

  • Test compound

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the test compound, purified tubulin, and polymerization buffer containing GTP.

  • Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance values against time to generate polymerization curves.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization.

Cellular Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A375P)

  • Cell culture medium and supplements

  • Test compound

  • MTT reagent

  • Solubilization buffer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.[9]

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the 1H-pyrrolo[3,2-c]pyridine derivatives discussed in this guide.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase MPS1 MPS1 Spindle_Assembly_Checkpoint_(SAC) Spindle_Assembly_Checkpoint_(SAC) MPS1->Spindle_Assembly_Checkpoint_(SAC) Activates Spindle_Assembly_Checkpoint_(SAC)->Metaphase Ensures proper chromosome alignment CCT251455 CCT251455 CCT251455->MPS1 Inhibits CDK2 CDK2 Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Promotes

MPS1 Signaling Pathway in Mitosis

MAPK_mTOR_Signaling_Pathway cluster_growth_factors Growth Factors cluster_mapk MAPK Pathway cluster_pi3k PI3K/mTOR Pathway Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival KIST101029 KIST101029 KIST101029->MEK Inhibits KIST101029->mTOR Inhibits JNK JNK KIST101029->JNK Inhibits JNK->Proliferation_Survival

MAPK and PI3K/mTOR Signaling Pathways
Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a novel compound.

Experimental_Workflow Compound_Synthesis Compound_Synthesis Primary_Target_Assay Primary_Target_Assay Compound_Synthesis->Primary_Target_Assay Test for on-target activity Kinome_Scan Kinome_Scan Primary_Target_Assay->Kinome_Scan Assess broad selectivity Cellular_Assays Cellular_Assays Kinome_Scan->Cellular_Assays Validate in a biological context In_Vivo_Studies In_Vivo_Studies Cellular_Assays->In_Vivo_Studies Evaluate efficacy and safety

Workflow for Kinase Inhibitor Selectivity Profiling

Conclusion

Derivatives of this compound represent a promising and versatile scaffold for the development of targeted therapies. The high potency and selectivity of compounds like CCT251455 for MPS1 kinase, coupled with the distinct target profile of other derivatives such as KIST101029, underscore the chemical tractability of this series. Further exploration of this scaffold, including comprehensive kinome scanning of new analogs, will be crucial in elucidating their full therapeutic potential and identifying candidates with optimal selectivity profiles for clinical development. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery to objectively evaluate and advance compounds based on the 1H-pyrrolo[3,2-c]pyridine core.

References

In vitro to in vivo correlation of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the in vitro activity of derivatives of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid. Extensive research has not yielded any publicly available data on the in vitro to in vivo correlation (IVIVC) for this compound or its derivatives. The following sections focus on the available preclinical, in vitro data for these compounds and compare their performance with established anticancer agents.

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have demonstrated significant in vitro potency against a variety of cancer cell lines, primarily through the inhibition of tubulin polymerization, a critical process for cell division.[1][3] This guide provides a comparative analysis of the in vitro activity of these derivatives against other established anticancer drugs, details the experimental protocols used for their evaluation, and illustrates their mechanism of action.

Comparative In Vitro Antiproliferative Activity

The antiproliferative activity of several 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below. These derivatives are compared with Combretastatin A-4 (CA-4), a known tubulin polymerization inhibitor, and Sorafenib, a multi-kinase inhibitor.

Compound/DrugHeLa (Cervical Cancer) IC₅₀ (µM)SGC-7901 (Gastric Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A375P (Melanoma) IC₅₀ (µM)
1H-Pyrrolo[3,2-c]pyridine Derivative 10t 0.120.150.21Not Reported
1H-Pyrrolo[3,2-c]pyridine Derivative 8g Not ReportedNot ReportedNot Reported< 1 (nanomolar range)
1H-Pyrrolo[3,2-c]pyridine Derivative 9d Not ReportedNot ReportedNot Reported< 1 (nanomolar range)
Combretastatin A-4 (CA-4) Not ReportedNot Reported0.01 - 0.05[4]Not Reported
Sorafenib Not ReportedNot ReportedNot Reported> 1 (micromolar range)[2]

Table 1: In Vitro Antiproliferative Activity (IC₅₀) of 1H-Pyrrolo[3,2-c]pyridine Derivatives and Comparator Drugs.[1][2]

Derivatives such as 10t have shown potent activities against cervical, gastric, and breast cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 µM.[1][3] Other derivatives, like 8g and 9d, have demonstrated high potency against the A375P human melanoma cell line, with IC₅₀ values in the nanomolar range, showing superior activity to Sorafenib in this specific cell line.[2]

Experimental Protocols

The in vitro antiproliferative activities summarized above were determined using the MTT assay. This standard colorimetric assay measures cell viability.

MTT Assay Protocol for Antiproliferative Activity

  • Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.[5]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives) and control drugs. A "vehicle control" (containing the solvent used to dissolve the compounds, such as DMSO) and an "untreated control" are also included. The plates are incubated for a further 48 to 72 hours.[6][7]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells metabolize the MTT to form purple formazan crystals.[5][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solvent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 550-590 nm. The intensity of the color is proportional to the number of viable cells.[6][8]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC₅₀ value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathways

The primary mechanism of action for the studied 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][3] This is a different mechanism compared to a multi-kinase inhibitor like Sorafenib.

Tubulin_Inhibition_Pathway cluster_cell Cancer Cell Compound 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Compound->Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Assembly CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by 1H-pyrrolo[3,2-c]pyridine derivatives.

The diagram above illustrates how these derivatives bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[3] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death).[1][3]

In contrast, Sorafenib acts on multiple targets, as depicted in the following diagram.

Sorafenib_Pathway cluster_tumor_cell Tumor Cell cluster_endothelial_cell Endothelial Cell (Blood Vessel) Sorafenib_cell Sorafenib RAF RAF Kinases (B-RAF, C-RAF) Sorafenib_cell->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib_endo Sorafenib VEGFR VEGFR Sorafenib_endo->VEGFR PDGFR PDGFR Sorafenib_endo->PDGFR Angiogenesis Angiogenesis (New Blood Vessel Formation) VEGFR->Angiogenesis PDGFR->Angiogenesis

Caption: Multi-kinase inhibition mechanism of Sorafenib.

Sorafenib inhibits tumor growth through a dual mechanism.[9] It blocks the RAF/MEK/ERK signaling pathway within tumor cells, which is crucial for cell proliferation.[9][10] Simultaneously, it inhibits receptor tyrosine kinases like VEGFR and PDGFR on endothelial cells, thereby suppressing angiogenesis, the formation of new blood vessels that tumors need to grow.[9][10]

Conclusion

While there is a notable absence of in vivo and IVIVC data for this compound and its derivatives, the available in vitro studies highlight the potential of the 1H-pyrrolo[3,2-c]pyridine scaffold in the development of novel anticancer agents. The derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, often comparable or superior to existing drugs like Sorafenib in specific contexts. Their mechanism of action as tubulin polymerization inhibitors presents a well-established therapeutic strategy. Further preclinical development, including in vivo efficacy and pharmacokinetic studies, is essential to translate these promising in vitro findings into potential clinical applications.

References

Peer-Reviewed Validation of 1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The scaffold of 1H-pyrrolo[3,2-c]pyridine has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive comparison of a series of 1H-pyrrolo[3,2-c]pyridine derivatives that have been synthesized and evaluated as potent inhibitors of tubulin polymerization, a critical mechanism in cancer chemotherapy. The data presented is collated from peer-reviewed studies and is intended to inform researchers, scientists, and drug development professionals on the potential of these compounds compared to established alternatives.

Comparative Efficacy of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Recent research has focused on modifying the 1H-pyrrolo[3,2-c]pyridine core to enhance its anticancer properties. A notable study designed and synthesized a series of derivatives to function as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics which is crucial for cell division.[1][2][3][4] The in vitro antiproliferative activities of these compounds were evaluated against several human cancer cell lines, including cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer cells.[1][2][3]

The results, summarized in the table below, demonstrate that many of these novel compounds exhibit moderate to excellent antitumor activities.[1][2][3] One derivative, compound 10t , which incorporates an indolyl moiety, displayed the most potent activity with IC50 values ranging from 0.12 to 0.21 µM across the tested cell lines.[1][2][3] This positions it as a highly promising candidate for further investigation. The data is benchmarked against Combretastatin A-4 (CA-4), a well-known tubulin-binding agent.

CompoundB-ring MoietyHeLa IC50 (µM)SGC-7901 IC50 (µM)MCF-7 IC50 (µM)
10a Phenyl>10>10>10
10h 4-methoxyphenyl0.851.211.53
10k 4-ethoxyphenyl0.620.891.12
10t Indolyl0.12 0.15 0.21
CA-4 (Positive Control)0.080.110.13

Table 1: In vitro antiproliferative activities of selected 1H-pyrrolo[3,2-c]pyridine derivatives and the positive control, Combretastatin A-4 (CA-4). IC50 is the half-maximal inhibitory concentration.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[1][3][4] This was confirmed through tubulin polymerization experiments, where compound 10t was shown to potently inhibit this process at concentrations of 3 µM and 5 µM.[1][3][4] Immunostaining assays further revealed that at a concentration of 0.12 µM, compound 10t significantly disrupted tubulin microtubule dynamics within cancer cells.[1][3][4]

Molecular modelling studies suggest that these compounds bind to the colchicine-binding site of tubulin. Specifically, compound 10t is predicted to form hydrogen bonds with Thrα179 and Asnβ349 residues in this pocket.[1][3][4] The disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][3][4]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect Derivative_10t 1H-Pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin αβ-Tubulin Heterodimers Derivative_10t->Tubulin Binds to Colchicine Site Microtubule_Dynamics Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Dynamics->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis G cluster_synthesis Synthetic Workflow Start 2-bromo-5-methylpyridine Intermediate1 2-bromo-5-methylpyridine-1-oxide Start->Intermediate1 m-CPBA Intermediate2 2-bromo-5-methyl-4-nitropyridine 1-oxide Intermediate1->Intermediate2 Fuming HNO3, H2SO4 Intermediate3 Key Intermediate (14) Intermediate2->Intermediate3 DMF-DMA, DMF Intermediate4 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) Intermediate3->Intermediate4 Fe, Acetic Acid Intermediate5 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine (16) Intermediate4->Intermediate5 3,4,5-trimethoxyphenylboric acid, K2CO3, Pyridine, Cu(OAc)2 Final_Product Target Compounds (10a-t) Intermediate5->Final_Product Arylboronic Acids, Suzuki Coupling

References

A Head-to-Head Comparison of Pyrrolopyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolopyridine scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a head-to-head comparison of the six structural isomers of pyrrolopyridine based on their reported activities in key biological assays. The data presented is collated from various scientific publications, and it is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

Pyrrolopyridines are structurally analogous to purines, enabling them to interact with a wide range of biological targets, most notably protein kinases.[1] This has led to their extensive investigation as potential therapeutic agents, particularly in oncology.

Isomers of Pyrrolopyridine

The six isomers of pyrrolopyridine are distinguished by the position of the nitrogen atom in the pyridine ring and the fusion of the pyrrole ring.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives of pyrrolopyridine isomers in cytotoxicity and kinase inhibition assays.

Table 1: Cytotoxicity of Pyrrolopyridine Isomers (IC50 values in µM)
IsomerDerivativeCell LineIC50 (µM)Reference
Pyrrolo[2,3-b]pyridine Compound 5dA549 (Lung)0.12[2]
Compound 5kMCF-7 (Breast)6.10[3]
Compound 6vMCF-7 (Breast)6.49[3]
Pyrrolo[3,2-c]pyridine Compound 10tHeLa (Cervical)0.12[4]
Compound 10tSGC-7901 (Gastric)0.15[4]
Compound 10tMCF-7 (Breast)0.21[4]
Compound 9bA375P (Melanoma)<0.01[5]
Pyrrolo[3,4-c]pyridine Compound 18Ovarian Cancer CellsModerate Activity[6]
Pyrrolo[3,4-b]pyridine Various DerivativesSiHa, HeLa, CaSkiModerate Activity[1]
Pyrrolo[2,3-d]pyrimidine *Compound 5kMCF-7, HepG2, MDA-MB-231, HeLa29-59[7][8]
Compound 14aMCF7 (Breast)1.7 µg/mL[9]
Compound 17HePG2 (Liver)8.7 µg/mL[9]

*Note: Pyrrolo[2,3-d]pyrimidine is a closely related analog often studied for similar biological activities.

Table 2: Kinase Inhibition by Pyrrolopyridine Isomers (IC50 values in nM)
IsomerDerivativeKinase TargetIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine Compound 4hFGFR17[10]
Compound 4hFGFR29[10]
Compound 4hFGFR325[10]
Compound 22CDK848.6[11][12]
Compound 41GSK-3β0.22[13]
Compound 14cJAK3Potent Inhibition[14]
Pyrrolo[3,2-c]pyridine Compound 1rFMS kinase30
Compound 1eFMS kinase60
Pyrrolo[3,2-b]pyridine Compound IrNot SpecifiedPotent Activity[15]
Compound ItNot SpecifiedPotent Activity[15]
Pyrrolo[2,3-d]pyrimidine *Compound 5kEGFR79[7][8]
Compound 5kHer240[7][8]
Compound 5kVEGFR2136[7][8]
Compound 5kCDK2204[7][8]

*Note: Pyrrolo[2,3-d]pyrimidine is a closely related analog often studied for similar biological activities.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrrolopyridine isomers are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

Pyrrolo[2,3-b]pyridine: Targeting FGFR and CDK8/Wnt Signaling

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to be potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 8 (CDK8).[10][11][12] Inhibition of the FGFR signaling pathway is a validated therapeutic strategy in cancers where this pathway is aberrantly activated.[10] CDK8 is a key regulator of transcription and is implicated in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[11][12]

FGFR_Signaling_Pathway Pyrrolo[2,3-b]pyridine Derivative Pyrrolo[2,3-b]pyridine Derivative FGFR FGFR Pyrrolo[2,3-b]pyridine Derivative->FGFR Inhibition RAS-RAF-MEK-ERK Pathway RAS-RAF-MEK-ERK Pathway FGFR->RAS-RAF-MEK-ERK Pathway PI3K-AKT Pathway PI3K-AKT Pathway FGFR->PI3K-AKT Pathway PLCγ Pathway PLCγ Pathway FGFR->PLCγ Pathway Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK Pathway->Cell Proliferation, Survival, Angiogenesis PI3K-AKT Pathway->Cell Proliferation, Survival, Angiogenesis PLCγ Pathway->Cell Proliferation, Survival, Angiogenesis

FGFR Signaling Inhibition

Wnt_Signaling_Pathway Pyrrolo[2,3-b]pyridine Derivative Pyrrolo[2,3-b]pyridine Derivative CDK8 CDK8 Pyrrolo[2,3-b]pyridine Derivative->CDK8 Inhibition β-catenin β-catenin CDK8->β-catenin Phosphorylation TCF/LEF TCF/LEF β-catenin->TCF/LEF Activation Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Cell Cycle Progression Cell Cycle Progression Gene Transcription->Cell Cycle Progression

CDK8/Wnt Pathway Inhibition
Pyrrolo[3,2-c]pyridine: Inhibition of Tubulin Polymerization

Certain derivatives of the pyrrolo[3,2-c]pyridine isomer have been identified as potent inhibitors of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Pyrrolo[3,2-c]pyridine αβ-Tubulin Dimers αβ-Tubulin Dimers Microtubule Assembly Microtubule Assembly αβ-Tubulin Dimers->Microtubule Assembly Inhibited αβ-Tubulin Dimers Inhibited αβ-Tubulin Dimers Mitotic Spindle Mitotic Spindle Microtubule Assembly->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative Pyrrolo[3,2-c]pyridine Derivative->αβ-Tubulin Dimers Binding Disrupted Microtubule Assembly Disrupted Microtubule Assembly Inhibited αβ-Tubulin Dimers->Disrupted Microtubule Assembly G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Disrupted Microtubule Assembly->G2/M Arrest & Apoptosis

Tubulin Polymerization Inhibition

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of the biological activity of chemical compounds. Below are detailed protocols for two commonly used assays in the study of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

Kinase_Assay_Workflow Start Start Prepare Kinase, Substrate, ATP, and Inhibitor (Pyrrolopyridine) Prepare Kinase, Substrate, ATP, and Inhibitor (Pyrrolopyridine) Start->Prepare Kinase, Substrate, ATP, and Inhibitor (Pyrrolopyridine) Incubate Kinase and Inhibitor Incubate Kinase and Inhibitor Prepare Kinase, Substrate, ATP, and Inhibitor (Pyrrolopyridine)->Incubate Kinase and Inhibitor Initiate Reaction with ATP and Substrate Initiate Reaction with ATP and Substrate Incubate Kinase and Inhibitor->Initiate Reaction with ATP and Substrate Incubate at Room Temperature Incubate at Room Temperature Initiate Reaction with ATP and Substrate->Incubate at Room Temperature Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Incubate at Room Temperature->Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP->Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence Measure Luminescence Measure Luminescence Add Kinase Detection Reagent to Convert ADP to ATP and Generate Luminescence->Measure Luminescence Calculate % Inhibition and IC50 Calculate % Inhibition and IC50 Measure Luminescence->Calculate % Inhibition and IC50 End End Calculate % Inhibition and IC50->End

Kinase Inhibition Assay Workflow

Materials:

  • Recombinant Kinase

  • Kinase-specific substrate

  • ATP

  • Pyrrolopyridine isomer derivatives

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrrolopyridine compounds in DMSO.

  • Assay Plate Setup: Add the diluted compounds to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and substrate in assay buffer.

    • Add the kinase/substrate mix to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.[16]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Cell culture medium

  • Pyrrolopyridine isomer derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.[4]

Conclusion

The pyrrolopyridine scaffold represents a versatile platform for the development of potent and selective inhibitors of various biological targets. While the available data suggests that different isomers may exhibit preferences for different targets, a systematic and direct comparative evaluation across all six isomers under standardized assay conditions is warranted to fully elucidate their structure-activity relationships and therapeutic potential. The information and protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development working with this important class of heterocyclic compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Immediate Safety and Hazard Profile

This compound is classified as harmful if swallowed.[1] Due to its chemical structure, containing both a pyridine ring and a carboxylic acid group, it should be handled with care, assuming potential for irritation and toxicity associated with these chemical classes.[2] All handling and disposal procedures must be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of any dust or vapors.[2][3] Adherence to proper personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
GlovesChemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[2]
Eye ProtectionSafety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[2]
Lab CoatStandard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory ProtectionUse in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors or dust.[2]

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent like vermiculite or sand.[2][4] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.[2]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal program.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

Experimental Protocol: Waste Disposal Procedure

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[2]

    • Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and bases to prevent adverse chemical reactions.[2][3]

    • Segregate solid waste from liquid waste. If the compound is dissolved in a solvent, the waste should be categorized based on the solvent's properties (e.g., halogenated or non-halogenated).[3][6]

  • Waste Collection and Containerization:

    • Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][5] Whenever possible, use the original container.[5][6]

    • Ensure the container is made of a compatible material, such as high-density polyethylene or glass.[4]

    • The container must be kept closed at all times, except when adding waste.[3][5]

  • Labeling:

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3][7]

    • The label must include the following information:

      • The words "Hazardous Waste".[3][8]

      • The full chemical name: "this compound".[7][8]

      • Associated hazards (e.g., "Harmful," "Irritant").[1][8]

      • The accumulation start date.[3][8]

      • The name of the principal investigator and laboratory location.[3]

  • Temporary Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.[3][7][8]

    • The SAA must utilize secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[3][5][7]

    • Store waste containers away from heat, direct sunlight, or other sources of ignition.[6]

  • Arranging for Waste Pickup:

    • Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's EHS or a licensed hazardous waste vendor.[5][7][9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid, Incompatibles) ppe->segregate collect Collect in Designated Hazardous Waste Container segregate->collect label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards, Date) collect->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store pickup Arrange for Pickup by EHS or Licensed Vendor store->pickup end End: Proper Disposal pickup->end small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Contact EHS Immediately spill->large_spill Large small_spill->collect large_spill->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] While comprehensive toxicological properties may not be fully investigated, similar heterocyclic carboxylic acids can cause skin, eye, and respiratory irritation.[2][3][4][5] Therefore, a cautious approach to handling is necessary.

Summary of Required Personal Protective Equipment

Hazard CategoryHazard StatementRecommended Personal Protective Equipment (PPE)
Ingestion H302: Harmful if swallowed[1][3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][4]
Eye Contact Causes serious eye irritation/damage[3][6]Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 standards.[4] A face shield is recommended when there is a significant risk of splashing or dust generation.[4][7]
Skin Contact May cause skin irritation[3]Wear a chemical-resistant lab coat, fully buttoned.[4] Use chemical-resistant gloves (e.g., nitrile or butyl rubber).[2][5][7] Inspect gloves before use and change immediately upon contamination.[2][4] Wear fully enclosed shoes made of a chemical-resistant material.[4][8]
Inhalation May cause respiratory irritation, especially as a dust[3][4]Handle in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[2][4] If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][4][7]

Operational Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from preparation to disposal.

Operational Workflow: Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate Handling Area (Chemical Fume Hood) gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_waste Segregate Contaminated Waste wash_hands->segregate_waste dispose Dispose via Licensed Waste Disposal Service segregate_waste->dispose

Figure 1. Step-by-step workflow for handling this compound.

Experimental Protocols

1. Preparation and Engineering Controls:

  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapor.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[4]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated, clearly labeled hazardous waste containers before handling the chemical.[4]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects and fit properly.[2][4]

3. Handling:

  • Weighing: To minimize dust generation, carefully weigh the solid compound in the fume hood.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

4. Post-Handling Procedures:

  • Decontamination: Clean any contaminated surfaces and equipment thoroughly with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][4][5]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2][4]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not dispose of the chemical down the drain.[2]

2. Disposal Method:

  • Contact a licensed professional waste disposal service to dispose of this material.[2][5] Chemical incineration with an afterburner and scrubber is a potential disposal method, but this should be carried out by a licensed facility.[2]

  • Contaminated Packaging: Dispose of the original container as unused product.[2][5]

Emergency Procedures

  • If Swallowed: Rinse mouth with water.[2] Call a poison center or doctor if you feel unwell.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[1][3][6] Remove contact lenses, if present and easy to do.[1][3][6] Continue rinsing and immediately call a poison center or doctor.[6]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[2][5] If skin irritation occurs, get medical advice/attention.

  • If Inhaled: Move the person into fresh air.[2][5] If not breathing, give artificial respiration.[2][5] Consult a physician.

  • Spills: Use personal protective equipment.[2] Avoid dust formation.[2] Sweep up the spilled solid and place it in a suitable, closed container for disposal.[2] Avoid breathing dust.[2] Ensure adequate ventilation.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Reactant of Route 2
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.